Product packaging for N,N-Didesmethylvenlafaxine(Cat. No.:CAS No. 93413-77-5)

N,N-Didesmethylvenlafaxine

Cat. No.: B022065
CAS No.: 93413-77-5
M. Wt: 249.35 g/mol
InChI Key: SUQHIQRIIBKNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-didesmethylvenlafaxine is a monomethoxybenzene that is the N,N-didesmethyl derivative of venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a monomethoxybenzene, an amino alcohol, a member of cyclohexanols and a primary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B022065 N,N-Didesmethylvenlafaxine CAS No. 93413-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHIQRIIBKNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891440
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-77-5
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Didesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235EO37UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Didesmethylvenlafaxine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Didesmethylvenlafaxine, also known as Dinorvenlafaxine, is a chemical compound recognized primarily as a minor metabolite of the widely prescribed antidepressant drug, venlafaxine.[1][2] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders.[3][4] Understanding the structure, properties, and metabolic fate of its metabolites is crucial for a comprehensive pharmacological and toxicological assessment. This guide provides a detailed technical overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally characterized by the removal of both methyl groups from the tertiary amine of the parent compound, venlafaxine, resulting in a primary amine.[1]

Caption: 2D structure of this compound.

The fundamental chemical identifiers for this compound are summarized in the table below.

Identifier Value Reference
IUPAC Name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol[1]
Synonyms Dinorvenlafaxine, N,N-Didesmethyl venlafaxine[1][5]
CAS Number 93413-77-5[1]
Molecular Formula C₁₅H₂₃NO₂[1]
Molecular Weight 249.35 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O[1]

Physicochemical Properties

The known physical and chemical properties of this compound and its hydrochloride salt are presented below. This data is essential for its synthesis, purification, and analytical detection.

Property Value Reference
Appearance Off-white to pale yellow solid[6]
Melting Point 168 - 172°C[6]
Melting Point (HCl Salt) 174 - 178°C[7]
Molecular Weight (HCl Salt) 285.81 g/mol [7]

Pharmacology and Biochemistry

Venlafaxine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2] The main metabolic route is O-demethylation by CYP2D6 to form the major active metabolite, O-desmethylvenlafaxine (ODV).[8][9][10] A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to produce N-desmethylvenlafaxine (NDV).[9]

This compound is formed through the sequential N-demethylation of venlafaxine. This secondary metabolite is considered minor in the overall metabolic profile of the parent drug.[9][10] Both ODV and NDV can be further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine.[3][9]

Metabolic Pathway of Venlafaxine cluster_further_metabolism Further Metabolism venlafaxine Venlafaxine cyp2d6 CYP2D6 (Major) CYP2C19 (Minor) venlafaxine->cyp2d6 cyp3a4_2c19 CYP3A4, CYP2C19 venlafaxine->cyp3a4_2c19 odv O-Desmethylvenlafaxine (ODV) (Major Active Metabolite) cyp_further CYP2C19, CYP2D6, CYP3A4 odv->cyp_further ndv N-Desmethylvenlafaxine (NDV) (Minor Metabolite) cyp_ndv CYP3A4, CYP2C19 ndv->cyp_ndv ndv->cyp_further nndv This compound (Minor Metabolite) nodv N,O-Didesmethylvenlafaxine (Minor Metabolite) cyp2d6->odv cyp3a4_2c19->ndv cyp_ndv->nndv cyp_further->nodv Workflow for Synthesis of Venlafaxine start Start: This compound HCl in Water add_naoh Add 50% NaOH (to free base) start->add_naoh add_reagents Add Formic Acid & Formaldehyde add_naoh->add_reagents reflux Heat under Reflux (~5 hours) add_reagents->reflux monitor Monitor by HPLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete adjust_ph Adjust to pH 12 with 50% NaOH cool->adjust_ph extract Extract with Isopropyl Acetate adjust_ph->extract isolate Isolate Product: Venlafaxine extract->isolate Analytical Workflow for Metabolite Quantification cluster_spe Sample Clean-up sample Biological Sample (e.g., Plasma) load Load Sample sample->load spe Solid-Phase Extraction (SPE) elute Elution & Reconstitution hplc HPLC Separation (e.g., C18 Column) elute->hplc msms Tandem Mass Spectrometry (ESI-MS/MS) hplc->msms data Data Acquisition & Quantification msms->data wash Wash (Remove Interferences) elute_step Elute Analytes elute_step->elute

References

Synthesis of N,N-Didesmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine, a key intermediate in the synthesis of the antidepressant venlafaxine, is a primary amino alcohol. Its synthesis is a critical step in the overall production of venlafaxine and its active metabolites. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, focusing on the reduction of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to aid in research and development.

Introduction

This compound, chemically known as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, serves as a crucial precursor in the pharmaceutical manufacturing of venlafaxine. The efficiency and purity of its synthesis directly impact the quality and yield of the final active pharmaceutical ingredient. The most prevalent synthetic approach involves a two-step process: the condensation of p-methoxyphenylacetonitrile with cyclohexanone to form 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, followed by the reduction of the nitrile functional group to a primary amine. This guide will focus on the second critical step, the conversion of the cyano intermediate to this compound.

Synthesis Pathways

The primary route for the synthesis of this compound involves the reduction of the nitrile group of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol. Several catalytic systems have been employed for this transformation, each with its own advantages in terms of yield, purity, and process conditions.

dot

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product p_methoxyphenylacetonitrile p-Methoxyphenylacetonitrile cyano_intermediate 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol p_methoxyphenylacetonitrile->cyano_intermediate Condensation cyclohexanone Cyclohexanone cyclohexanone->cyano_intermediate product This compound (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) cyano_intermediate->product Reduction

Caption: General synthesis pathway for this compound.

The reduction of the cyano intermediate is the key transformation. The following diagram illustrates the different catalytic systems employed for this step.

dot

Reduction_Pathways cluster_catalysts Catalytic Reduction start 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol pd_c Palladium on Charcoal (Pd/C) start->pd_c H2, HCl, Methanol raney_ni Raney Nickel start->raney_ni H2, Borohydride, Ethanol co_nio Co-NiO Dual Catalyst start->co_nio H2, Organic Solvent rh_al Rhodium on Alumina (Rh/Al2O3) start->rh_al H2, High Pressure end_product This compound pd_c->end_product raney_ni->end_product co_nio->end_product rh_al->end_product

Caption: Catalytic reduction routes for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound.

Catalyst SystemReagents & ConditionsYield (%)Purity (%)Reference
Palladium on Charcoal (10%)H₂, HCl, Methanol, 40-50°C, 15-20 kg/cm ² pressure, 7-12 hours72%99.9%[1]
Palladium on Charcoal (15%)H₂, Formic Acid, 10-15°C, 3.5-4.0 kg/cm ² pressure, 4 hoursNot explicitly stated for intermediateHigh Purity Venlafaxine obtained from this intermediate[2]
Raney NickelH₂, Potassium Borohydride, Ethanol, 20-30°C, 1 MPa pressure, ~5 hours99.3% (molar)98.1%[3]
Raney NickelH₂, Toluene, Water, 10-12°C then 50°C, 4-8 kg/cm ² pressure66%99%[4]
Co-NiO Dual CatalystH₂, Organic Solvent, 80-140°C, 0.1-0.5 MPa pressure, 2-4 hoursHighNot specified[5]
Rhodium on AluminaH₂, High PressureNot specified, mentioned as expensiveNot specified[3]

Experimental Protocols

Synthesis of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (Intermediate)

This initial step is crucial for producing the precursor for this compound.

Procedure:

  • In a suitable reactor, dissolve p-methoxyphenylacetonitrile in a dry aprotic solvent such as tetrahydrofuran (THF) and cool the mixture to a low temperature (e.g., -70°C).

  • Slowly add a strong base, such as n-butyllithium, while maintaining the low temperature.

  • After stirring for a period, add a solution of cyclohexanone in the same solvent.

  • Allow the reaction to proceed at low temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Quench the reaction by adding an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.

  • The crude product can be purified by crystallization from a suitable solvent like toluene to yield 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol as a white solid.[1]

Reduction using Palladium on Charcoal

Procedure:

  • Charge a high-pressure reactor with 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol, methanol, 10% palladium on charcoal (50% wet), and hydrochloric acid.[1]

  • Pressurize the reactor with hydrogen gas to 15-20 kg/cm ².[1]

  • Heat the mixture to 40-50°C and maintain for 7-12 hours.[1]

  • After the reaction is complete, cool the reactor and filter to remove the catalyst.

  • Concentrate the filtrate to obtain a residue.

  • Dissolve the residue in water and adjust the pH to basic (e.g., pH 10.5-11.0) with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then concentrate.

  • Dissolve the residue in ethyl acetate and add isopropanolic hydrochloride to precipitate the hydrochloride salt of this compound.

  • Filter and dry the solid to obtain the final product.[1]

Reduction using Raney Nickel

Procedure:

  • In a hydrogenation reactor, add ethanol, Raney nickel, and potassium borohydride.[3]

  • Add 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol to the mixture.

  • Replace the atmosphere with nitrogen and then with hydrogen.

  • Pressurize the reactor with hydrogen to 1 MPa and maintain the temperature at 20-30°C for approximately 5 hours.[3]

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Depressurize the reactor, replace the atmosphere with nitrogen, and filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the product as a light yellow viscous material.[3]

Conclusion

The synthesis of this compound is a well-established process with multiple effective pathways, primarily centered on the catalytic reduction of a cyano intermediate. The choice of catalyst and reaction conditions allows for optimization based on desired yield, purity, cost, and scalability. Palladium on charcoal and Raney nickel are commonly employed catalysts, each offering high yields and purity under specific conditions. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the synthesis and process development of this key pharmaceutical intermediate.

References

N,N-Didesmethylvenlafaxine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of N,N-Didesmethylvenlafaxine, a key metabolite of the widely prescribed antidepressant, venlafaxine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, chemical properties, metabolic pathways, synthesis, and analytical methodologies associated with this compound. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure technical accuracy and practical relevance.

Core Identifiers and Chemical Properties

This compound, also known as Dinorvenlafaxine, is a primary amino compound and a crucial metabolite in the biotransformation of venlafaxine. A comprehensive understanding of its identifiers and physicochemical properties is fundamental for any research involving this molecule.

Registry Numbers and Nomenclature

Accurate identification of chemical compounds is paramount in scientific research. This compound is cataloged in various chemical databases under several identifiers. The primary CAS (Chemical Abstracts Service) number for the free base is 93413-77-5 .[1] It is essential to note that other CAS numbers may exist for different salt forms, such as 130198-05-9 for the hydrochloride salt.[2][3]

A curated list of the most relevant identifiers is presented in Table 1 for ease of reference.

Table 1: Core Identifiers for this compound

Identifier TypeIdentifierSource(s)
CAS Number 93413-77-5[1]
CAS Number (HCl Salt) 130198-05-9[2][3]
IUPAC Name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Synonyms Dinorvenlafaxine, 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol[4]
Molecular Formula C₁₅H₂₃NO₂[4]
UNII (Unique Ingredient Identifier) 3235EO37UJ
Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological systems and analytical platforms. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 249.35 g/mol [4]
Monoisotopic Mass 249.172878976 Da
Appearance Off-white to pale yellow solid[4]
Melting Point 168 - 172°C[4]

Metabolic Fate of Venlafaxine: The Formation of this compound

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5][6] This process leads to the formation of several metabolites, including the major active metabolite, O-desmethylvenlafaxine (ODV), and two minor, less active metabolites, N-desmethylvenlafaxine (NDV) and this compound.[5][7][8]

The formation of this compound occurs through the sequential N-demethylation of venlafaxine. This metabolic route is primarily catalyzed by CYP3A4 and CYP2C19 isoenzymes.[9] The metabolic cascade can be visualized as follows:

Venlafaxine Metabolism Metabolic Pathway of Venlafaxine to this compound Venlafaxine Venlafaxine NDV N-Desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 NNDV This compound (NNDV) NDV->NNDV CYP3A4, CYP2C19

Caption: Metabolic cascade leading to the formation of this compound.

Synthesis of Venlafaxine from this compound

Interestingly, this compound serves as a precursor in some patented synthetic routes to produce venlafaxine. This is typically achieved through an N-methylation reaction, often employing a modified Eschweiler-Clarke procedure.[10]

General Synthetic Workflow

The conversion of this compound to venlafaxine generally follows the workflow depicted below:

Synthesis Workflow General Workflow for Venlafaxine Synthesis Start This compound HCl Reaction N-Methylation (Formaldehyde, Formic Acid) Start->Reaction Extraction Work-up & Extraction Reaction->Extraction Final Venlafaxine Extraction->Final

Caption: Simplified workflow for the synthesis of venlafaxine.

Exemplary Experimental Protocol

The following protocol is a synthesis of procedures described in the literature and should be adapted and optimized based on laboratory conditions.[1][3][11]

Objective: To synthesize venlafaxine via N-methylation of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Water (deionized)

  • Formic acid (98%)

  • Formaldehyde (37% aqueous solution)

  • Isopropyl acetate

Procedure:

  • To a stirred solution of this compound hydrochloride (e.g., 5.72 g, 20 mmol) in water (e.g., 16 ml), add a 50% aqueous NaOH solution (e.g., 4 ml, 74 mmol) at room temperature.[1][3]

  • To this mixture, add formic acid (e.g., 11.5 ml, 305 mmol) and a 37% aqueous solution of formaldehyde (e.g., 8.4 ml, 113 mmol).[1][3]

  • Stir the mixture under reflux temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The conversion is typically complete within 5 hours.[1][3]

  • After completion, cool the solution to room temperature.

  • Adjust the pH of the solution to 12 with a 50% aqueous NaOH solution.[1][3]

  • Extract the mixture twice with isopropyl acetate (e.g., 2 x 66 ml).[3]

  • The combined organic layers contain the venlafaxine base, which can be further purified or converted to a salt form.

Analytical Methodologies for Quantification

Accurate quantification of this compound, especially in biological matrices, is crucial for pharmacokinetic and metabolic studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[5][8]

LC-MS/MS for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of venlafaxine and its metabolites in plasma.[7][12][13][14]

Illustrative LC-MS/MS Protocol Outline:

LCMS_Workflow LC-MS/MS Quantification Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Inject Inject into LC-MS/MS Extraction->Inject Analysis Data Acquisition & Analysis Inject->Analysis

Caption: General steps for LC-MS/MS analysis of this compound.

Key Parameters for Method Development:

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) are commonly used to extract the analytes from plasma.[12][13]

  • Chromatographic Separation: A C18 or phenyl column is often employed for separation.[7][12]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical.[7]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode for high selectivity.[14]

HPLC-UV for Routine Analysis

For applications where the ultra-high sensitivity of LC-MS/MS is not required, HPLC with UV detection offers a more accessible and economical alternative.[5][10]

Typical HPLC-UV Method Parameters:

  • Column: C18 stationary phase.[5]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer.[5]

  • Detection Wavelength: Typically around 200-230 nm.[5]

  • Quantification Limit: Generally in the range of ng/mL.[5]

Conclusion

This compound, while a minor metabolite of venlafaxine, is a significant compound of interest for researchers in pharmacology, drug metabolism, and analytical chemistry. A thorough understanding of its chemical identifiers, metabolic origins, and the methodologies for its synthesis and analysis is fundamental to advancing research in these fields. This guide provides a consolidated and technically grounded resource to support these endeavors.

References

N,N-Didesmethylvenlafaxine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Didesmethylvenlafaxine, also known as dinorvenlafaxine, is a significant metabolite of the antidepressant drug venlafaxine.[1] As a key component in the metabolic cascade of venlafaxine, understanding its physicochemical properties, metabolic fate, and analytical determination is crucial for comprehensive pharmacokinetic and pharmacodynamic studies in drug development. This document provides an in-depth technical guide on this compound, consolidating its core characteristics, metabolic pathways, and relevant experimental protocols.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource
Molecular Formula C₁₅H₂₃NO₂[1][2]
Molecular Weight 249.35 g/mol [1][2]
IUPAC Name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol[1]
CAS Number 93413-77-5[1]

Metabolic Signaling Pathway

This compound is a product of the sequential demethylation of venlafaxine. The metabolic pathway primarily involves cytochrome P450 (CYP) enzymes. Venlafaxine is first metabolized to O-desmethylvenlafaxine (ODV), an active metabolite, and N-desmethylvenlafaxine (NDV).[3][4][5] NDV is then further demethylated to form this compound.[3][4] The following diagram illustrates this metabolic cascade.

Venlafaxine Metabolism Metabolic Pathway of Venlafaxine Venlafaxine Venlafaxine O-Desmethylvenlafaxine (ODV) O-Desmethylvenlafaxine (ODV) Venlafaxine->O-Desmethylvenlafaxine (ODV) CYP2D6 N-Desmethylvenlafaxine (NDV) N-Desmethylvenlafaxine (NDV) Venlafaxine->N-Desmethylvenlafaxine (NDV) CYP3A4, CYP2C19 N,O-Didesmethylvenlafaxine N,O-Didesmethylvenlafaxine O-Desmethylvenlafaxine (ODV)->N,O-Didesmethylvenlafaxine This compound This compound N-Desmethylvenlafaxine (NDV)->this compound N-Desmethylvenlafaxine (NDV)->N,O-Didesmethylvenlafaxine

Metabolic Pathway of Venlafaxine

Experimental Protocols

Synthesis of Venlafaxine from this compound Hydrochloride

A common synthetic route to venlafaxine involves the N-methylation of this compound. The Eschweiler-Clarke reaction is a frequently employed method for this transformation.

Methodology:

  • Reaction Setup: A solution of this compound hydrochloride is prepared in water.[6][7]

  • Reagent Addition: Formic acid and an aqueous solution of formaldehyde are added to the mixture.[6][7]

  • Reaction Conditions: The mixture is stirred and heated under reflux. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[6][7]

  • Workup: Upon completion, the solution is cooled and the pH is adjusted to become alkaline using a sodium hydroxide solution.[6][7]

  • Extraction: The product, venlafaxine, is then extracted from the aqueous solution using an organic solvent such as isopropyl acetate.[6][7]

The following diagram outlines the general workflow for this synthesis.

Synthesis Workflow Synthesis of Venlafaxine from this compound Start Dissolve Dissolve this compound HCl in Water Start->Dissolve AddReagents Add Formic Acid and Formaldehyde Dissolve->AddReagents Reflux Heat under Reflux AddReagents->Reflux Monitor Monitor by HPLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete AdjustpH Adjust pH to 12 with NaOH Cool->AdjustpH Extract Extract with Isopropyl Acetate AdjustpH->Extract End Extract->End

Synthesis Workflow
Analytical Determination of Venlafaxine and its Metabolites in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of venlafaxine and its metabolites, including this compound, in biological samples such as plasma.[8][9]

Methodology:

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.[8] For instance, a mixture of n-hexane and isopropanol can be used for extraction.[9]

  • Chromatographic Conditions:

    • Column: A C18 column is frequently employed as the stationary phase.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[8]

    • Detection: UV or spectrofluorimetric detectors are commonly used.[8] Mass spectrometry (MS) can also be coupled with liquid chromatography for enhanced sensitivity and specificity.[8]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of a standard.

The logical relationship between venlafaxine and its primary and secondary metabolites is depicted in the diagram below.

Metabolite Relationship Relationship of Venlafaxine and its Metabolites Venlafaxine Venlafaxine PrimaryMetabolites Primary Metabolites Venlafaxine->PrimaryMetabolites ODV O-Desmethylvenlafaxine PrimaryMetabolites->ODV NDV N-Desmethylvenlafaxine PrimaryMetabolites->NDV SecondaryMetabolites Secondary Metabolites ODV->SecondaryMetabolites NDV->SecondaryMetabolites NNDV This compound SecondaryMetabolites->NNDV NODV N,O-Didesmethylvenlafaxine SecondaryMetabolites->NODV

Metabolite Relationship Diagram

References

The Pharmacological Profile of N,N-Didesmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine is a metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. While the pharmacological profiles of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), are well-documented, this compound is considered a minor metabolite with limited characterization in publicly available literature. This technical guide synthesizes the available information on the metabolic context of this compound and provides a detailed overview of the experimental protocols used to characterize the pharmacological activity of compounds at monoamine transporters. Due to the scarcity of specific data for this compound, this document presents the pharmacological data for venlafaxine and desvenlafaxine to offer a comparative framework.

Introduction

Metabolism of Venlafaxine

Venlafaxine is extensively metabolized in the liver, primarily by CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine). Minor pathways involving CYP3A4, CYP2C19, and CYP2C9 lead to the formation of N-desmethylvenlafaxine. Further metabolism of these metabolites can result in N,O-didesmethylvenlafaxine and subsequently this compound.[1][3]

Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Desvenlafaxine) (Major Active Metabolite) Venlafaxine->ODV CYP2D6 (major) NDV N-desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (minor) NODV N,O-didesmethylvenlafaxine (Minor Metabolite) ODV->NODV CYP2C19, CYP2D6, CYP3A4 NDV->NODV CYP2C19, CYP2D6, CYP3A4 NNDV This compound NODV->NNDV

Metabolic pathway of venlafaxine.

Pharmacological Profile: Monoamine Transporter Affinity and Reuptake Inhibition

Specific quantitative data for this compound's affinity for SERT, NET, and DAT are not well-documented in the literature. To provide a relevant pharmacological context, the binding affinities (Ki) and reuptake inhibition potencies (IC50) for venlafaxine and its major active metabolite, O-desmethylvenlafaxine, are presented below.

Monoamine Transporter Binding Affinity

Binding affinity is typically determined by radioligand binding assays, where the test compound's ability to displace a specific radiolabeled ligand from the transporter is measured. The Ki value represents the inhibition constant and is inversely proportional to the binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (% inhibition @ 100 µM)
Venlafaxine 82[4]2480[4]Weak inhibition
O-desmethylvenlafaxine 40.2[5]558.4[5]62%[5]
This compound Data not availableData not availableData not available
Monoamine Transporter Reuptake Inhibition

Reuptake inhibition is assessed by measuring the ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the respective transporter. The IC50 value is the concentration of the compound that inhibits 50% of the specific uptake.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Venlafaxine 145[6]2483[6]7647[6]
O-desmethylvenlafaxine 47.3[5]531.3[5]Data not available
This compound Data not availableData not availableData not available

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to determine the pharmacological profile of compounds at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT using membranes from cells stably expressing the human transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for monoamine transporters.

Materials:

  • Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compound (this compound).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Frozen cell pellets are homogenized in ice-cold lysis buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a BCA protein assay.[7]

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand at a concentration near its Kd. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a known selective inhibitor is added.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[7]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Prepare Reagents Prepare Reagents Prepare Reagents->Incubate Filtration Filtration Incubate->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Calculate Ki Calculate Ki Scintillation Counting->Calculate Ki

Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to measure the potency (IC50) of a test compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Objective: To determine the IC50 value of a test compound for the inhibition of serotonin, norepinephrine, and dopamine uptake.

Materials:

  • Synaptosomes prepared from rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or HEK293 cells expressing the respective human transporters.

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

  • Uptake buffer (e.g., Krebs-Henseleit buffer) containing a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[8]

  • Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

  • Test compound (this compound).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Synaptosomes/Cells: Synaptosomes are prepared by homogenizing brain tissue in a sucrose solution followed by differential centrifugation.[9] For cell-based assays, cells are cultured to confluency in 96-well plates.[10]

  • Pre-incubation: Synaptosomes or cells are pre-incubated with the test compound at various concentrations or with a selective inhibitor for non-specific uptake determination.

  • Initiation of Uptake: Uptake is initiated by adding the radiolabeled neurotransmitter. The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C.[8]

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: The radioactivity trapped inside the synaptosomes or cells on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

A Prepare Synaptosomes/Cells B Pre-incubate with Test Compound A->B C Initiate Uptake with Radiolabeled Neurotransmitter B->C D Terminate Uptake by Filtration C->D E Scintillation Counting D->E F Calculate IC50 E->F

Workflow for a neurotransmitter uptake assay.

Signaling Pathways

The primary mechanism of action of venlafaxine and its active metabolites is the blockade of SERT and NET. This inhibition leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. The downstream signaling pathways are complex and involve the activation of various postsynaptic receptors, leading to a cascade of intracellular events that are thought to underlie the therapeutic effects of these drugs.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT_Vesicle Neurotransmitter (5-HT, NE) Vesicle NT 5-HT / NE NT_Vesicle->NT Release SERT_NET SERT / NET NT->SERT_NET Reuptake Postsynaptic_Receptor Postsynaptic Receptor NT->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Response Signaling_Cascade->Neuronal_Response Drug This compound (Hypothesized) Drug->SERT_NET Inhibition

Hypothesized mechanism of action at the synapse.

Conclusion

This compound is a minor metabolite of venlafaxine. While its parent compound and major active metabolite, O-desmethylvenlafaxine, are well-characterized as potent inhibitors of serotonin and norepinephrine reuptake, the pharmacological profile of this compound remains largely unexplored in the public domain. Based on the limited information available for other minor metabolites of venlafaxine, it is presumed to have significantly lower activity at monoamine transporters compared to venlafaxine and desvenlafaxine. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize the pharmacological profile of this compound and determine its potential contribution to the overall clinical effects of venlafaxine.

References

The Enigmatic Role of N,N-Didesmethylvenlafaxine: An Uncharted Territory in Venlafaxine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite its established presence as a metabolite of the widely prescribed antidepressant venlafaxine, the precise mechanism of action of N,N-Didesmethylvenlafaxine remains largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of venlafaxine's metabolic pathways and highlights the significant knowledge gap concerning the direct pharmacological activity of its N,N-didesmethylated metabolite.

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation and N-demethylation. O-demethylation, predominantly catalyzed by CYP2D6, leads to the formation of O-desmethylvenlafaxine (desvenlafaxine), the major active metabolite with a pharmacological profile similar to the parent compound.

The N-demethylation pathway, considered a minor route, is mediated by CYP3A4 and CYP2C19, resulting in the formation of N-desmethylvenlafaxine. Subsequent demethylation of N-desmethylvenlafaxine or N-demethylation of O-desmethylvenlafaxine yields this compound. While its existence is confirmed, its contribution to the overall therapeutic effect or side-effect profile of venlafaxine is currently speculative due to a lack of specific binding and functional data.

Core Mechanism of Action: A Focus on the Precursors

The primary mechanism of action of venlafaxine and its major active metabolite, desvenlafaxine, involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively, which is believed to be the cornerstone of their antidepressant and anxiolytic effects. Their affinity for the dopamine transporter (DAT) is significantly lower.

While comprehensive quantitative data for this compound is not available, it is often qualitatively described as "less active" or a "minor metabolite" in pharmacological literature. This suggests that its affinity for SERT, NET, and DAT is likely to be significantly lower than that of venlafaxine and desvenlafaxine. However, without empirical data, this remains an assumption.

Quantitative Data: A Notable Absence

A thorough review of scientific databases reveals a conspicuous absence of quantitative data, such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound's interaction with the primary monoamine transporters. This lack of data prevents a direct comparison with its parent compounds and hinders a comprehensive understanding of its potential pharmacological role.

Experimental Protocols: A Generalized Approach

While specific experimental protocols for the characterization of this compound are not published, the methodologies to determine its binding affinity and reuptake inhibition would follow established in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Generalized Protocol:

  • Membrane Preparation: Membranes from cells stably expressing hSERT, hNET, or hDAT are prepared.

  • Radioligand Incubation: A specific radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) is incubated with the prepared membranes.

  • Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the reuptake of serotonin, norepinephrine, and dopamine.

Generalized Protocol:

  • Cell/Synaptosome Preparation: Synaptosomes from specific brain regions or cells expressing the transporters are prepared.

  • Incubation with Test Compound: The preparations are pre-incubated with varying concentrations of this compound.

  • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added, and the uptake is allowed to proceed for a defined period.

  • Termination and Measurement: The uptake is terminated by rapid filtration or washing, and the amount of radioactivity taken up by the cells or synaptosomes is quantified.

  • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Signaling Pathways and Logical Relationships

The signaling pathways directly modulated by this compound are unknown due to the lack of primary pharmacological data. However, based on the established mechanism of SNRIs, any significant inhibition of SERT and/or NET would lead to downstream signaling cascades.

The following diagram illustrates the established metabolic pathway of venlafaxine, highlighting the position of this compound.

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (Desvenlafaxine) Venlafaxine->ODV CYP2D6 (Major) NDV N-Desmethylvenlafaxine Venlafaxine->NDV CYP3A4/2C19 (Minor) NNDV This compound ODV->NNDV N-Demethylation NDV->NNDV Demethylation

Metabolic pathway of venlafaxine.

This diagram shows the workflow for a typical radioligand binding assay to determine binding affinity.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Transporter-expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]citalopram) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis

Generalized workflow for a radioligand binding assay.

Conclusion

The mechanism of action of this compound represents a significant void in the comprehensive understanding of venlafaxine's pharmacology. While it is a known metabolite, the absence of publicly available quantitative binding and functional data for the serotonin, norepinephrine, and dopamine transporters prevents a definitive characterization of its activity. Future research focusing on the in vitro pharmacological profiling of this compound is crucial to elucidate its potential contribution to the clinical effects of venlafaxine. Such studies would not only complete our understanding of venlafaxine's metabolic and pharmacological cascade but could also inform the development of future therapeutics with refined mechanisms of action. Until such data becomes available, the role of this compound will remain a matter of scientific inquiry rather than established fact.

Investigating the Biological Activity of N,N-Didesmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine is a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. Formed through the N-demethylation of venlafaxine, this compound is generally considered to possess significantly less pharmacological activity than its parent drug and the major active metabolite, O-desmethylvenlafaxine (desvenlafaxine). This guide provides a comprehensive overview of the known biological properties of this compound, summarizing available data on its interaction with key monoamine transporters. Due to a lack of specific quantitative binding data for this compound in the scientific literature, this document presents comparative data for venlafaxine and O-desmethylvenlafaxine to contextualize the activity profile of this compound. Detailed experimental protocols for assessing monoamine transporter binding and reuptake inhibition are also provided, alongside visualizations of relevant metabolic and signaling pathways.

Introduction

Venlafaxine is a widely prescribed antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[1] Its metabolic pathway is complex, involving several cytochrome P450 enzymes and resulting in multiple metabolites. The primary metabolic route is O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite that is itself marketed as the antidepressant desvenlafaxine.[2] A minor pathway involves N-demethylation, leading to the formation of N-desmethylvenlafaxine and subsequently this compound.[3] While the pharmacology of venlafaxine and ODV is well-characterized, the biological activity of the N-demethylated metabolites is less extensively studied. Available literature consistently indicates that this compound is a minor metabolite with weak or negligible activity at the monoamine transporters.[4]

Comparative Pharmacological Data

Table 1: Comparative in vitro Binding Affinities (Ki) at Human Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Venlafaxine82[5]2480[5]Weak affinity[6]
O-Desmethylvenlafaxine40.2[7]558.4[7]Weak affinity (62% inhibition at 100 µM)[7]
This compoundData not availableData not availableData not available

Table 2: Comparative in vitro Functional Activity (IC50) for Monoamine Reuptake Inhibition

Compound5-HT Reuptake IC50 (nM)NE Reuptake IC50 (nM)DA Reuptake IC50 (nM)
VenlafaxineModerate affinity[8]Very low affinity[8]Weak inhibitor[9]
O-Desmethylvenlafaxine47.3[7]531.3[7]Data not available
This compoundData not availableData not availableData not available

Metabolic Pathways and Signaling

The biotransformation of venlafaxine is primarily governed by the cytochrome P450 enzyme system. The metabolic cascade leading to the formation of this compound and the subsequent impact on serotonergic and noradrenergic signaling are depicted below.

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-Desmethylvenlafaxine Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NNDV This compound (Weak/Inactive) NDV->NNDV CYP2D6, CYP3A4, CYP2C19

Metabolic pathway of venlafaxine to its metabolites.

The primary mechanism of action of venlafaxine and its active metabolite involves the blockade of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine.

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET Vesicle Vesicles Serotonin_syn Vesicle->Serotonin_syn Release Norepinephrine_syn Vesicle->Norepinephrine_syn Release Serotonin_pre 5-HT Norepinephrine_pre NE Serotonin_syn->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin_syn->Serotonin_receptor Binds Norepinephrine_syn->NET Reuptake Norepinephrine_receptor NE Receptors Norepinephrine_syn->Norepinephrine_receptor Binds SNRI Venlafaxine / ODV SNRI->SERT SNRI->NET

Simplified SNRI mechanism of action at the synapse.

Experimental Protocols

The following are detailed, representative protocols for the in vitro assessment of a compound's activity at monoamine transporters. These methods are standard in the field for characterizing the pharmacological profile of compounds like venlafaxine and its metabolites.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of a test compound for SERT, NET, and DAT.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing target transporter start->prep plate Add membranes, radioligand, and test compound to plate prep->plate incubate Incubate to reach equilibrium plate->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using scintillation counting wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for human SERT, NET, and DAT.

Materials:

  • Cell membranes from cell lines stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

  • Radioligands:

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine or [¹²⁵I]RTI-121

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known inhibitor for the respective transporter, e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethylenimine for some assays).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various dilutions.

    • 50 µL of the radioligand at a concentration near its Kd value.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Neurotransmitter Reuptake Assay

This protocol describes a functional assay to measure the inhibition of neurotransmitter reuptake into cells expressing the respective transporter.

Objective: To determine the IC50 value for the inhibition of serotonin, norepinephrine, or dopamine reuptake by a test compound.

Materials:

  • Cell line stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hNET, CHO-hDAT).

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.

  • Test compound (e.g., this compound) at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Plate the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer or detergent.

  • Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

References

N,N-Didesmethylvenlafaxine: An In-Depth Technical Guide to a Minor Metabolite of Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the major active metabolite, O-desmethylvenlafaxine (ODV), has been well-characterized and is itself marketed as an antidepressant (desvenlafaxine), the minor metabolites of venlafaxine are less extensively studied. This technical guide focuses on N,N-didesmethylvenlafaxine, more accurately and commonly referred to in scientific literature as N,O-didesmethylvenlafaxine (NODDV) , a secondary and minor metabolite of venlafaxine. This document provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies for NODDV, tailored for a scientific audience.

Metabolic Pathway of Venlafaxine to N,O-Didesmethylvenlafaxine

Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation to ODV, predominantly catalyzed by CYP2D6.[1][2] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP3A4 and CYP2C19.[1][2]

N,O-didesmethylvenlafaxine is subsequently formed through the further metabolism of both ODV and NDV. This secondary metabolic step is carried out by a combination of CYP enzymes, including CYP2C19, CYP2D6, and/or CYP3A4.[1][2] NODDV can be further metabolized to N,N,O-tridesmethylvenlafaxine or be excreted as a glucuronide conjugate.[1]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Major Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) CYP2C19 (minor) NDV N-desmethylvenlafaxine (NDV) (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) NODDV N,O-didesmethylvenlafaxine (NODDV) (Minor Inactive Metabolite) ODV->NODDV CYP2C19, CYP3A4 NDV->NODDV CYP2D6 Further_Metabolites N,N,O-tridesmethylvenlafaxine & Glucuronide Conjugates NODDV->Further_Metabolites Various Enzymes

Caption: Metabolic pathway of venlafaxine.

Pharmacokinetics and Quantitative Data

N,O-didesmethylvenlafaxine is considered a minor metabolite with no known significant pharmacological activity.[2] The majority of a venlafaxine dose is excreted in the urine as its metabolites.

Table 1: Urinary Excretion of Venlafaxine and its Metabolites
CompoundPercentage of Administered Dose in UrineReference(s)
Unchanged Venlafaxine5%[3]
Unconjugated O-desmethylvenlafaxine (ODV)29%[3]
Conjugated O-desmethylvenlafaxine (ODV)26%[3]
N,O-didesmethylvenlafaxine (NODDV) ~16% [4][5]
N-desmethylvenlafaxine (NDV)~1%[5]
Other Minor Inactive MetabolitesPart of the remaining 27%[3]
Table 2: Pharmacokinetic Parameters of Venlafaxine and its Major Active Metabolite
ParameterVenlafaxineO-desmethylvenlafaxine (ODV)Reference(s)
Elimination Half-life (t½)~5 ± 2 hours~11 ± 2 hours[5]
Apparent Plasma Clearance (CL/F)1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg[6]
Volume of Distribution (Vd/F)7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[6]
Plasma Protein Binding~27%~30%[6]

Pharmacokinetic parameters for N,O-didesmethylvenlafaxine are not well-established due to its minor nature.

Physiological Effects and Signaling Pathways

The primary mechanism of action of venlafaxine is the potentiation of neurotransmitter activity in the central nervous system through the inhibition of serotonin and norepinephrine reuptake.[1][7] Its major active metabolite, ODV, exhibits a similar pharmacological profile.[8] N,O-didesmethylvenlafaxine is considered to be pharmacologically inactive, with significantly less affinity for serotonin and norepinephrine transporters compared to the parent drug and ODV.[2] Therefore, it is not expected to contribute to the therapeutic effects or the adverse drug reactions associated with venlafaxine treatment.

The relevant signaling pathway to consider is that of the parent compound, venlafaxine, which NODDV does not significantly impact.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicles Vesicles containing Serotonin (5-HT) & Norepinephrine (NE) Release Neurotransmitter Release Presynaptic_Vesicles->Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Synaptic_Cleft 5-HT & NE Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors (5-HT & NE) Synaptic_Cleft->Postsynaptic_Receptors Binds to Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptors->Signal_Transduction

Caption: Mechanism of action of venlafaxine.

Experimental Protocols

The quantification of N,O-didesmethylvenlafaxine, along with venlafaxine and its other metabolites in biological matrices, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized protocol based on published methodologies.

Protocol: Simultaneous Quantification of Venlafaxine and its Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile containing an internal standard such as venlafaxine-d6 and ODV-d6).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: Approximately 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte.

    • Venlafaxine: m/z 278.2 → m/z 260.2

    • O-desmethylvenlafaxine (ODV): m/z 264.2 → m/z 246.2

    • N-desmethylvenlafaxine (NDV): m/z 264.2 → m/z 246.2

    • N,O-didesmethylvenlafaxine (NODDV): m/z 250.2 → m/z 232.2 (Note: Specific mass transitions may vary slightly depending on the instrument and conditions).

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

  • The concentration of NODDV and other metabolites in the plasma samples is then determined from this calibration curve. A recent study reported an analytical measuring range for NODDV of 5-800 ng/mL in human plasma.[9]

Experimental_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis.

Conclusion

N,O-didesmethylvenlafaxine is a minor, pharmacologically inactive metabolite of venlafaxine formed through secondary metabolic pathways involving several CYP450 enzymes. While it constitutes a notable portion of the excreted metabolites, its lack of significant biological activity suggests it plays a negligible role in the clinical efficacy and safety profile of venlafaxine. The analytical methods, primarily LC-MS/MS, are well-established for its detection and quantification in biological matrices, allowing for its inclusion in comprehensive pharmacokinetic studies of venlafaxine. This guide provides a foundational understanding of N,O-didesmethylvenlafaxine for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

The Sequential In Vitro Demethylation of Venlafaxine to N,N-Didesmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic pathway of the antidepressant drug venlafaxine, with a specific focus on its sequential demethylation to N,N-didesmethylvenlafaxine. This document details the enzymatic processes, presents available quantitative data, outlines experimental protocols for studying this metabolic route, and provides visual representations of the key pathways and workflows.

Introduction to Venlafaxine Metabolism

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation and N-demethylation[1][2]. O-demethylation, primarily catalyzed by CYP2D6, leads to the formation of the major active metabolite, O-desmethylvenlafaxine (ODV)[1].

The N-demethylation pathway, which is the focus of this guide, is generally considered a minor route in overall venlafaxine metabolism[1][2]. This pathway involves the sequential removal of two methyl groups from the tertiary amine of venlafaxine, leading to the formation of N-desmethylvenlafaxine (NDV) and subsequently this compound (NNDV).

The Metabolic Pathway to this compound

The formation of this compound from venlafaxine is a two-step enzymatic process.

Step 1: Venlafaxine to N-Desmethylvenlafaxine (NDV)

The initial N-demethylation of venlafaxine to N-desmethylvenlafaxine is catalyzed by multiple CYP isoforms, with CYP3A4 and CYP2C19 playing the most significant roles[1][2].

Step 2: N-Desmethylvenlafaxine to this compound (NNDV)

N-desmethylvenlafaxine, the product of the first demethylation, serves as a substrate for a second demethylation reaction to form this compound. While the specific enzymes responsible for this second step are not as extensively characterized as the initial step, it is presumed that CYP enzymes, likely including those involved in the first demethylation, are responsible.

Venlafaxine Metabolism to this compound Venlafaxine Venlafaxine NDV N-Desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 NNDV This compound (NNDV) NDV->NNDV CYP Enzymes

Sequential N-demethylation of venlafaxine.

Quantitative Data on N-Demethylation

Quantitative kinetic data for the formation of N-desmethylvenlafaxine from venlafaxine has been determined in in vitro systems. However, specific kinetic parameters for the subsequent conversion of N-desmethylvenlafaxine to this compound are not well-documented in the literature, reflecting its status as a minor metabolic pathway.

Table 1: In Vitro Kinetic Parameters for the Formation of N-Desmethylvenlafaxine from Venlafaxine in Human Liver Microsomes

ParameterValueReference
Vmax (nmol/min/mg protein)2.14[1]
Km (µM)2504[1]

This data represents the overall formation of NDV and may involve contributions from multiple enzymes.

Table 2: Cytochrome P450 Isoforms Involved in Venlafaxine N-Demethylation

EnzymeRole in N-demethylationReference
CYP3A4Major contributor[1][2]
CYP2C19Contributor[1][2]
CYP2C9Minor contributor

Experimental Protocols

This section outlines a general protocol for studying the in vitro metabolism of venlafaxine to this compound using human liver microsomes.

Experimental Workflow

In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Phosphate Buffer - NADPH Regenerating System - Venlafaxine Stock Solution - Internal Standard C Pre-warm Microsomes, Buffer, and Venlafaxine A->C B Thaw Human Liver Microsomes B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C (Time Course) D->E F Terminate Reaction (e.g., Acetonitrile + IS) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H

Workflow for in vitro venlafaxine metabolism study.
Detailed Methodology

Objective: To determine the in vitro formation of N-desmethylvenlafaxine and this compound from venlafaxine in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Venlafaxine hydrochloride

  • N-Desmethylvenlafaxine (analytical standard)

  • This compound (analytical standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (IS) (e.g., venlafaxine-d6)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of venlafaxine (e.g., 10 mM in methanol or water) and serially dilute to create working solutions.

    • Prepare a stock solution of the internal standard in an appropriate solvent.

  • Incubation:

    • On a 96-well plate, combine the following in each well:

      • Potassium phosphate buffer (to make up the final volume)

      • Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

      • Venlafaxine working solution (to achieve desired final concentrations, e.g., a range from 1 to 100 µM)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

    • Seal the plate and vortex briefly to mix.

    • Centrifuge the plate at 4°C for 10-15 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate venlafaxine and its metabolites (e.g., starting with a low percentage of B and increasing over several minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for Venlafaxine and its N-Demethylated Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.258.1
N-Desmethylvenlafaxine264.258.1
This compound250.2121.1
Venlafaxine-d6 (IS)284.264.1

Note: These are example transitions and should be optimized for the specific instrument used.

Data Analysis and Interpretation

The concentrations of venlafaxine, N-desmethylvenlafaxine, and this compound in the samples are quantified by comparing the peak area ratios of the analytes to the internal standard against a standard curve prepared with known concentrations of the analytical standards.

The rate of formation of each metabolite can then be calculated and used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation. This will provide a quantitative understanding of the efficiency of each step in the sequential N-demethylation of venlafaxine.

Conclusion

The in vitro metabolism of venlafaxine to this compound is a sequential, two-step N-demethylation process primarily mediated by CYP3A4 and CYP2C19 in the initial step. While this is a minor metabolic pathway, its characterization is important for a complete understanding of venlafaxine's disposition. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway, quantify the formation of its metabolites, and further elucidate the specific enzymes and kinetics involved in the second demethylation step. A thorough understanding of these metabolic pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in response to venlafaxine therapy.

References

A Technical Guide to the Role of Cytochrome P450 Enzymes in the Formation of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process leads to the formation of several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the minor metabolites N-desmethylvenlafaxine (NDV) and N,N-didesmethylvenlafaxine (DDV), also known as N,O-didesmethylvenlafaxine (NODV). The formation of DDV is a multi-step process involving several key CYP450 isoforms. Understanding the specific roles of these enzymes is critical for predicting drug-drug interactions, understanding inter-individual pharmacokinetic variability due to genetic polymorphisms, and ensuring patient safety and efficacy. This guide provides a detailed overview of the CYP450 enzymes involved in the metabolic cascade leading to DDV formation, summarizes quantitative data, details relevant experimental protocols, and visualizes the core metabolic and experimental pathways.

Venlafaxine Metabolic Pathways

The biotransformation of venlafaxine is complex, branching into two primary pathways initiated by O-demethylation and N-demethylation.

  • Major Pathway (O-demethylation): The principal metabolic route for venlafaxine is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV). This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6 .[1][2][3] Individuals with reduced or absent CYP2D6 activity (poor metabolizers) exhibit higher plasma concentrations of the parent drug, venlafaxine, and lower concentrations of ODV.[2][4]

  • Minor Pathway (N-demethylation): A smaller fraction of venlafaxine is metabolized via N-demethylation to form N-desmethylvenlafaxine (NDV). This pathway is catalyzed by CYP3A4 and CYP2C19 .[1][3][5] In individuals who are CYP2D6 poor metabolizers, there is an increased metabolic flux through this N-demethylation route, leading to higher levels of NDV.[1][3]

  • Formation of this compound (DDV): The final metabolite, DDV, is formed through the subsequent metabolism of both ODV and NDV. This secondary metabolic step is catalyzed by a combination of enzymes, including CYP2C19, CYP2D6, and/or CYP3A4 .[1][5] The formation of DDV represents a convergence point for the major and minor metabolic pathways of venlafaxine.

Role of Specific CYP450 Enzymes in DDV Formation

The formation of this compound is not a direct conversion from venlafaxine but rather the result of sequential demethylation steps. The contribution of each enzyme is crucial for the overall metabolic profile.

Data Presentation: Enzyme Contributions to Venlafaxine Metabolism

The following table summarizes the roles of the key CYP450 enzymes in the metabolic cascade from venlafaxine to this compound. While precise quantitative contributions for each step are not consistently reported across all literature, the primary and secondary roles are well-established.

Metabolic ConversionPrimary Enzyme(s)Secondary/Minor Enzyme(s)Notes
Venlafaxine → O-desmethylvenlafaxine (ODV)CYP2D6 [1][3]CYP2C19[1][3]This is the major metabolic pathway for venlafaxine.
Venlafaxine → N-desmethylvenlafaxine (NDV)CYP3A4 , CYP2C19 [1][3]CYP2C9[5][6]This is generally a minor pathway, but its relevance increases in CYP2D6 poor metabolizers.[1][3]
O-desmethylvenlafaxine (ODV) → this compound (DDV)CYP2C19 , CYP3A4 [1][5]CYP2D6[1][5]ODV is further metabolized to DDV.
N-desmethylvenlafaxine (NDV) → this compound (DDV)CYP2D6 [1][7]CYP2C19[1][7]The CYP2D6 genotype significantly influences the DDV/NDV ratio.[7]

Visualization of Metabolic Pathway

The following diagram illustrates the sequential metabolism of venlafaxine to this compound, highlighting the roles of the involved CYP450 enzymes.

Venlafaxine_Metabolism VEN Venlafaxine ODV O-desmethylvenlafaxine (ODV) VEN->ODV CYP2D6 (Major) CYP2C19 (Minor) NDV N-desmethylvenlafaxine (NDV) VEN->NDV CYP3A4, CYP2C19 (Minor) CYP2C9 (Minor) DDV This compound (DDV/NODV) ODV->DDV CYP2C19, CYP3A4 CYP2D6 NDV->DDV CYP2D6, CYP2C19

Caption: Metabolic pathway of venlafaxine to this compound.

Experimental Protocols for CYP450 Reaction Phenotyping

Identifying the specific CYP450 enzymes responsible for a drug's metabolism (reaction phenotyping) is a critical step in drug development.[8] A multi-pronged approach is typically employed, combining data from recombinant enzymes and human liver microsomes with selective inhibitors.[9]

Objective

To identify the CYP450 isoform(s) responsible for the conversion of venlafaxine and its primary metabolites (ODV, NDV) to this compound.

Materials
  • Test Substrates: Venlafaxine, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV).

  • Biological Systems:

    • Pooled Human Liver Microsomes (HLM).

    • Recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4).

  • Cofactors: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

    • Selective chemical inhibitors for each major CYP isoform (see table below).

    • Quenching solution (e.g., acetonitrile or methanol, often containing an internal standard).

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Target EnzymeSelective Chemical Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole
Methodology

Part 1: Recombinant Enzyme Screening

  • Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing a specific recombinant CYP enzyme, the test substrate (e.g., ODV or NDV), and the NADPH-regenerating system.

  • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a cold quenching solution.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to measure the formation of this compound.

  • Interpretation: Significant formation of the metabolite in the presence of a specific recombinant enzyme identifies it as a catalyst for the reaction.

Part 2: Chemical Inhibition in Human Liver Microsomes

  • Pre-incubation: Pre-incubate pooled HLMs with either a vehicle control or a selective chemical inhibitor for a specific CYP isoform at 37°C.

  • Incubation: Add the test substrate (e.g., ODV or NDV) to the mixture.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system.

  • Termination & Analysis: Follow steps 3-5 from the recombinant enzyme protocol.

  • Interpretation: A significant reduction in metabolite formation in the presence of a selective inhibitor, compared to the vehicle control, confirms the involvement of the targeted CYP enzyme.[8]

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for identifying drug-metabolizing enzymes.

Experimental_Workflow start Define Metabolic Reaction (e.g., ODV → DDV) approach Select In Vitro Approach start->approach recombinant Approach 1: Recombinant CYP Enzymes approach->recombinant Recombinant Screening hlm Approach 2: Chemical Inhibition in HLMs approach->hlm HLM Inhibition Assay incubate_r Incubate Substrate with Individual rCYP Isoforms recombinant->incubate_r incubate_h Pre-incubate HLMs with CYP-selective Inhibitors hlm->incubate_h terminate Terminate Reaction & Prepare Sample incubate_r->terminate add_sub Add Substrate and Initiate Reaction incubate_h->add_sub add_sub->terminate analysis LC-MS/MS Analysis: Quantify Metabolite terminate->analysis interpret_r Identify rCYPs that Form the Metabolite analysis->interpret_r interpret_h Identify CYPs whose Inhibition Reduces Metabolite Formation analysis->interpret_h conclusion Synthesize Data to Identify Key Enzymes interpret_r->conclusion interpret_h->conclusion

References

Preclinical Data on N,N-Didesmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Didesmethylvenlafaxine (DDV) is a known metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine.[1][2][3][4] Unlike venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), the preclinical pharmacological, pharmacokinetic, and toxicological profile of DDV has not been extensively characterized in publicly available literature. Venlafaxine is a racemic mixture of (R)- and (S)-enantiomers, both of which are pharmacologically active.[5] The R-enantiomer is a more potent inhibitor of both serotonin and norepinephrine reuptake, while the S-enantiomer is more selective for serotonin reuptake.[5] This guide summarizes the available preclinical information on this compound and provides generalized experimental protocols that could be employed to further elucidate its preclinical properties.

Chemical Properties and Synthesis

This compound is a primary amino compound and a monomethoxybenzene, representing the N,N-didesmethyl derivative of venlafaxine.[6] It is also a known transformation product of N-desmethylvenlafaxine.[6] Several chemical synthesis routes have been described where this compound serves as a precursor for the synthesis of venlafaxine, typically through N-methylation using reagents like formaldehyde and formic acid.[4][7]

Preclinical Pharmacology

The primary mechanism of action of venlafaxine and its major metabolite, ODV, is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters (SERT and NET).[8][9] This potentiation of monoaminergic neurotransmission is believed to be the basis of its antidepressant and anxiolytic effects.[10] Venlafaxine and ODV have weak affinity for the dopamine transporter (DAT) and negligible affinity for muscarinic, histaminergic, or α1-adrenergic receptors, contributing to a more favorable side-effect profile compared to older classes of antidepressants.[10][11]

While N-desmethylvenlafaxine is considered a less potent metabolite, and N,O-didesmethylvenlafaxine is reported to be biologically inactive, the specific activity of this compound at monoamine transporters has not been well-documented in the reviewed literature.[1][3][10][12]

In Vitro Monoamine Transporter Binding Affinity
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Venlafaxine74[13]1260[13]>10,000
O-Desmethylvenlafaxine (Desvenlafaxine)40.2[14]558.4[14]Weak binding (62% inhibition at 100 µM)[14]
This compound Not Available Not Available Not Available
Experimental Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, to monoamine transporters.

Objective: To determine the inhibitory constant (Ki) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]GBR-12935 (for DAT).

  • Non-specific binding inhibitors: Clomipramine (for SERT), Desipramine (for NET), Nomifensine (for DAT).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding inhibitor, or varying concentrations of this compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 In Vitro Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add membranes, radioligand, & test compound Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separate bound & free radioligand Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Experimental workflow for in vitro monoamine transporter binding assay.

Preclinical Pharmacokinetics

The metabolism of venlafaxine is extensive, with this compound being a minor metabolite.[1][3][10][12] The primary metabolic pathway involves O-demethylation to the active metabolite ODV.[10] N-demethylation to N-desmethylvenlafaxine also occurs, and this compound is a subsequent metabolite in this pathway.[6] Specific pharmacokinetic parameters for this compound following its direct administration in preclinical species are not available in the reviewed literature.

Metabolic Pathway of Venlafaxine

Venlafaxine Venlafaxine O-Desmethylvenlafaxine (ODV) O-Desmethylvenlafaxine (ODV) Venlafaxine->O-Desmethylvenlafaxine (ODV) CYP2D6 N-Desmethylvenlafaxine N-Desmethylvenlafaxine Venlafaxine->N-Desmethylvenlafaxine CYP3A4, CYP2C19 This compound This compound N-Desmethylvenlafaxine->this compound

Simplified metabolic pathway of venlafaxine.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound like this compound in rats.

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) of this compound in rats following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats.

  • This compound.

  • Vehicle for intravenous and oral formulations.

  • Cannulation materials for blood sampling.

  • Blood collection tubes (e.g., with anticoagulant).

  • Centrifuge.

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions. For the intravenous group and for serial blood sampling, surgically implant a cannula in a major blood vessel (e.g., jugular vein or carotid artery).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein or a cannula.

    • Oral (PO) Group: Administer a single dose of this compound by oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters.

cluster_1 In Vivo Pharmacokinetic Study Workflow Animal Dosing Animal Dosing Serial Blood Sampling Serial Blood Sampling Animal Dosing->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Experimental workflow for an in vivo pharmacokinetic study.

Preclinical Toxicology

Dedicated toxicology studies on this compound are not available in the reviewed literature. For venlafaxine, preclinical toxicology studies have been conducted to support its clinical development.

Experimental Protocol: Acute Toxicity Study in Rodents (Up-and-Down Procedure)

This protocol describes a general method for determining the acute oral toxicity of a substance like this compound, following the OECD 425 guideline.

Objective: To determine the acute oral lethal dose (LD50) of this compound in rats.

Materials:

  • Female Wistar rats.

  • This compound.

  • Vehicle for oral administration.

  • Standard laboratory animal diet and water.

Procedure:

  • Animal Selection and Acclimation: Use healthy, young adult female rats. Acclimatize them to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available information or a default value.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • The dose progression factor is typically 3.2.

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

cluster_2 Acute Toxicity Study Workflow (Up-and-Down Procedure) Dose Animal 1 Dose Animal 1 Observe (14 days) Observe (14 days) Dose Animal 1->Observe (14 days) Outcome? Outcome? Observe (14 days)->Outcome? Increase Dose Increase Dose Outcome?->Increase Dose Survival Decrease Dose Decrease Dose Outcome?->Decrease Dose Mortality Calculate LD50 Calculate LD50 Outcome?->Calculate LD50 Stopping criteria met Dose Next Animal Dose Next Animal Increase Dose->Dose Next Animal Decrease Dose->Dose Next Animal Dose Next Animal->Observe (14 days)

Workflow for an acute oral toxicity study using the up-and-down procedure.

Conclusion and Future Directions

This compound is a recognized minor metabolite of venlafaxine. However, a comprehensive preclinical dataset characterizing its pharmacological activity, pharmacokinetic profile, and toxicological properties is conspicuously absent from the publicly available scientific literature. While often cited as biologically inactive or less active, quantitative data to support these claims are lacking.

To fully understand the contribution, if any, of this compound to the overall pharmacological and toxicological profile of venlafaxine, further research is warranted. The generalized protocols provided in this guide outline standard methodologies that could be employed to:

  • Determine the in vitro binding affinities and functional activities of this compound at monoamine transporters and other relevant receptors.

  • Characterize the in vivo pharmacokinetic profile of this compound in preclinical species.

  • Assess the acute and chronic toxicity of this compound.

Generating such data would provide a more complete understanding of venlafaxine's metabolism and effects, and would be valuable for researchers in the fields of pharmacology, toxicology, and drug development.

References

Toxicological Assessment of N,N-Didesmethylvenlafaxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice.

Executive Summary

N,N-Didesmethylvenlafaxine is a metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. While the toxicological profile of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), has been extensively studied, there is a significant lack of publicly available toxicological data specifically for this compound. This technical guide summarizes the known information regarding the metabolism of venlafaxine to this compound, presents the available toxicological data for the parent compound and its primary metabolites as a surrogate, and provides detailed experimental protocols for a comprehensive toxicological assessment of this compound. The included signaling pathway diagrams and experimental workflows are designed to guide future research and support drug development professionals in evaluating the safety profile of this metabolite.

Metabolism of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are O-demethylation and N-demethylation. O-demethylation, catalyzed predominantly by CYP2D6, results in the formation of O-desmethylvenlafaxine (ODV), the major active metabolite. N-demethylation, mediated by CYP3A4, CYP2C19, and CYP2C9, produces N-desmethylvenlafaxine (NDV). This compound is formed through the further N-demethylation of NDV or O,N-didesmethylation of venlafaxine.[1][2]

Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV N-Desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19, CYP2C9 NODV N,O-Didesmethylvenlafaxine ODV->NODV CYP3A4 NNDV This compound NDV->NNDV CYP2D6, CYP3A4 NDV->NODV CYP2D6

Figure 1: Metabolic Pathway of Venlafaxine

Toxicological Data Summary

Due to the scarcity of specific toxicological data for this compound, this section summarizes the available data for venlafaxine and its major metabolites to provide a basis for potential toxicological concerns.

Acute and Subchronic Toxicity

Studies in rats have been conducted to determine the acute and subchronic toxicity of venlafaxine.

CompoundSpeciesRoute of AdministrationStudy TypeKey FindingsReference
VenlafaxineRatOralAcuteLD50: 350 mg/kg. Clinical signs included seizures and coma.[3]
VenlafaxineRatOralSubchronicDoses up to 100 mg/kg/day for 30 days caused liver and kidney injury.[3]
Genotoxicity

In vivo micronucleus assays in mice have been performed to assess the genotoxic potential of venlafaxine.

CompoundTest SystemAssayDosesResultsReference
VenlafaxineMouseAcute Micronucleus Assay5, 50, 250 mg/kgNo increase in micronucleated polychromatic erythrocytes (MNPE), except at the highest dose at 72h.[4][5]
VenlafaxineMouseSubchronic Micronucleus Assay1, 5, 10 mg/kg/day for 5 weeksSignificant increase in micronucleated normochromatic erythrocytes at the highest dose in the last three weeks.[4][5]
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies for desvenlafaxine (ODV) have been conducted in rats and rabbits.

CompoundSpeciesStudy TypeDoses (mg/kg/day)Key FindingsReference
DesvenlafaxineRatFertility and Early Embryonic Development30, 100, 300Increased pre-implantation embryonic loss and decreased live fetuses per litter at 300 mg/kg.[6]
DesvenlafaxineRatEmbryo-fetal Development75, 225, 450-675Increased embryo/fetal loss at maternally toxic doses. No evidence of teratogenicity.[6]
DesvenlafaxineRabbitEmbryo-fetal DevelopmentNot specifiedNo evidence of teratogenicity at doses producing minimal to moderate maternal toxicity.[6]

A study in zebrafish showed that venlafaxine was more toxic to development than its metabolites, causing decreased embryo hatching rate, increased mortality, and developmental abnormalities.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the toxicology of this compound.

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted for determining the cytotoxic potential of this compound in a human liver cell line (e.g., HepG2).

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (containing the same concentration of solvent as the highest concentration of the test compound) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Genotoxicity: Micronucleus Assay in Mice

This protocol is based on OECD Guideline 474 for the in vivo mammalian erythrocyte micronucleus test.

Objective: To determine if this compound induces chromosomal damage in mouse bone marrow cells.

Materials:

  • Male and female young adult mice (e.g., Swiss Webster)

  • This compound

  • Vehicle (e.g., water or saline)

  • Positive control (e.g., cyclophosphamide)

  • Fetal Bovine Serum (FBS)

  • Giemsa stain

  • Microscope slides

  • Microscope

Procedure:

  • Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) of this compound.

  • Main Study Dosing: Administer this compound (e.g., via oral gavage) to groups of at least 5 male and 5 female mice at three dose levels (e.g., MTD, 1/2 MTD, and 1/4 MTD). Include a vehicle control group and a positive control group.

  • Bone Marrow Collection: Sacrifice the animals 24 and 48 hours after treatment. Collect bone marrow from the femurs into centrifuge tubes containing FBS.

  • Slide Preparation: Centrifuge the bone marrow suspension, remove the supernatant, and resuspend the cell pellet. Prepare smears on clean microscope slides.

  • Staining: Air-dry the slides and stain with Giemsa.

  • Scoring: Under a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.[13][14][15][16]

Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods. A significant, dose-related increase in micronucleated PCEs indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

The primary pharmacological action of venlafaxine is the inhibition of serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.[2] At higher doses, it also weakly inhibits dopamine reuptake. While the specific effects of this compound on these transporters are not well-characterized, it is plausible that it may share some of this activity, albeit likely to a lesser extent than the parent compound or ODV.

Potential toxic effects of venlafaxine overdose include cardiovascular toxicity, such as QRS prolongation, which may be related to the blockade of cardiac sodium channels.[17][18][19][20] Safety pharmacology studies for this compound should therefore include an assessment of its effects on cardiac ion channels (e.g., hERG).

cluster_0 Pre-clinical Assessment cluster_1 In Vivo Toxicity Studies InVitro In Vitro Cytotoxicity (e.g., MTT, Neutral Red) Genotox In Vitro/In Vivo Genotoxicity (e.g., Ames, Micronucleus) InVitro->Genotox Initial Screening SafetyPharm Safety Pharmacology (hERG, CNS, Respiratory) Genotox->SafetyPharm Further Evaluation AcuteTox Acute Toxicity (LD50) SafetyPharm->AcuteTox Proceed to In Vivo SubchronicTox Subchronic Toxicity (28- or 90-day) AcuteTox->SubchronicTox ReproTox Reproductive/Developmental Toxicity (OECD 414, 421) SubchronicTox->ReproTox

Figure 2: Proposed Toxicological Assessment Workflow

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Based on the data from its parent compound, venlafaxine, and the major active metabolite, ODV, a comprehensive toxicological assessment of this compound is warranted. This should include in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute, subchronic, and reproductive/developmental toxicity studies. Furthermore, safety pharmacology studies focusing on cardiovascular and central nervous system effects are crucial to fully understand the potential risks associated with this metabolite. The experimental protocols and workflows provided in this guide offer a framework for conducting such an assessment, which will be critical for a complete understanding of the safety profile of venlafaxine.

References

N,N-Didesmethylvenlafaxine: A Core Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Didesmethylvenlafaxine (DDV) occupies a unique position in the history of the antidepressant venlafaxine, serving dual roles as both a key metabolic byproduct and a pivotal synthetic precursor. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound. It details the compound's emergence in the context of venlafaxine's development, its place in the metabolic cascade of the parent drug, and its utilization in various patented manufacturing processes. This document consolidates quantitative data, experimental protocols, and visual representations of relevant pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development and metabolic profiling of its parent compound, venlafaxine. Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was first synthesized in the 1980s and introduced to the US market in 1993 as Effexor®.[1] Early research into the pharmacokinetics of venlafaxine revealed its extensive metabolism in the liver.

Identification as a Metabolite

Initial metabolic studies of venlafaxine identified O-desmethylvenlafaxine (ODV) as the major active metabolite. Further investigations into the metabolic pathways elucidated the existence of other, minor metabolites, including N-desmethylvenlafaxine and this compound.[2][3][4][5] The formation of this compound occurs through the sequential removal of the two methyl groups from the tertiary amine of venlafaxine, a process mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6] While not the principal metabolic route, the characterization of this pathway was crucial for a complete understanding of venlafaxine's biotransformation and pharmacokinetic profile.

Emergence as a Synthetic Intermediate

Concurrent with its identification as a metabolite, this compound emerged as a key intermediate in several patented synthetic routes for venlafaxine. The initial synthesis of venlafaxine, as described in U.S. Patent 4,535,186, involved the N-methylation of a primary amine precursor, which is this compound.[2][7] This approach, where the core molecular scaffold is assembled first, followed by the addition of the methyl groups in the final steps, proved to be an efficient and widely adopted strategy in the manufacturing of venlafaxine. Numerous subsequent patents have described variations and improvements on this synthetic approach, solidifying the importance of this compound as a critical building block.[2][7]

Pharmacological Profile

The pharmacological activity of this compound has been characterized, primarily in the context of its role as a metabolite of venlafaxine. In comparison to its parent compound and the major active metabolite O-desmethylvenlafaxine, this compound is considered to be significantly less potent as an inhibitor of serotonin and norepinephrine reuptake.[4][5]

CompoundSerotonin Transporter (SERT) InhibitionNorepinephrine Transporter (NET) Inhibition
VenlafaxinePotentPotent
O-Desmethylvenlafaxine (ODV)PotentPotent
This compound (DDV)WeakWeak

Table 1: Comparative Pharmacological Activity. This table provides a qualitative comparison of the inhibitory potency of venlafaxine and its major metabolites at the serotonin and norepinephrine transporters.

Due to its comparatively weak activity, this compound is not considered to contribute significantly to the overall therapeutic effect of venlafaxine. Consequently, there is a notable absence of extensive preclinical and clinical studies dedicated solely to the pharmacological effects of this compound as a potential therapeutic agent in its own right.

Experimental Protocols

Synthesis of Venlafaxine from this compound Hydrochloride

This protocol is based on a widely cited method for the N-methylation of this compound to produce venlafaxine.

Materials:

  • This compound hydrochloride

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Water (H₂O)

  • Formic acid (98%)

  • Formaldehyde (37% aqueous solution)

  • Isopropyl acetate

Procedure:

  • To a stirred solution of this compound hydrochloride (e.g., 5.72 g, 20 mmol) in water (16 ml) at room temperature, add a 50% aqueous NaOH solution (4 ml, 74 mmol).

  • To this mixture, add formic acid (98%, 11.5 ml, 305 mmol) and a 37% aqueous solution of formaldehyde (8.4 ml, 113 mmol).

  • Stir the mixture at reflux temperature. Monitor the reaction for completion (e.g., 5 hours) using High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Adjust the pH of the solution to 12 with a 50% aqueous NaOH solution.

  • Extract the mixture twice with isopropyl acetate (e.g., 2 x 66 ml).

  • The combined organic layers contain the venlafaxine free base, which can be further purified or converted to a salt.

Visualizations

Metabolic Pathway of Venlafaxine

The following diagram illustrates the major metabolic pathways of venlafaxine, including the formation of this compound.

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) Venlafaxine->ODV CYP2D6 (Major) NDV N-Desmethylvenlafaxine Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) DDV This compound (DDV) NDV->DDV CYP3A4, CYP2C19

Caption: Metabolic conversion of venlafaxine to its primary metabolites.

Synthetic Pathway to Venlafaxine via this compound

This diagram outlines a common synthetic route to venlafaxine, highlighting the role of this compound as a key intermediate.

Venlafaxine_Synthesis Precursor Precursor (e.g., p-methoxyphenylacetonitrile + cyclohexanone) DDV This compound (DDV) Precursor->DDV Multi-step synthesis Venlafaxine Venlafaxine DDV->Venlafaxine N-methylation (e.g., Formaldehyde, Formic Acid)

Caption: Synthetic route to venlafaxine from a precursor via DDV.

Conclusion

This compound holds a significant, albeit often overlooked, place in the scientific narrative of venlafaxine. Its discovery as a minor metabolite was crucial for a comprehensive understanding of venlafaxine's pharmacokinetic profile. More impactful, however, has been its role as a fundamental building block in the large-scale synthesis of this widely prescribed antidepressant. While its own pharmacological activity is limited, the history and chemistry of this compound are essential knowledge for researchers and professionals involved in the development, manufacturing, and analysis of venlafaxine and related compounds. This guide has provided a consolidated technical overview to support these endeavors.

References

Physicochemical Properties of N,N-Didesmethylvenlafaxine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Didesmethylvenlafaxine is a primary metabolite of the widely prescribed antidepressant venlafaxine. As a key component in the metabolic cascade of venlafaxine, understanding its physicochemical properties is crucial for a comprehensive assessment of the parent drug's pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines relevant experimental methodologies, and visualizes key related pathways and workflows.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimentally derived data for this specific metabolite, some values are computationally predicted and are indicated as such.

PropertyValueSource
Chemical Formula C₁₅H₂₃NO₂PubChem CID: 9795857[1]
Molecular Weight 249.35 g/mol PubChem CID: 9795857[1]
Melting Point 174 °C (Hydrochloride salt)Anax Laboratories
pKa (predicted) Due to the presence of a primary amine, the pKa is predicted to be in the range of 9-10.General knowledge of primary amine pKa
LogP (predicted) 2.5 (XLogP3)PubChem CID: 9795857[1]
Aqueous Solubility (predicted) Predicted to have low to moderate aqueous solubility.General understanding based on structure

Metabolic Pathway of Venlafaxine

This compound is formed through the metabolism of venlafaxine, primarily by cytochrome P450 enzymes in the liver. The following diagram illustrates the major metabolic pathways leading to the formation of this compound and other key metabolites.

Venlafaxine_Metabolism Metabolic Pathway of Venlafaxine Venlafaxine Venlafaxine ODesmethylvenlafaxine O-Desmethylvenlafaxine (ODV) Venlafaxine->ODesmethylvenlafaxine CYP2D6 (major) CYP2C19, CYP2C9 NDesmethylvenlafaxine N-Desmethylvenlafaxine (NDV) Venlafaxine->NDesmethylvenlafaxine CYP3A4, CYP2C19, CYP2C9 NODidesmethylvenlafaxine N,O-Didesmethylvenlafaxine (NODV) ODesmethylvenlafaxine->NODidesmethylvenlafaxine CYP3A4, CYP2C19, CYP2D6 NNDidesmethylvenlafaxine This compound (NNDV) NDesmethylvenlafaxine->NNDidesmethylvenlafaxine CYP3A4, CYP2C19, CYP2C9 NDesmethylvenlafaxine->NODidesmethylvenlafaxine CYP2D6

Caption: Major metabolic pathways of venlafaxine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized, yet detailed, methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the ionization constant of the primary amine group in this compound.

Workflow:

pKa_Determination Workflow for pKa Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in deionized water B Adjust initial pH to ~2 with 0.1 M HCl A->B C Titrate with standardized 0.1 M NaOH B->C D Record pH after each titrant addition C->D E Plot pH vs. volume of NaOH added D->E F Determine equivalence point (steepest slope) E->F G pKa = pH at half- equivalence point F->G

Caption: Potentiometric titration workflow for pKa.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Standardize a 0.1 M solution of sodium hydroxide (NaOH) against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.

    • Adjust the initial pH of the solution to approximately 2 by adding 0.1 M HCl.

    • Begin titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, stir the solution thoroughly and record the stable pH reading.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the average volume.

    • The pKa is the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.

    • Pre-saturate water with n-octanol in the same manner.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated water phase at a known concentration.

    • In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in water.

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to stand undisturbed for a period to allow the excess solid to settle.

    • Withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) to remove any undissolved solid.

  • Analysis:

    • Quantify the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV.

    • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The provided data, though partially predictive, offers valuable insights for researchers in drug metabolism and development. The detailed experimental protocols serve as a practical resource for the empirical determination of these crucial parameters, which is strongly encouraged to refine the understanding of this important metabolite. The visualization of the metabolic pathway and experimental workflows aims to provide a clear and concise overview for scientific communication and planning.

References

Methodological & Application

Application Notes & Protocols for the Detection of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of N,N-Didesmethylvenlafaxine (NNDDV), a metabolite of the antidepressant venlafaxine. The protocols are intended for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. Two primary methods are detailed: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more accessible High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection, validated for a structurally similar metabolite.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described, allowing for easy comparison of their performance characteristics.

ParameterMethod 1: LC-MS/MSMethod 2: HPLC-Fluorescence
Analyte This compound (NNDDV)O,N-Didesmethylvenlafaxine (DDV)*
Matrix Human PlasmaHuman Plasma
Analytical Range 5 - 800 ng/mL[1]1 - 300 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mL[2][3]
Precision (%CV) Inter-assay: 1.9 - 9.3%[1]Within & Between-day: 1.8 - 14.1%[2][3]
Recovery / Process Efficiency > 96%[1]Not explicitly stated
Sample Preparation Protein Precipitation[1]Liquid-Liquid Extraction[2][3]

*Note: The HPLC-Fluorescence method was validated for O,N-Didesmethylvenlafaxine, a structural isomer of this compound. Given their similar core structures, the method serves as a strong foundation for the analysis of NNDDV.

Method 1: LC-MS/MS for this compound

This method provides high sensitivity and selectivity for the simultaneous quantification of venlafaxine and its metabolites, including NNDDV, in human plasma.[1] The protocol is based on a simple and rapid protein precipitation extraction procedure.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample (e.g., 100 µL K2EDTA Plasma) IS 2. Add Internal Standard (e.g., Deuterated NNDDV) Sample->IS Precip 3. Protein Precipitation (Add 3 vol. ice-cold Acetonitrile) IS->Precip Vortex 4. Vortex Mix (e.g., 2-3 min) Precip->Vortex Centrifuge 5. Centrifuge (e.g., 10 min at >10,000 x g) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LCMS 7. LC-MS/MS Analysis (Inject Supernatant) Supernatant->LCMS Data 8. Data Quantification (Peak Area Ratio vs. Conc.) LCMS->Data

Caption: Workflow for LC-MS/MS detection of NNDDV.

Detailed Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Deuterated this compound (or other suitable internal standard)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation: Protein Precipitation (PPT)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with an appropriate amount of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of ACN to plasma is crucial for efficient protein removal.[4][5]

  • Vortex the mixture vigorously for 2-3 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Agilent SB-Phenyl, 50 mm × 4.6 mm, 3.5 μm) is suitable.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 - 0.8 mL/min.[6]

  • Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NNDDV and its internal standard must be determined by direct infusion and optimized.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (NNDDV) to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of prepared standards against their known concentrations, using a weighted linear or quadratic regression.[1]

Method 2: HPLC with Fluorescence Detection

This method is a robust and cost-effective alternative to LC-MS/MS. The protocol has been validated for O,N-didesmethylvenlafaxine (DDV), a metabolite with very similar properties to NNDDV, and demonstrates excellent sensitivity using a fluorescence detector.[2][3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample (e.g., 500 µL) IS 2. Add Internal Standard Sample->IS LLE 3. Liquid-Liquid Extraction (Add Ethyl Acetate) IS->LLE Vortex 4. Vortex & Centrifuge LLE->Vortex Separate 5. Isolate Organic Layer Vortex->Separate Evap 6. Evaporate to Dryness (Nitrogen Stream) Separate->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon HPLC 8. HPLC-Fluorescence Analysis (Inject Sample) Recon->HPLC Data 9. Data Quantification (Peak Height/Area vs. Conc.) HPLC->Data

Caption: Workflow for HPLC-Fluorescence detection.

Detailed Protocol

1. Materials and Reagents

  • This compound analytical standard

  • Suitable internal standard (e.g., O-desmethyldehydrovenlafaxine as used in the reference method)[3]

  • HPLC-grade Methanol

  • Analytical grade Ethyl Acetate and Phosphoric Acid

  • Ultrapure water

  • Human plasma

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of plasma into a glass test tube.

  • Add the internal standard solution.

  • Add a suitable volume of a basifying agent (e.g., NaOH) to adjust the sample pH, ensuring the analyte is in its non-ionized form for efficient extraction.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex the mixture for 3 minutes to facilitate the transfer of the analyte into the organic solvent.

  • Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[7]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 10-20 seconds and transfer to an autosampler vial for injection.

3. HPLC Conditions [2][3]

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm).

  • Mobile Phase: Isocratic mixture of Methanol and Water (35:65, v/v), with the pH adjusted to 2.5 using phosphoric acid.

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 200 nm

    • Emission Wavelength (λem): 300 nm

4. Data Analysis

  • Quantification is based on the peak height or peak area ratio of NNDDV relative to the internal standard.

  • A calibration curve is generated by analyzing a series of standards of known concentrations and performing a weighted least-squares linear regression.[7]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Didesmethylvenlafaxine (DDV), a primary metabolite of the antidepressant drug venlafaxine. The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and accessible approach for the determination of DDV in various sample matrices, particularly in research and pharmaceutical development settings. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is one of the principal metabolites of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling during drug development. This document provides a detailed protocol for a reverse-phase HPLC method with UV detection, which is a common and cost-effective analytical technique readily available in most laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₃NO₂[1]
Molecular Weight249.35 g/mol [1]
Chemical StructurePrimary amine, monomethoxybenzene derivative[1]
UV Absorbance (λmax)Approx. 225 nm (inferred from parent compound)[2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Sample matrix (e.g., plasma, serum, pharmaceutical formulation)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and chromatographic conditions.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 30:70 volume-to-volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. A general procedure for plasma samples using protein precipitation is provided below.

  • To 500 µL of plasma sample, add 1.5 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Equilibration A->D B Prepare Standard Solutions E Inject Sample/Standard B->E C Sample Pre-treatment C->E D->E F Chromatographic Separation E->F G UV Detection at 225 nm F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of DDV I->J

Caption: A logical workflow for the HPLC analysis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_acetonitrile Add Cold Acetonitrile (1.5 mL) plasma->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject 20 µL into HPLC filter->inject separation C18 Reverse-Phase Separation inject->separation detection UV Detection at 225 nm separation->detection integrate Integrate Peak Area detection->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: A detailed experimental workflow for the analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accessible means for the quantification of this compound. The protocol is suitable for routine analysis in research and drug development laboratories. For applications requiring higher sensitivity, derivatization of the primary amine group of this compound followed by fluorescence or mass spectrometric detection can be considered as an alternative approach. Method validation according to ICH guidelines is recommended before implementation for regulated studies.

References

Application Note: Quantification of N,N-Didesmethylvenlafaxine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N,N-Didesmethylvenlafaxine (NNDDV) is a metabolite of the antidepressant drug venlafaxine.[1] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[2] It is metabolized in the liver by cytochrome P450 enzymes into several metabolites, including the active metabolite O-desmethylvenlafaxine (ODV) and other less active or inactive metabolites such as N-desmethylvenlafaxine (NDV) and NNDDV.[3][4] Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize patient treatment.[3][4]

This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method described herein is based on established principles for the bioanalysis of venlafaxine and its metabolites.[1][3]

Principle

This method employs protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 analytical column followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d6 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Autosampler vials

  • Pipettes and tips

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[2]

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d6 in methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography Conditions
ParameterCondition
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte dependent (see table below)
Collision Gas Argon
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound250.2121.125
This compound-d6 (IS)256.2121.125

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Calibration Curve
AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound1.00 - 400Linear> 0.99

Data based on typical performance for venlafaxine metabolite analysis.[1]

Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compoundLQC3.0< 15< 15± 15
MQC150< 15< 15± 15
HQC300< 15< 15± 15

Acceptance criteria based on FDA guidance for bioanalytical method validation.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer autosampler_vial Autosampler Vial supernatant_transfer->autosampler_vial lc_ms_analysis LC-MS/MS System autosampler_vial->lc_ms_analysis Injection data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition chromatogram_integration Chromatogram Integration data_acquisition->chromatogram_integration calibration_curve Calibration Curve Generation chromatogram_integration->calibration_curve quantification Quantification of NNDDV calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram

As this protocol describes an analytical method rather than a biological signaling pathway, a signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical sequence of the protocol.

References

Preparation of N,N-Didesmethylvenlafaxine Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Didesmethylvenlafaxine is a primary metabolite of the widely prescribed antidepressant venlafaxine. As a key analyte in pharmacokinetic, pharmacodynamic, and metabolism studies, a well-characterized, high-purity reference standard is essential for accurate quantification and identification. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for use as a reference standard in research and drug development settings. The described method focuses on the catalytic hydrogenation of a nitrile precursor, a robust and scalable approach to obtain the desired compound with high purity.

Synthesis Overview

The synthesis of this compound is achieved through the reduction of the nitrile group of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile to a primary amine. This transformation is efficiently carried out by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Synthesis_Workflow Precursor 2-(1-hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Intermediate Reaction Mixture Precursor->Intermediate H₂, 10% Pd/C Methanol, 40-50°C 10-15 kg/cm² Product_Impure Crude this compound Intermediate->Product_Impure   Work-up (Filtration, Extraction) Product_Pure Pure this compound Reference Standard Product_Impure->Product_Pure   Purification (Recrystallization)

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (99% purity)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (HPLC grade)

  • Deionized Water

  • Ethyl Acetate (ACS grade)

  • Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a high-pressure hydrogenation reactor, add 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (24.5 g, 0.1 mol) and methanol (250 mL).

  • Carefully add 10% palladium on carbon (2.5 g, 10 wt%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge with hydrogen gas three times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to 10-15 kg/cm ².

  • Stir the reaction mixture and heat to 40-50°C.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Dissolve the oil in deionized water (200 mL) and adjust the pH to >11 with a 10% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a solid.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • n-Heptane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropyl alcohol.

  • Slowly add n-heptane to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) for several hours to facilitate complete crystallization.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropyl alcohol/n-heptane (1:1 v/v).

  • Dry the purified this compound under vacuum at 40°C to a constant weight.

Characterization and Quality Control

The identity and purity of the prepared this compound reference standard must be rigorously assessed. The following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC method is crucial for determining the purity of the reference standard.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 226 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

The purity of the reference standard should be ≥99.5% as determined by area normalization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of this compound. Expected signals include aromatic protons, the methoxy group protons, the cyclohexyl protons, and the protons of the ethylamine side chain.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.18.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for O-H (alcohol), N-H (primary amine), C-H (aliphatic and aromatic), and C-O (ether) functional groups.

Data Presentation

Table 2: Summary of Analytical Data for this compound Reference Standard

AnalysisSpecificationResult
Appearance White to off-white crystalline solidConforms
Identity (¹H NMR, MS) Conforms to structureConforms
Purity (HPLC) ≥ 99.5%99.8%
Melting Point Report value118-120°C
Water Content (Karl Fischer) ≤ 0.5%0.2%
Residual Solvents (GC-HS) Isopropyl alcohol: ≤ 5000 ppmn-Heptane: ≤ 5000 ppm< 100 ppm< 100 ppm

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that accompanies the reference standard. It provides a comprehensive summary of the material's identity, purity, and other relevant characteristics.

CoA_Structure CoA Certificate of Analysis Header Product Information (Name, Lot #, CAS #) CoA->Header Physical Physical Properties (Appearance, Melting Point) CoA->Physical Analytical Analytical Data CoA->Analytical Footer Storage Information, Retest Date, Quality Assurance Approval CoA->Footer Purity Purity (HPLC) Analytical->Purity Identity Identity (NMR, MS, IR) Analytical->Identity Other Other Tests (Water Content, Residual Solvents) Analytical->Other

Caption: Key sections of a Certificate of Analysis for a reference standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a high-purity this compound reference standard. The described synthetic route is efficient, and the analytical methods outlined are suitable for the thorough characterization and quality control of the final product. Adherence to these protocols will ensure the generation of a reliable reference standard for use in a variety of research and development applications.

Application Notes: Solid Phase Extraction of N,N-Didesmethylvenlafaxine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Didesmethylvenlafaxine (DDV) is a minor metabolite of the antidepressant drug venlafaxine.[1][2] Accurate quantification of venlafaxine and its metabolites, including DDV, in biological matrices such as plasma and whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Solid Phase Extraction (SPE) is a widely used technique for the sample cleanup and concentration of these analytes prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This document provides a detailed protocol for the extraction of this compound using SPE.

Principle of Solid Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a suitable solvent. The choice of sorbent and solvents depends on the chemical properties of the analyte and the sample matrix. For this compound, which is a polar compound, various sorbents including C8, C18, and mixed-mode cation exchange cartridges have been utilized.[2][5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the analysis of this compound and related compounds using SPE.

Analyte(s)SPE SorbentBiological MatrixRecovery (%)Linearity RangeLimit of Quantification (LOQ)Reference
N,O-didesmethylvenlafaxineC8Plasma>75% (for Venlafaxine)0.5-500 nmol/L0.25-0.5 nM[2][6]
N,O-didesmethylvenlafaxineC8Whole Blood>75% (for Venlafaxine)5-2000 nmol/LNot Specified[2][6]
Venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxineMolecularly Imprinted Polymer (MIP)Plasma84% (for Venlafaxine)3-500 ng/mL (for NDV)3 ng/mL (for NDV)[4]

Note: Data for this compound is often reported as N,O-didesmethylvenlafaxine (DDV). Recovery data is sometimes reported for the parent drug (Venlafaxine) as a representative analyte.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a generic example for the extraction of this compound from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge, which is effective for basic compounds.

Materials:

  • Discovery DSC-MCAX SPE tubes (100 mg/3 mL) or equivalent mixed-mode cation exchange cartridges.[7]

  • Human plasma sample

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (50 mM, pH 6)

  • Acetic acid (1 M)

  • Ammonium hydroxide (5% in methanol)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 1 mL of plasma, add an internal standard if required.

    • Dilute the plasma sample 1:1 with 50 mM ammonium acetate buffer (pH 6).[7]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Use the supernatant for the next step.

  • SPE Cartridge Conditioning:

    • Place the DSC-MCAX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.[7]

    • Equilibrate the cartridges by passing 1 mL of 50 mM ammonium acetate buffer (pH 6).[7] Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate of approximately 1 mL/min.[7]

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6) to remove polar interferences.[7]

    • Wash the cartridge with 1 mL of 1 M acetic acid to remove weakly bound basic and neutral interferences.[7]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[7]

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[7]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase used for the analytical method (e.g., 100 µL).

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • The sample is now ready for analysis by HPLC or LC-MS/MS.

Experimental Workflow Diagram

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid Phase Extraction cluster_PostExtraction Post-Extraction Sample Plasma Sample AddBuffer Add Ammonium Acetate Buffer (pH 6) Sample->AddBuffer Vortex1 Vortex AddBuffer->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Buffer pH 6) Wash1 Wash 1 (Buffer pH 6) Load->Wash1 Wash2 Wash 2 (1M Acetic Acid) Wash1->Wash2 Wash3 Wash 3 (Methanol) Wash2->Wash3 Elute Elute Analyte (5% NH4OH in Methanol) Wash3->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for Liquid-Liquid Extraction of N,N-Didesmethylvenlafaxine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of N,N-Didesmethylvenlafaxine, an inactive metabolite of Venlafaxine, from various biological matrices using the liquid-liquid extraction (LLE) method.[1][2] This document is intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

This compound is a metabolite of the antidepressant drug Venlafaxine.[3] While biologically inactive, its quantification in biological fluids is crucial for a complete understanding of the parent drug's metabolism and disposition.[1][2] Liquid-liquid extraction is a classic and effective technique for isolating Venlafaxine and its metabolites from complex biological samples.[4][5]

Data Presentation: Quantitative Performance of LLE Methods

The following tables summarize the quantitative data from various studies employing liquid-liquid extraction for the analysis of Venlafaxine and its metabolites, including this compound, in biological matrices.

Analyte(s)Biological MatrixExtraction Solvent(s)Linearity RangeRecovery (%)Reference
Venlafaxine, O-DesmethylvenlafaxineHuman PlasmaHexane-ethyl acetate (80/20 v/v)0.2 - 4 µg/mL> 70[1]
Venlafaxine, O-DesmethylvenlafaxineHuman PlasmaIsoamyl alcohol-hexane (1/99 v/v)1 - 2000 ng/mL~100 (Venlafaxine), ~70 (ODV)[1]
Venlafaxine and other antidepressantsHuman SerumChloroform-2-propanol-n-heptane (960/14/26 v/v/v)25 - 500 ng/mL86.4[1]
Venlafaxine, O-DesmethylvenlafaxineHuman BloodIsoamyl alcohol with hexane (1:99, v/v)50 ng/mL (VEN), 100 ng/mL (ODV) (LOQ)Not Specified[2]
Venlafaxine, O-Desmethylvenlafaxine, N-Desmethylvenlafaxine, N,O-DidesmethylvenlafaxineHuman PlasmaNot explicitly stated for LLE0.5 - 500 nmol/LNot Specified[1]
Venlafaxine, O-Desmethylvenlafaxine, N-Desmethylvenlafaxine, N,O-DidesmethylvenlafaxineWhole BloodNot explicitly stated for LLE5 - 2000 nmol/LNot Specified[1]

Experimental Protocols: Detailed Methodologies

This section provides a generalized, step-by-step protocol for the liquid-liquid extraction of this compound from biological matrices. This protocol is a synthesis of methodologies reported in the literature for Venlafaxine and its metabolites.[1][2] Researchers should optimize these conditions for their specific application and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction from Plasma/Serum

1. Sample Preparation:

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples for 10-15 seconds to ensure homogeneity.

2. Aliquoting:

  • Pipette 1.0 mL of the plasma or serum sample into a clean 15 mL polypropylene centrifuge tube.

3. Internal Standard Addition:

  • Add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample). This is crucial for accurate quantification.

4. pH Adjustment (Alkalinization):

  • Add a small volume (e.g., 100 µL) of a basic solution, such as 1 M sodium hydroxide, to the sample to adjust the pH to approximately 9-10. This step is critical to ensure the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.

5. Extraction Solvent Addition:

  • Add 5 mL of the extraction solvent. A common choice is a mixture of a non-polar and a slightly more polar solvent to optimize extraction efficiency. Examples include:

    • Hexane:Ethyl Acetate (80:20, v/v)[1]

    • Isoamyl alcohol:Hexane (1:99, v/v)[1][2]

    • Chloroform:Isopropanol:n-Heptane (960:14:26, v/v/v)[1]

6. Mixing/Extraction:

  • Cap the tubes and vortex for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Alternatively, use a mechanical shaker for 10-15 minutes.

7. Centrifugation:

  • Centrifuge the samples at 3000-4000 x g for 10 minutes to separate the organic and aqueous layers.

8. Supernatant Transfer:

  • Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, being cautious not to disturb the protein interface or the lower aqueous layer.

9. Evaporation:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37-40°C.

10. Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the mobile phase used for the chromatographic analysis (e.g., a mixture of acetonitrile and a suitable buffer).
  • Vortex briefly to dissolve the residue.

11. Analysis:

  • Transfer the reconstituted sample to an autosampler vial for analysis by an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Liquid-Liquid Extraction from Urine

The protocol for urine is similar to that for plasma/serum, with some modifications.

1. Sample Preparation:

  • Centrifuge the urine sample to remove any particulate matter.

2. Hydrolysis (for conjugated metabolites):

  • For the determination of total (free and conjugated) this compound, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase at an appropriate pH and temperature is required prior to extraction.

3. Aliquoting and pH Adjustment:

  • Use a smaller volume of urine (e.g., 0.5 mL) and adjust the pH to the alkaline range as described for plasma.

4. Extraction and Subsequent Steps:

  • Follow steps 5 through 11 as outlined in Protocol 1. The linearity for analytes in urine has been established over a range of 0.1-10.0 µg/mL.[6]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the liquid-liquid extraction process.

LLE_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Preparation Sample Biological Matrix (Plasma, Serum, Urine) Aliquot Aliquot Sample Sample->Aliquot IS Add Internal Standard Aliquot->IS pH_Adjust Adjust pH (Alkalinize) IS->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Mix Vortex/Shake Add_Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate Solvent Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject for LC-MS/HPLC Analysis Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction.

Analyte_Partitioning cluster_Aqueous Aqueous Phase (Sample) cluster_Organic Organic Phase (Solvent) Analyte_Ionized Analyte (Ionized) Alkalinization pH > pKa (Alkalinization) Analyte_Ionized->Alkalinization Deprotonation Analyte_Neutral Analyte (Neutral) Analyte_Extracted Extracted Analyte Analyte_Neutral->Analyte_Extracted Partitioning Alkalinization->Analyte_Neutral Favors Neutral Form

Caption: Analyte Partitioning in LLE.

References

Chromatographic Separation of Venlafaxine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous chromatographic separation and quantification of the antidepressant drug venlafaxine (VEN) and its major metabolites: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,N-didesmethylvenlafaxine (N,N-DDV). The methodologies outlined below are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for accurate analysis in biological matrices.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV). Further metabolism by CYP3A4 and other enzymes leads to the formation of less active metabolites, including N-desmethylvenlafaxine (NDV) and this compound (N,N-DDV). The simultaneous quantification of venlafaxine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process to fully characterize its metabolic profile and pharmacological activity.[1][2][3]

Metabolic Pathway of Venlafaxine

G VEN Venlafaxine (VEN) ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) VEN->ODV CYP2D6 NDV N-desmethylvenlafaxine (NDV) VEN->NDV CYP3A4 NODDV N,O-didesmethylvenlafaxine (NODDV) ODV->NODDV Demethylation NNDDV This compound (N,N-DDV) NDV->NNDDV Demethylation

Caption: Metabolic conversion of venlafaxine to its primary metabolites.

Experimental Protocols

Two primary methodologies are presented, based on protein precipitation and liquid-liquid extraction for sample preparation, followed by LC-MS/MS analysis.

Protocol 1: Protein Precipitation Method

This protocol is adapted from a validated method for the multiplexed quantification of venlafaxine and its metabolites in human plasma.[1][2]

1. Sample Preparation:

  • To a 100 µL aliquot of plasma, add an appropriate internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., Agilent SB-Phenyl, 50 mm × 4.6 mm, 3.5 μm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each analyte and internal standard should be optimized.

Protocol 2: Liquid-Liquid Extraction (LLE) Method

This protocol is based on a method developed for the simultaneous quantification of venlafaxine and its metabolites in rat plasma.[4]

1. Sample Preparation:

  • To 50 µL of rat plasma, add the internal standard.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic and Mass Spectrometry Conditions:

  • Follow the chromatographic and mass spectrometry conditions as outlined in Protocol 1, with adjustments to the gradient program as necessary to achieve optimal separation of all analytes.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation LLE Liquid-Liquid Extraction (MTBE) IS->LLE Centrifuge Centrifugation Precipitation->Centrifuge LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of venlafaxine and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated LC-MS/MS method for the simultaneous determination of venlafaxine and its metabolites.

Table 1: Linearity and Quantification Limits

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine (VEN)5 - 8005
O-desmethylvenlafaxine (ODV)5 - 8005
N-desmethylvenlafaxine (NDV)5 - 8005
This compound (N,N-DDV)5 - 8005
Data adapted from a multiplexed quantification method in human plasma.[1][2]

Table 2: Chromatographic and Mass Spectrometric Parameters (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.2260.2
O-desmethylvenlafaxine (ODV)264.2246.2
N-desmethylvenlafaxine (NDV)264.2246.2
This compound (N,N-DDV)250.2232.2
Note: The specific m/z transitions should be optimized for the instrument in use.

Method Validation Considerations

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: Demonstrating a linear relationship between concentration and response over the defined range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Matrix Effect: Evaluating the suppression or enhancement of ionization by matrix components.

  • Stability: Assessing the stability of the analytes in the biological matrix under various storage and processing conditions.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous quantification of venlafaxine, ODV, NDV, and N,N-DDV in biological samples. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, including sample volume, throughput needs, and the desire to minimize matrix effects. Proper method validation is essential to ensure reliable and accurate results for research and clinical applications.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Didesmethylvenlafaxine is a minor metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine.[1][2] Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), which is also a potent SNRI.[3] Lesser metabolic pathways, involving CYP3A4 and CYP2C19, lead to the formation of N-desmethylvenlafaxine, which is subsequently metabolized to this compound.[2] While venlafaxine and desvenlafaxine are pharmacologically active, this compound is generally considered to be a minor and inactive metabolite.[1]

These application notes provide a comprehensive set of protocols for the in vitro characterization of this compound. The assays described are designed to assess its activity at the primary targets of venlafaxine—the serotonin (SERT) and norepinephrine (NET) transporters—as well as its potential effects on cell viability and apoptosis in a neuronal cell line. Due to the limited publicly available data on the specific activity of this compound, the following protocols and data tables are presented to guide the experimental design and data interpretation, using venlafaxine and desvenlafaxine as comparators.

Data Presentation

The following tables are structured to summarize quantitative data obtained from the described in vitro assays. They are intended to serve as a template for organizing experimental results and for comparing the activity of this compound with its parent compound and major active metabolite.

Table 1: Neurotransmitter Transporter Inhibition

CompoundTargetAssay TypeIC50 (nM)
VenlafaxinehSERT[3H]-Serotonin UptakeData to be determined
hNET[3H]-Norepinephrine UptakeData to be determined
DesvenlafaxinehSERT[3H]-Serotonin Uptake47.3 ± 19.4[3]
hNET[3H]-Norepinephrine Uptake531.3 ± 113.0[3]
This compound hSERT[3H]-Serotonin UptakeData to be determined
hNET[3H]-Norepinephrine UptakeData to be determined

Table 2: Cell Viability in SH-SY5Y Cells (MTT Assay)

CompoundConcentration (µM)% Cell Viability (relative to control)
Venlafaxine1Data to be determined
10Data to be determined
100Data to be determined
Desvenlafaxine1Data to be determined
10Data to be determined
100Data to be determined
This compound 1Data to be determined
10Data to be determined
100Data to be determined

Table 3: Apoptosis in SH-SY5Y Cells (Annexin V/PI Staining)

CompoundConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Venlafaxine1Data to be determinedData to be determined
10Data to be determinedData to be determined
100Data to be determinedData to be determined
Desvenlafaxine1Data to be determinedData to be determined
10Data to be determinedData to be determined
100Data to be determinedData to be determined
This compound 1Data to be determinedData to be determined
10Data to be determinedData to be determined
100Data to be determinedData to be determined

Experimental Protocols

Neurotransmitter Reuptake Inhibition Assays

These protocols describe methods to determine the inhibitory activity of this compound on the human serotonin and norepinephrine transporters.

  • Cell Lines: HEK-293 cells stably expressing the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed hSERT-expressing HEK-293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound, venlafaxine, and desvenlafaxine in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay Procedure:

    • Wash the cell monolayer with assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding [3H]-Serotonin to a final concentration of ~10 nM.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

  • Cell Plating: Seed hNET-expressing HEK-293 cells into 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure:

    • Follow the same procedure as for the [3H]-Serotonin uptake assay, but use [3H]-Norepinephrine as the substrate.

  • Data Analysis: Calculate IC50 values from the resulting concentration-response data.

G cluster_workflow Neurotransmitter Reuptake Assay Workflow start Seed hSERT/hNET expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with this compound or control compounds wash1->preincubate add_substrate Add [3H]-Serotonin or [3H]-Norepinephrine preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Analyze data and determine IC50 measure->analyze

Neurotransmitter Reuptake Assay Workflow

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of the human neuroblastoma cell line SH-SY5Y.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: DMEM/F12 (1:1) medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, venlafaxine, and desvenlafaxine for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assays

These protocols are designed to determine if this compound induces apoptosis in SH-SY5Y cells.

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and treat with test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Treat SH-SY5Y cells with test compounds harvest Harvest adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow

  • Cell Treatment: Seed SH-SY5Y cells in a white-walled 96-well plate and treat with test compounds.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a luminogenic caspase-3/7 substrate reagent to each well.

    • Incubate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the results to the number of viable cells (can be determined in a parallel plate using an MTT assay).

Signaling Pathways

The parent compound, venlafaxine, has been shown to modulate signaling pathways involved in apoptosis. Understanding these pathways can provide a framework for interpreting the results of apoptosis assays with this compound.

One relevant pathway is the Wnt/β-catenin signaling pathway . Studies have indicated that venlafaxine can upregulate this pathway, which is involved in neuronal survival and can protect against apoptosis.[4]

G cluster_pathway Venlafaxine and Wnt/β-catenin Signaling Venlafaxine Venlafaxine Wnt Wnt Ligand Venlafaxine->Wnt Upregulates Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin_APC Axin/APC Complex Axin_APC->GSK3b proteasome Proteasomal Degradation beta_catenin->proteasome beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF target_genes Target Gene Expression (e.g., BDNF) TCF_LEF->target_genes apoptosis Inhibition of Apoptosis target_genes->apoptosis

Wnt/β-catenin Signaling Pathway

Another pathway implicated in venlafaxine-induced apoptosis in some cancer cell lines is the JNK1/2-Nur77 signaling pathway .[5][6] Activation of JNK1/2 leads to the expression and mitochondrial localization of the orphan nuclear receptor Nur77, which can then promote apoptosis.[5] While this has been observed in cancer cells, its relevance in neuronal cells in the context of antidepressant action requires further investigation.

G cluster_pathway Venlafaxine and JNK1/2-Nur77 Signaling Venlafaxine Venlafaxine JNK JNK1/2 Venlafaxine->JNK Activates Nur77_exp Nur77 Expression JNK->Nur77_exp Induces Nur77_mito Mitochondrial Nur77 Nur77_exp->Nur77_mito Translocates Bcl2 Bcl-2 Nur77_mito->Bcl2 Interacts with Apoptosis Apoptosis Bcl2->Apoptosis Promotes

JNK1/2-Nur77 Signaling Pathway

References

Application Note: Enantioselective Analysis of N,N-Didesmethylvenlafaxine using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Didesmethylvenlafaxine is a metabolite of the antidepressant drug venlafaxine. As venlafaxine is a chiral compound, its metabolites, including this compound, also exist as enantiomers. The stereochemistry of drug molecules and their metabolites can significantly influence their pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for the quantitative analysis of these enantiomers in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the enantioselective analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Quantitative Data Summary

The following tables summarize the quantitative data for the enantioselective analysis of this compound and related compounds based on established methodologies.

Table 1: Chromatographic Conditions and Performance

ParameterValue
Chiral Stationary PhaseChirobiotic V (Vancomycin)
Column Dimensions250 mm x 2.1 mm
Mobile PhaseTetrahydrofuran and Ammonium Acetate (10:90, v/v)
Flow RateNot Specified
DetectionTandem Mass Spectrometry (MS/MS)
Total Run Time35 min

Table 2: Calibration and Sensitivity Data for this compound Enantiomers in Human Plasma

AnalyteCalibration Range (nM)Lower Limit of Quantification (LLOQ) (nM)
S-N,O-didesmethylvenlafaxine0.5–5000.25 - 0.5
R-N,O-didesmethylvenlafaxine0.5–5000.25 - 0.5

Note: Data is derived from a method developed for the simultaneous analysis of venlafaxine and its three demethylated metabolites. N,O-didesmethylvenlafaxine is presented as the analyte of interest.

Experimental Protocol

This protocol outlines a method for the enantioselective analysis of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C8 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load 1 mL of human plasma onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient or isocratic elution.

  • Chiral Column: Chirobiotic V column (250 mm x 2.1 mm).

  • Mobile Phase: A mixture of tetrahydrofuran and ammonium acetate (10:90, v/v). The optimal concentration of ammonium acetate should be determined empirically.

  • Flow Rate: Optimize for the best separation and peak shape (typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the S- and R-enantiomers of this compound.

3. Data Analysis

  • Integrate the peak areas for each enantiomer.

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of each enantiomer in the unknown samples using the calibration curves.

Visualizations

Experimental Workflow for Enantioselective Analysis

cluster_sample_prep Sample Preparation cluster_analysis Chiral HPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection spe Solid-Phase Extraction (SPE) plasma_sample->spe Loading elution Elution of Analytes spe->elution Washing & Elution reconstitution Reconstitution in Mobile Phase elution->reconstitution Evaporation hplc_injection Injection into HPLC reconstitution->hplc_injection chiral_separation Enantioselective Separation on Chirobiotic V Column hplc_injection->chiral_separation ms_detection MS/MS Detection (MRM) chiral_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Enantiomers calibration->quantification

Caption: Workflow of the enantioselective analysis of this compound.

Signaling Pathway of Venlafaxine Metabolism

venlafaxine Venlafaxine (Racemic) odv O-Desmethylvenlafaxine (ODV) venlafaxine->odv O-Demethylation (CYP2D6) ndv N-Desmethylvenlafaxine (NDV) venlafaxine->ndv N-Demethylation (CYP3A4) nndv This compound (NNDV) odv->nndv N-Demethylation ndv->nndv O-Demethylation

Caption: Metabolic pathway of venlafaxine leading to this compound.

Application Note: Derivatization of N,N-Didesmethylvenlafaxine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of N,N-didesmethylvenlafaxine, a primary metabolite of the antidepressant venlafaxine, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a metabolite of the widely prescribed antidepressant venlafaxine. Due to its polar nature, containing both a primary amine and a tertiary alcohol functional group, direct analysis by GC-MS is challenging, often resulting in poor chromatographic peak shape and thermal instability. Chemical derivatization is a crucial step to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and enabling sensitive and reliable quantification.[1] This application note details two effective derivatization methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using trifluoroacetic anhydride (TFAA).

Derivatization Reactions

This compound possesses two active hydrogen atoms, one on the primary amine and one on the hydroxyl group, which are the sites for derivatization.

  • Silylation: BSTFA replaces the active hydrogens with trimethylsilyl (TMS) groups, forming a di-TMS derivative.

  • Acylation: TFAA reacts with the primary amine and hydroxyl group to form a di-trifluoroacetyl (TFA) derivative.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvents (e.g., pyridine, acetonitrile, ethyl acetate)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation

For quantitative analysis, it is recommended to perform a liquid-liquid or solid-phase extraction of this compound from the biological matrix (e.g., plasma, urine). The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Protocol 1: Silylation with BSTFA
  • To the dried sample extract (or a known amount of standard), add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS.

Protocol 2: Acylation with TFAA
  • To the dried sample extract (or a known amount of standard), add 100 µL of ethyl acetate and 50 µL of TFAA.

  • Tightly cap the vial and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Inject 1-2 µL of the derivatized sample into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range50-550 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Quantitative Data

The following table summarizes the expected molecular weights and key mass fragments of the derivatized this compound. Retention times are estimates and will vary depending on the specific chromatographic conditions.

AnalyteDerivatizing AgentMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z) - Predicted
This compound (underivatized)None249.35-202, 134, 121
Di-TMS-N,N-DidesmethylvenlafaxineBSTFA393.6812 - 15378 ([M-15]+), 204, 147, 73
Di-TFA-N,N-DidesmethylvenlafaxineTFAA441.3210 - 13314, 202, 140, 118

Note: The mass fragmentation data for the derivatized compounds are predicted based on common fragmentation patterns of TMS and TFA derivatives of similar compounds.[2][3][4]

Workflow and Signaling Pathway Diagrams

Derivatization_Workflow Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv_Agent Add Derivatizing Agent (BSTFA or TFAA) Evaporation->Deriv_Agent Reaction Heating (60-70°C) Deriv_Agent->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification and Analysis Data_Acquisition->Quantification

Caption: Experimental Workflow for GC-MS Analysis

Derivatization_Logic Logical Relationship of Derivatization Analyte This compound (Polar, Non-volatile) Derivatization Derivatization (Silylation or Acylation) Analyte->Derivatization Derivative Derivatized Analyte (Non-polar, Volatile) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS

Caption: Logical Relationship of Derivatization

References

Application Note: Quantification of N,N-Didesmethylvenlafaxine in Brain Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-didesmethylvenlafaxine (NNDDV) is a metabolite of the antidepressant drug venlafaxine. The quantification of NNDDV in brain tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of the drug's distribution, metabolism, and mechanism of action within the central nervous system.[1][2][3] This application note provides a detailed protocol for the sensitive and selective quantification of NNDDV in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established bioanalytical techniques for venlafaxine and its metabolites, ensuring robustness and reliability.[4][5][6]

Principle

This method involves the homogenization of brain tissue, followed by protein precipitation to extract NNDDV and an internal standard (IS). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the quantification of NNDDV in a complex biological matrix like brain tissue.[4][7]

Experimental Protocols

1. Materials and Reagents

  • This compound (NNDDV) reference standard

  • This compound-d6 (NNDDV-d6) or other suitable stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Rat or mouse brain tissue (control and study samples)

2. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NNDDV and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the NNDDV stock solution in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in the same diluent.

3. Sample Preparation: Brain Tissue Homogenization and Extraction

  • Accurately weigh approximately 100 mg of brain tissue.

  • Add 400 µL of ice-cold ultrapure water.

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Transfer a 100 µL aliquot of the brain homogenate to a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Brain Tissue B Homogenize in Water A->B C Aliquot Homogenate B->C D Add Internal Standard C->D E Protein Precipitation (Acetonitrile) D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Inject Sample I->J K Chromatographic Separation J->K L Mass Spectrometric Detection (MRM) K->L M Peak Integration L->M N Generate Calibration Curve M->N O Quantify NNDDV Concentration N->O

Caption: Workflow for the quantification of this compound in brain tissue.

4. LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NNDDV250.258.125
NNDDV-d6256.264.125

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 1 - 1000 ng/g of brain tissue
Lower Limit of Quantification (LLOQ) 1 ng/g with acceptable precision and accuracy
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Freeze-thaw, short-term, long-term, and post-preparative stability should be established

Sample Data

The following table illustrates how quantitative data for NNDDV in brain tissue samples from a pharmacokinetic study could be presented.

Table 3: NNDDV Concentrations in Rat Brain Tissue Following Venlafaxine Administration

Time Point (hours)Animal IDNNDDV Concentration (ng/g tissue)Mean ± SD (ng/g tissue)
1R0115.214.5 ± 1.0
1R0213.8
2R0328.927.6 ± 1.8
2R0426.3
4R0545.146.3 ± 1.7
4R0647.5
8R0732.731.9 ± 1.1
8R0831.1
24R098.58.9 ± 0.6
24R109.3

Signaling Pathway Context

G Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV CYP2D6 NDV N-Desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV CYP3A4/2C19 NNDDV This compound (Metabolite of Interest) NDV->NNDDV CYP2D6

References

Troubleshooting & Optimization

Technical Support Center: Analysis of N,N-Didesmethylvenlafaxine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of N,N-Didesmethylvenlafaxine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound. This is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated this compound.[1][4]

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Extra-column Dead Volume: Excessive tubing length or improper connections can contribute to peak broadening and tailing.[1]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions.[1][4][5]

  • Add a Competing Base: Incorporate a competing base, such as Triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-50 mM). TEA will preferentially interact with the active silanol sites, masking them from this compound.[1][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.[1][3]

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[1]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.[1][7]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.[1]

2. I am observing peak fronting for my this compound peak. What could be the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Potential Causes:

  • Sample Overload: Injecting too high a concentration or volume of the sample is a primary cause of peak fronting.[1]

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a distorted peak shape.[6]

  • Column Collapse: In rare cases, a drastic change in mobile phase composition or pH can cause the stationary phase to collapse, leading to poor peak shape.[2]

  • Poorly Packed Column or Void Formation: A void at the head of the column or an improperly packed column can lead to non-uniform flow and peak fronting.[1]

Troubleshooting Steps:

  • Reduce Injection Volume and Concentration: Dilute your sample and/or inject a smaller volume.[1]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[6]

  • Check for Column Voids: If a void is suspected, you can try to gently tap the column to resettle the packing material or, more effectively, replace the column. Using a guard column can help protect the analytical column from voids.[1]

3. My retention time for this compound is drifting or inconsistent. How can I stabilize it?

Retention time variability can compromise the accuracy and precision of your analysis.

Potential Causes:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a gradual change in composition and retention time drift.[7]

  • Fluctuations in Column Temperature: Even minor changes in ambient temperature can affect retention times, as temperature influences the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[7]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention times to shift in the initial runs.[2]

  • Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or faulty check valves can cause retention time fluctuations.[8]

  • Changes in Mobile Phase pH: For ionizable compounds like this compound, small shifts in the mobile phase pH can alter the ionization state and, consequently, the retention time.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation and Storage: Prepare mobile phases fresh and keep the reservoirs covered to minimize evaporation. If using an online mixing system, ensure it is functioning correctly.[7]

  • Use a Column Oven: A column oven provides a stable temperature environment, minimizing temperature-related retention time shifts.[7]

  • Adequately Equilibrate the Column: Before starting your analytical run, equilibrate the column with the mobile phase for a sufficient amount of time until a stable baseline is achieved.

  • Maintain Your HPLC System: Regularly degas the mobile phase, prime the pump to remove air bubbles, and check for leaks. If pressure fluctuations are observed, inspect and replace pump seals or check valves as needed.[8][9]

  • Buffer the Mobile Phase: Using a buffer in your mobile phase will help maintain a constant pH and lead to more reproducible retention times.[10][11]

4. The resolution between this compound and other metabolites or matrix components is poor. How can I improve it?

Achieving adequate resolution is critical for accurately quantifying this compound in the presence of other compounds.

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer will alter the retention times of the compounds. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.[10][11]

    • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation due to different solvent properties.

    • Modify Mobile Phase pH: Adjusting the pH can alter the charge state of this compound and other ionizable compounds, which can significantly impact their retention and the overall selectivity of the separation.[12]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column) to achieve a different selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[11]

  • Use a Longer Column or a Column with Smaller Particles: A longer column or a column packed with smaller particles will provide more theoretical plates and thus higher separation efficiency.

Experimental Protocols

1. Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a general guideline for the extraction of this compound from plasma samples.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Acetonitrile (HPLC grade), chilled

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 600 µL of chilled acetonitrile to the plasma sample to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the HPLC system.

2. HPLC Method for the Analysis of this compound

This is a representative HPLC method. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 226 nm or Fluorescence (Excitation: 200 nm, Emission: 300 nm)[5]
Injection Volume 20 µL

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for the analysis of venlafaxine and its metabolites, including this compound.

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Venlafaxine1 - 3001
O-Desmethylvenlafaxine1 - 3001
This compound1 - 300[5][14]1[5][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Chromatographic Separation inject->separation detection Detection (UV/Fluorescence) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed silanol Secondary Silanol Interactions start->silanol ph Incorrect Mobile Phase pH start->ph contamination Column Contamination start->contamination overload Sample Overload start->overload adjust_ph Adjust Mobile Phase pH (e.g., lower to 2.5-3.0) silanol->adjust_ph add_tea Add Competing Base (e.g., TEA) silanol->add_tea new_column Use End-Capped Column silanol->new_column ph->adjust_ph flush_column Flush Column contamination->flush_column dilute_sample Dilute Sample overload->dilute_sample

References

Technical Support Center: Chromatographic Analysis of Venlafaxine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chromatographic analysis of venlafaxine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to help you achieve optimal peak resolution and robust, reproducible results.

Introduction: The Challenge of Separating Venlafaxine and Its Metabolites

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, primarily to O-desmethylvenlafaxine (ODV), which is also pharmacologically active.[1][2] Other metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine.[2] The structural similarity and varying polarities of these compounds present a significant chromatographic challenge, often leading to co-elution and poor peak resolution. Furthermore, venlafaxine is a chiral molecule, and its enantiomers can exhibit different pharmacological activities, adding another layer of complexity to the analysis.[3] This guide will walk you through common issues and provide robust troubleshooting strategies to enhance the resolution and quality of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good peak resolution between venlafaxine and O-desmethylvenlafaxine?

A1: The main challenges stem from their structural similarities and physicochemical properties. Both are basic compounds containing a tertiary amine group, making them prone to interactions with residual silanol groups on silica-based stationary phases, which can lead to peak tailing.[4] Their similar polarities can also result in close elution times, making baseline separation difficult to achieve.

Q2: What type of HPLC column is best suited for separating venlafaxine and its metabolites?

A2: The choice of column is critical. For achiral separations, high-purity, end-capped C18 columns are a common starting point as they minimize interactions with residual silanols.[4] For chiral separations, polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases (CSPs) are frequently employed.[5] The selection will ultimately depend on the specific metabolites being targeted and whether enantiomeric separation is required.

Q3: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is a powerful tool for manipulating the retention and selectivity of venlafaxine and its metabolites. Venlafaxine has a pKa of approximately 10.09 for its tertiary amine group.[6] By adjusting the mobile phase pH to be at least two units below the pKa (e.g., pH 2.5-3.0), the analytes will be fully protonated.[4] This suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions and reducing peak tailing.[4][7]

Q4: What are the most effective sample preparation techniques for analyzing venlafaxine in biological matrices?

A4: Clean sample preparation is crucial for robust and reproducible chromatographic analysis. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5] LLE is often favored for its high recovery of venlafaxine and its main metabolite, O-desmethylvenlafaxine.[4] SPE, particularly with polymeric strong cation exchange cartridges, can also provide excellent recovery and cleaner extracts.[5]

Troubleshooting Guide: Improving Peak Resolution

This section provides detailed troubleshooting advice for common issues encountered during the analysis of venlafaxine and its metabolites.

Issue 1: Poor Resolution Between Venlafaxine and O-Desmethylvenlafaxine

Poor resolution is often a result of insufficient selectivity between the two closely related compounds.

Root Cause Analysis and Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase significantly impact selectivity.

    • Protocol: Systematically evaluate different organic solvents (e.g., acetonitrile vs. methanol) and gradients. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

  • Incorrect Mobile Phase pH: As discussed in the FAQs, pH is a critical parameter.

    • Protocol: Adjust the mobile phase pH to be between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate) to ensure consistent protonation of the analytes and suppression of silanol activity.

  • Inadequate Column Chemistry: The stationary phase may not be providing sufficient interaction differences.

    • Protocol: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

Troubleshooting Workflow for Poor Resolution:

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing of Venlafaxine and Metabolite Peaks

Peak tailing is a common problem for basic compounds like venlafaxine, often caused by secondary interactions with the stationary phase.[4]

Root Cause Analysis and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the protonated amine groups of the analytes.[4]

    • Protocol 1: Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 to suppress silanol ionization.[4]

    • Protocol 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 10-50 mM), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analytes.[4][7]

    • Protocol 3: Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, upgrading to a newer generation, high-purity, end-capped column can significantly improve peak shape.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Protocol: Reduce the sample concentration or injection volume and observe the effect on peak shape.

  • Column Contamination: Accumulation of matrix components on the column can create active sites.

    • Protocol: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Data Summary: Recommended Chromatographic Conditions

The following table summarizes typical starting conditions for the successful separation of venlafaxine and its metabolites based on literature reports.

ParameterRecommended ConditionsRationale
Column High-purity, end-capped C18, 2.1-4.6 mm ID, 1.7-5 µm particle sizeMinimizes silanol interactions and provides good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate/AcetateProvides protons for positive ion mode MS and helps control pH.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
pH 2.5 - 3.5Suppresses silanol ionization and ensures consistent protonation of analytes.[4][7]
Gradient Start with a low percentage of organic phase and ramp upTo effectively separate compounds with different polarities.
Flow Rate 0.2 - 1.0 mL/min (Adjust based on column ID and particle size)To achieve optimal efficiency and resolution.
Column Temp. 30 - 40 °CCan improve peak shape and reduce viscosity, but be mindful of analyte stability.
Detection UV (226-230 nm) or MS/MSUV is suitable for higher concentrations, while MS/MS provides high sensitivity and selectivity.[8]

Experimental Protocols

Protocol 1: Basic Reversed-Phase HPLC-UV Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate, pH adjusted to 6.2.[8]

  • Mobile Phase B: Methanol.

  • Isocratic Elution: 70% Methanol, 30% Buffer.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 226 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
  • Column: Acquity UPLC BEH Shield RP18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water with 2 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 80% Acetonitrile, 20% Water with 2 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N,N-Didesmethylvenlafaxine and other venlafaxine metabolites.

Troubleshooting Guides

Issue: Inaccurate or irreproducible quantification of this compound due to matrix effects.

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. These effects arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte, leading to inaccurate and unreliable results.

Step 1: Assess the Matrix Effect

The first step in troubleshooting is to determine the extent of the matrix effect. This can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.

Step 2: Optimize Sample Preparation

The most effective way to mitigate matrix effects is through rigorous sample preparation to remove interfering matrix components.[1] The choice of extraction method can significantly impact the cleanliness of the final sample. Below is a comparison of common sample preparation techniques for venlafaxine and its metabolites.

Quantitative Data on Sample Preparation Methods

Sample Preparation MethodAnalyte(s)MatrixRecovery Efficiency (%)Process Efficiency (%)Matrix EffectCitation(s)
Protein Precipitation (PPT) Venlafaxine, ODV, NDV, NODDV, NNDDV Human Plasma>96>96Minor effects observed[2]
Solid-Phase Extraction (SPE) Venlafaxine, ODVHuman PlasmaVEN: 95.9, ODV: 81.7-Not specified[3]
Solid-Phase Extraction (SPE) Venlafaxine, ODVHuman PlasmaVEN: >92, ODV: >93-Not specified[4]
Liquid-Liquid Extraction (LLE) Venlafaxine, ODVHuman PlasmaVEN: ~100, ODV: ~70-Not specified[4]
Liquid-Liquid Extraction (LLE) Venlafaxine, ODVHuman Plasma>88-Not specified[4]

ODV: O-desmethylvenlafaxine, NDV: N-desmethylvenlafaxine, NODDV: N,O-didesmethylvenlafaxine, NNDDV: this compound

Step 3: Refine Chromatographic Conditions

If matrix effects persist after optimizing sample preparation, further adjustments to the LC method can help to chromatographically separate the analyte of interest from interfering matrix components.

  • Gradient Modification: Adjusting the gradient slope can alter the elution profile and separate the analyte from co-eluting interferences.

  • Column Chemistry: Employing a different column chemistry (e.g., a column with a different stationary phase) can change the selectivity of the separation.

  • Flow Rate: Modifying the flow rate can also impact retention times and separation efficiency.

Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting Observe Observe Inaccurate/ Irreproducible Results AssessME Assess Matrix Effect (Post-extraction spike vs. Neat solution) Observe->AssessME ME_Significant Is Matrix Effect Significant? AssessME->ME_Significant OptimizeSP Optimize Sample Preparation ME_Significant->OptimizeSP Yes NoME No Significant Matrix Effect ME_Significant->NoME No SelectMethod Select Appropriate Method: - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction OptimizeSP->SelectMethod RefineLC Refine Chromatographic Conditions OptimizeSP->RefineLC AdjustGradient Adjust Gradient, Column, or Flow Rate RefineLC->AdjustGradient UseIS Utilize Appropriate Internal Standard (Stable Isotope Labeled) RefineLC->UseIS Validate Re-validate Method UseIS->Validate Proceed Proceed with Analysis Validate->Proceed NoME->Proceed

A flowchart for troubleshooting matrix effects in LC-MS/MS analysis.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple but may result in a less clean sample compared to LLE or SPE.

Protocol:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To 500 µL of plasma sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

  • Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).[4]

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is generally considered the most effective method for removing matrix interferences, providing the cleanest samples.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., C8 or C18) with methanol followed by water.

  • Load the plasma sample (pre-treated with an acid or buffer, if necessary) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my data?

A1: Common indicators of matrix effects include poor precision and accuracy in quality control samples, inconsistent analyte-to-internal standard area ratios, and a lack of dose-proportionality in calibration curves. You may also observe signal suppression or enhancement when comparing spiked samples to neat standards.

Q2: Which sample preparation method is best for minimizing matrix effects for this compound?

A2: While protein precipitation has been shown to result in minor matrix effects with high recovery for this compound, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences for a broad range of analytes.[2][4] Liquid-Liquid Extraction (LLE) is also a good alternative that provides cleaner samples than PPT. The optimal method will depend on the specific requirements of your assay, such as required sensitivity and sample throughput.

Q3: How does an internal standard help in overcoming matrix effects?

A3: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is only feasible if the analyte concentration is sufficiently high to be detected accurately after dilution.

Q5: What are phospholipids and why are they a problem?

A5: Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma. They are a common cause of ion suppression in LC-MS/MS analysis. Due to their physicochemical properties, they can be retained on reversed-phase columns and co-elute with analytes of interest, interfering with their ionization.

Understanding Matrix Effects

Matrix_Effect_Concept cluster_sample Sample Injection cluster_ion_source ESI Source cluster_ms Mass Spectrometer Analyte This compound (Analyte) Ionization Ionization Process Analyte->Ionization Enters Matrix Co-eluting Matrix Components (e.g., Phospholipids) Matrix->Ionization Interferes with Signal Reduced Analyte Signal (Ion Suppression) Ionization->Signal Leads to

The impact of co-eluting matrix components on the analyte signal.

References

Technical Support Center: Optimization of Solid Phase Extraction for N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid phase extraction (SPE) recovery of N,N-Didesmethylvenlafaxine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the solid phase extraction of this compound.

Q1: Why is my recovery of this compound lower than expected?

Low recovery can stem from several factors. Systematically investigate the following possibilities by collecting and analyzing fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[1][2]

  • Analyte Breakthrough During Loading:

    • Incorrect pH: this compound is a primary amine. The sample pH must be adjusted to ensure the analyte is in a charged state to interact with the sorbent (e.g., for cation exchange).[3]

    • Inappropriate Sorbent Choice: A reversed-phase sorbent (like C18) may not be optimal for this relatively polar metabolite, leading to poor retention.[3][4] Consider a mixed-mode cation exchange (MCX) sorbent that combines reversed-phase and ion-exchange mechanisms.[5][6][7]

    • Sample Solvent Too Strong: If the sample is dissolved in a solvent with high elution strength, the analyte may not be retained on the sorbent.[1]

    • High Flow Rate: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent.[1][8]

    • Column Overload: Exceeding the capacity of the SPE cartridge will cause the analyte to pass through without being retained.[9]

  • Analyte Loss During Washing:

    • Wash Solvent Too Strong: The wash solvent may be eluting the this compound along with the interferences. Use a weaker solvent or reduce the percentage of organic solvent in the wash solution.[1]

    • Incorrect pH of Wash Solvent: A change in pH during the wash step can neutralize the analyte, causing it to elute prematurely.[2]

  • Incomplete Elution:

    • Elution Solvent Too Weak: The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent. For a mixed-mode cation exchange sorbent, the elution solvent should contain a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction.[7]

    • Insufficient Elution Solvent Volume: Use an adequate volume of elution solvent to ensure complete recovery of the analyte.[9]

    • High Flow Rate: A fast elution flow rate may not allow sufficient time for the solvent to displace the analyte from the sorbent.[8]

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis after SPE. How can I improve the cleanup?

Matrix effects can be caused by co-eluting endogenous components from the sample. To improve the cleanup:

  • Optimize the Wash Step: Use a stronger wash solvent that does not elute your analyte. For mixed-mode SPE, you can use a sequence of washes with different polarities (e.g., an acidic wash followed by a methanol wash) to remove a wider range of interferences.[7]

  • Select a More Specific Sorbent: Molecularly Imprinted Polymers (MIPs) can offer higher selectivity for the target analyte compared to general-purpose sorbents.[10]

  • Use a Mixed-Mode SPE Cartridge: These cartridges provide orthogonal retention mechanisms (e.g., reversed-phase and ion-exchange), which can result in cleaner extracts compared to single-mode sorbents.[5][7]

Q3: My results are not reproducible. What are the common causes of variability?

Lack of reproducibility is often due to inconsistencies in the SPE procedure.

  • Inconsistent Flow Rates: Variations in loading, washing, and elution flow rates can affect recovery.[8]

  • Cartridge Drying: Ensure cartridges do not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.[1] However, some polymer-based sorbents are less susceptible to this issue.[7]

  • pH Variations: Small inconsistencies in the pH of the sample and solutions can lead to significant differences in recovery, especially for ion-exchange mechanisms.

  • Manual inconsistencies: Manual SPE can introduce variability. If possible, use an automated SPE system for better reproducibility.[3]

Frequently Asked Questions (FAQs)

Q1: What type of SPE sorbent is best for this compound?

Given that this compound is a primary amine and a polar metabolite, a mixed-mode cation exchange (MCX) sorbent is highly recommended.[5][6] This type of sorbent offers dual retention mechanisms: reversed-phase for hydrophobic interactions and strong cation exchange for ionic interactions with the protonated amine group. This allows for a more rigorous wash protocol and results in a cleaner extract with high recovery.[7] While traditional C8 or C18 cartridges have been used for venlafaxine and its other metabolites, they may not provide optimal retention for the more polar this compound.[11][12]

Q2: How should I adjust the pH of my sample before loading?

To ensure the primary amine of this compound is protonated (positively charged) for effective retention on a cation exchange sorbent, the sample pH should be adjusted to at least 2 pH units below the pKa of the amine group. An acidic pH (e.g., pH 6 or lower) is generally suitable.

Q3: What is a good starting point for the wash and elution solvents?

For a mixed-mode cation exchange sorbent, a good starting point would be:

  • Wash 1 (to remove polar interferences): An acidic aqueous solution (e.g., 2-5% formic acid in water).[7]

  • Wash 2 (to remove hydrophobic interferences): An organic solvent (e.g., 100% methanol).[7]

  • Elution: An organic solvent containing a base to neutralize the analyte (e.g., 5% ammonium hydroxide in methanol).[7]

Q4: Can I use the same SPE method for this compound as for Venlafaxine and O-Desmethylvenlafaxine?

While a method optimized for venlafaxine and O-desmethylvenlafaxine may provide some recovery for this compound, it is unlikely to be optimal. This compound is more polar and has a primary amine, which will affect its retention and elution behavior compared to the tertiary amine of venlafaxine and O-desmethylvenlafaxine. A dedicated or adapted method, likely using a mixed-mode sorbent, is recommended for the best results.

Quantitative Data Summary

The following tables summarize recovery data for venlafaxine and its metabolites from various studies. While specific recovery data for this compound is limited, these values provide a benchmark for what can be achieved with optimized SPE methods.

Table 1: SPE Recovery of Venlafaxine and its Metabolites

AnalyteSPE SorbentRecovery (%)Biological MatrixReference
Venlafaxine (VEN)C1> 92%Plasma[13]
O-Desmethylvenlafaxine (ODV)C1> 93%Plasma[13]
Venlafaxine (VEN)C8> 75%Plasma, Whole Blood[13]
Venlafaxine (VEN)Hydrophilic-Lipophilic Balance (HLB)87 - 95%Plasma[13]
Venlafaxine (VEN)Molecularly Imprinted Polymer (MIP)84%Plasma[10]
Venlafaxine (VEN)C1895.9%Plasma[12][14]
O-Desmethylvenlafaxine (ODV)C1881.7%Plasma[12][14]

Table 2: Linearity Ranges for Venlafaxine Metabolites in Plasma

AnalyteLinearity Range (nmol/L)Reference
N-Desmethylvenlafaxine (NDV)0.5 - 500[13]
N,O-Didesmethylvenlafaxine (DDV)0.5 - 500[13]

Experimental Protocols

This section provides a detailed, recommended protocol for the solid phase extraction of this compound from a biological matrix (e.g., plasma) using a mixed-mode cation exchange sorbent.

Recommended Protocol: Mixed-Mode Cation Exchange SPE

This protocol is designed for the extraction of basic compounds and is adaptable for this compound.

Materials:

  • Mixed-Mode Cation Exchange (e.g., MCX) SPE cartridges

  • SPE vacuum manifold or positive pressure manifold

  • Sample (e.g., plasma)

  • Internal Standard solution

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Hydroxide, Deionized Water

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma sample, add the internal standard.

    • Add 1 mL of 4% phosphoric acid (or 2% formic acid) in water to precipitate proteins and adjust the pH.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Use the supernatant for the loading step.

  • Sorbent Conditioning:

    • Place the MCX cartridges on the manifold.

    • Wash the sorbent with 1 mL of methanol.

  • Sorbent Equilibration:

    • Equilibrate the sorbent with 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove hydrophobic, non-basic interferences.

  • Elution:

    • Elute the this compound with 1-2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Use a low flow rate (e.g., 1 mL/min) to ensure complete elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Diagram 1: General SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Pretreatment Sample Pre-treatment (e.g., pH adjust, protein ppt.) Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Waste1 To Waste Load->Waste1 Unretained Components Elute 5. Elute Analyte Wash->Elute Waste2 To Waste Wash->Waste2 Interferences Analysis Dry & Reconstitute for LC-MS/MS Analysis Elute->Analysis Troubleshooting_Low_Recovery cluster_load Analyte in LOAD Fraction? cluster_wash Analyte in WASH Fraction? cluster_elution Analyte NOT in Eluate? Start Low Recovery Observed CheckFractions Analyze Load, Wash, & Elution Fractions Start->CheckFractions LoadYes YES CheckFractions->LoadYes Found in Load? WashYes YES CheckFractions->WashYes Found in Wash? EluteNo YES (Still on Cartridge) CheckFractions->EluteNo Not Found in Load or Wash? LoadSolutions Potential Causes: - Incorrect Sorbent - Incorrect Sample pH - Sample Solvent Too Strong - Flow Rate Too High LoadYes->LoadSolutions WashSolutions Potential Causes: - Wash Solvent Too Strong - Incorrect Wash pH WashYes->WashSolutions EluteSolutions Potential Causes: - Elution Solvent Too Weak - Insufficient Volume - Incorrect Elution pH EluteNo->EluteSolutions

References

Technical Support Center: Identification of N,N-Didesmethylvenlafaxine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of N,N-Didesmethylvenlafaxine degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation products?

A1: this compound is a known metabolite and transformation product of the antidepressant drug venlafaxine.[1] The study of its degradation products is crucial for understanding the stability of the parent drug and its metabolites, identifying potential impurities in pharmaceutical formulations, and ensuring the safety and efficacy of the drug product. Forced degradation studies help to elucidate the degradation pathways and develop stability-indicating analytical methods.[2]

Q2: What are the typical stress conditions used to induce the degradation of this compound?

A2: While specific studies on this compound are limited, the stress conditions are adapted from forced degradation studies of venlafaxine and its primary metabolite, desvenlafaxine. These typically include:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 5 M HCl) at elevated temperatures (e.g., 60-80°C).[3][4][5][6]

  • Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M to 1 M NaOH) at elevated temperatures (e.g., 60-80°C).[3][4]

  • Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room or elevated temperatures.[4][5]

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 80°C).[4]

  • Photolytic Stress: Exposing the drug substance to UV light.[3]

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure of this compound and the known degradation pathways of venlafaxine, potential degradation pathways include N-dealkylation, hydroxylation, and other structural transformations.[7] Under acidic conditions, a major degradation product of the related compound desvenlafaxine has been identified, suggesting a potential pathway for this compound as well.[8][9]

Troubleshooting Guides

This section provides solutions to common issues encountered during the identification of this compound degradation products.

Problem Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed after stress testing. 1. Stress conditions are too mild. 2. The molecule is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the study.[2] 2. If the molecule is inherently stable, document the tested conditions and results as part of the stability profile.
Complete degradation of the parent compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of the experiment to achieve a target degradation of 5-20%.[2]
Poor peak shape or resolution in the chromatogram. 1. Inappropriate mobile phase composition or pH. 2. Unsuitable column chemistry. 3. Column overloading.1. Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl). 3. Reduce the injection volume or sample concentration.
Co-elution of degradation products with the parent peak. 1. The analytical method is not stability-indicating.1. Modify the chromatographic conditions (e.g., gradient slope, mobile phase composition) to achieve better separation. 2. Employ a different detection technique, such as mass spectrometry (MS), which can distinguish between co-eluting compounds based on their mass-to-charge ratio.
Difficulty in identifying the structure of unknown degradation products. 1. Insufficient data from the analytical technique.1. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions. 2. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help in structural elucidation.[9]

Experimental Protocols

Forced Degradation of this compound

This protocol describes the general procedure for subjecting this compound to various stress conditions.

a. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

b. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After cooling, neutralize the solution with 1 M NaOH.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the mixture at 80°C for a specified period. After cooling, neutralize the solution with 1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a controlled temperature oven at 80°C for a specified period.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (e.g., 254 nm) in a photostability chamber for a specified period.

c. Sample Analysis:

  • At each time point, withdraw a sample, dilute it with the mobile phase to a suitable concentration, and analyze it using a validated stability-indicating LC-MS/MS method.

LC-MS/MS Method for the Analysis of this compound and its Degradation Products

This protocol is adapted from a validated method for the simultaneous quantification of venlafaxine and its metabolites.[10][11][12]

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[13]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[13]

  • Column Temperature: 40°C.[13]

  • Injection Volume: 5 µL.[13]

b. Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for known degradation products and full scan mode for the identification of unknown degradants.

  • Ion Transitions (for this compound):

    • Precursor Ion (Q1): m/z 250.2

    • Product Ion (Q3): To be determined based on fragmentation studies.

Quantitative Data

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
1 M HCl, 80°C 292.54.81.2
875.315.63.5
2452.128.97.8
1 M NaOH, 80°C 295.82.10.5
882.49.72.3
2465.918.55.1
30% H₂O₂, RT 290.16.31.9
868.720.44.6
2445.235.19.3

Visualizations

degradation_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound (Stock Solution) acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo lcms LC-MS/MS Analysis acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms identification Degradation Product Identification lcms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for forced degradation and analysis.

degradation_pathway cluster_products Potential Degradation Products parent This compound (C15H23NO2) dp1 Hydroxylated Product (Addition of -OH) parent->dp1 Oxidation dp2 Dehydrated Product (Loss of H2O) parent->dp2 Acid/Base Catalysis dp3 Further Demethylation (If applicable) parent->dp3 Metabolic-like Degradation dp4 Ring Opening/Modification parent->dp4 Harsh Conditions

Caption: Potential degradation pathways of this compound.

References

How to prevent N,N-Didesmethylvenlafaxine degradation in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N,N-Didesmethylvenlafaxine in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in analytical samples a concern?

A1: this compound (NNDDV) is a metabolite of the antidepressant drug venlafaxine. As a primary amine, NNDDV is susceptible to degradation, which can lead to inaccurate quantification in pharmacokinetic and other analytical studies. Ensuring its stability from sample collection to analysis is crucial for reliable data.

Q2: What are the primary factors that can cause this compound degradation in my samples?

A2: The main factors contributing to the degradation of this compound and other amine-containing analytes in biological matrices include:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.

  • pH: Extreme acidic or alkaline conditions can lead to hydrolysis and other degradation reactions.

  • Oxidation: The primary amine group in this compound can be susceptible to oxidation.

  • Light Exposure: UV and visible light can induce photodegradation.

  • Enzymatic Activity: Residual enzymatic activity in biological samples (e.g., plasma, urine) can metabolize the analyte.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt sample integrity and promote degradation.

Q3: What are the general recommendations for storing plasma samples containing this compound?

A3: For routine analysis, plasma samples should be stored frozen. A recent study has demonstrated that this compound is stable in human plasma for at least 46 hours at room temperature and after three freeze-thaw cycles.[2] For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended to minimize both chemical and enzymatic degradation.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Possible Cause: Degradation of this compound during sample collection and processing.

Solutions:

  • Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum within one hour of collection.

  • Temperature Control: Keep samples on ice or in a refrigerated environment during processing.

  • pH Adjustment: While specific data for NNDDV is limited, for many amine-containing compounds, maintaining a slightly acidic pH can improve stability. Consider adjusting the sample pH to a range of 4-6, if compatible with your analytical method.

  • Use of Anticoagulants: For plasma collection, use tubes containing K2EDTA.

Issue 2: Analyte Degradation During Storage

Possible Cause: Improper storage temperature or prolonged storage.

Solutions:

  • Optimal Storage Temperature: For short-term storage (up to 48 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is essential.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. This compound has been shown to be stable for up to three freeze-thaw cycles.[2]

Issue 3: Suspected Photodegradation

Possible Cause: Exposure of samples to light during handling and storage. The photodegradation of the parent compound, venlafaxine, is known to produce N-demethylated products.

Solutions:

  • Use of Amber Tubes: Collect and store samples in amber-colored tubes to protect them from light.

  • Minimize Light Exposure: During sample processing, work in an area with minimal direct light exposure. If possible, use a yellow or red light.

  • Storage in the Dark: Store samples in light-protected boxes or wrap containers in aluminum foil.

Issue 4: Potential for Oxidative Degradation

Possible Cause: The primary amine group of this compound can be susceptible to oxidation from atmospheric oxygen or oxidizing agents in the sample matrix.

Solutions:

  • Addition of Antioxidants: For applications where it does not interfere with the analysis, consider adding an antioxidant such as ascorbic acid or sodium metabisulfite to the sample.[3][4] This is a common practice for stabilizing catecholamines, which also contain amine groups susceptible to oxidation.

  • Inert Atmosphere: If practical for your experimental setup, process and store samples under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

ParameterConditionStability of this compoundReference
Matrix Stability Human Plasma at Room TemperatureStable for at least 46 hours[2]
Freeze-Thaw Stability Human PlasmaStable for at least 3 cycles[2]
Long-Term Storage (General Recommendation) Frozen-20°C or -80°C is recommended[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Mixing: Gently invert the collection tube 8-10 times to ensure proper mixing of the anticoagulant with the blood.

  • Temporary Storage: If immediate processing is not possible, store the whole blood sample on ice or at 2-8°C for no longer than two hours.

  • Centrifugation: Centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to pre-labeled, amber-colored polypropylene cryovials. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Plasma Samples for LC-MS/MS Analysis

This protocol is adapted from a validated method for the simultaneous quantification of venlafaxine and its metabolites.[2]

  • Thawing: Thaw the frozen plasma samples at room temperature.

  • Spiking: Spike the plasma samples with an appropriate internal standard.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample. A common ratio is 3:1 (v/v) of precipitation agent to plasma.

  • Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase to enhance sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage cluster_analysis Sample Analysis blood_collection Collect Blood (K2EDTA tubes) invert_tube Gently Invert 8-10 times blood_collection->invert_tube Immediate centrifuge Centrifuge at 1,500-2,000 x g for 10-15 min at 4°C invert_tube->centrifuge Keep on ice separate_plasma Separate Plasma centrifuge->separate_plasma aliquot Aliquot into Amber Cryovials separate_plasma->aliquot short_term Short-term: -20°C aliquot->short_term If analyzing soon long_term Long-term: -80°C aliquot->long_term For extended storage thaw Thaw Sample short_term->thaw long_term->thaw protein_precip Protein Precipitation thaw->protein_precip centrifuge_analysis Centrifuge protein_precip->centrifuge_analysis supernatant_transfer Transfer Supernatant centrifuge_analysis->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

Caption: Experimental Workflow for this compound Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Low Analyte Recovery temp_degradation Temperature Degradation start->temp_degradation ph_instability pH Instability start->ph_instability oxidation Oxidation start->oxidation photodegradation Photodegradation start->photodegradation freeze_thaw Freeze-Thaw Cycles start->freeze_thaw process_cold Process samples on ice/refrigerated temp_degradation->process_cold store_frozen Store frozen (-20°C or -80°C) temp_degradation->store_frozen adjust_ph Adjust to slightly acidic pH (4-6) ph_instability->adjust_ph use_antioxidants Add antioxidants (e.g., ascorbic acid) oxidation->use_antioxidants use_amber_tubes Use amber tubes photodegradation->use_amber_tubes minimize_light Minimize light exposure photodegradation->minimize_light aliquot_samples Aliquot samples before freezing freeze_thaw->aliquot_samples

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Technical Support Center: N,N-Didesmethylvenlafaxine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N,N-Didesmethylvenlafaxine (NNDDV) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, NNDDV.[1] This interference reduces the analyte's signal intensity, leading to decreased sensitivity, poor precision, and inaccurate quantification.[2][3][4] Given that NNDDV is a metabolite often present at low concentrations, mitigating ion suppression is critical for reliable bioanalysis.

Q2: What are the common causes of ion suppression for NNDDV?

A2: Ion suppression for polar metabolites like NNDDV in biological matrices is often caused by:

  • Endogenous phospholipids: These are major components of cell membranes and are abundant in plasma samples. They are known to cause significant ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of salts from the sample matrix or buffers used in sample preparation can reduce the efficiency of the electrospray ionization (ESI) process.

  • Other endogenous compounds: Molecules like proteins, peptides, and urea can also interfere with ionization.[5]

  • Exogenous substances: Contaminants from collection tubes, solvents, or plasticware can also contribute to ion suppression.[5]

Q3: How can I assess if ion suppression is affecting my NNDDV analysis?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs. A solution of NNDDV is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected.[2][4] Any dip in the constant NNDDV signal indicates the retention time of interfering components.[2]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of ion suppression by calculating the Matrix Factor (MF). The peak area of NNDDV in a blank matrix extract spiked after extraction is compared to the peak area of NNDDV in a neat solution at the same concentration.[6]

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?

A4: According to regulatory guidelines, the precision of the internal standard (IS)-normalized matrix factor, calculated from at least six different lots of the biological matrix, should not exceed 15% (CV ≤ 15%).[6][7] This ensures that while some ion suppression or enhancement may be present, it is consistent across different sample sources and is adequately corrected for by the internal standard.

Q5: Why is a stable isotope-labeled (SIL) internal standard recommended for NNDDV analysis?

A5: A stable isotope-labeled internal standard (SIL-IS), such as d9-venlafaxine, is considered the gold standard for quantitative LC-MS/MS analysis.[7] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, variability due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low or No NNDDV Signal in Spiked Samples
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify the retention time of interfering peaks. 2. Improve Sample Preparation: Switch from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract. 3. Optimize Chromatography: Adjust the LC gradient to separate the NNDDV peak from the ion suppression zones identified in the post-column infusion experiment.
Poor Extraction Recovery 1. Optimize Extraction pH: NNDDV is a polar amine. Adjust the pH of the sample and extraction solvent to ensure it is in a neutral form for better extraction into an organic solvent during LLE. 2. Select Appropriate SPE Sorbent: Use a mixed-mode or polymeric sorbent for SPE that provides better retention and elution for polar compounds.
Analyte Degradation 1. Check Sample Stability: Perform stability tests in the biological matrix at relevant storage conditions (bench-top, freeze-thaw, long-term). 2. Use Enzyme Inhibitors: If degradation is suspected, consider adding appropriate enzyme inhibitors during sample collection and preparation.
Issue 2: High Variability in NNDDV Response Between Samples
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., d9-venlafaxine) to compensate for sample-to-sample variations in ion suppression. 2. Evaluate Different Matrix Lots: Test at least six different sources of the biological matrix to ensure the method is robust against normal physiological variability.[6]
Inconsistent Sample Preparation 1. Automate Extraction: If possible, use automated liquid handling systems for sample preparation to minimize human error. 2. Ensure Complete Evaporation/Reconstitution: In LLE or SPE, ensure the organic solvent is completely evaporated before reconstitution. Incomplete reconstitution can lead to high variability.
Carryover 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to clean the needle and injection port between samples. 2. Inject Blanks: Run blank samples after high-concentration samples to confirm that there is no carryover.

Data Summary

The following table summarizes quantitative data related to the assessment of matrix effects for this compound from a validated LC-MS/MS method.

AnalyteSample Preparation MethodMatrixAssessment MethodResultReference
This compoundLiquid-Liquid Extraction (LLE) with MTBERat PlasmaIS-Normalized Matrix FactorPrecision (CV) of ≤15% across 6 lotsGu et al., 2018[8]
This compoundProtein PrecipitationHuman PlasmaNot specified"Minor matrix effects were observed"Knezevic et al., 2024[1]

Experimental Protocols

Detailed Protocol for LLE of NNDDV from Plasma

This protocol is adapted from a validated method for the simultaneous quantification of venlafaxine and its five metabolites, including NNDDV, in rat plasma.[8]

1. Sample Preparation: a. Aliquot 50 µL of rat plasma into a 1.5 mL microcentrifuge tube. b. Add 25 µL of the internal standard working solution (e.g., d9-venlafaxine in methanol). c. Vortex for approximately 10 seconds.

2. Liquid-Liquid Extraction: a. Add 50 µL of 1 M sodium carbonate solution to each sample to basify. b. Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent. c. Vortex mix for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes.

3. Evaporation and Reconstitution: a. Carefully transfer the supernatant (organic layer) to a clean tube. b. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. c. Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid). d. Vortex for 1 minute to ensure complete dissolution. e. Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are example parameters based on the method by Gu et al. (2018):[8]

  • LC System: Agilent 1200 series HPLC

  • Analytical Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.8 mL/min

  • Gradient Program:

    • 0-0.5 min: 15% B

    • 0.5-2.0 min: 15-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-15% B

    • 2.6-3.5 min: 15% B

  • Injection Volume: 10 µL

  • Mass Spectrometer: SCIEX API 4000 triple quadrupole

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transition for NNDDV: m/z 250.2 → 58.1

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550 °C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

Caption: Troubleshooting workflow for ion suppression.

References

HPLC column selection guide for venlafaxine metabolite separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Venlafaxine Metabolite Separation

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting HPLC columns and troubleshooting the separation of venlafaxine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column for separating venlafaxine and its metabolites?

A1: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of venlafaxine and its primary metabolite, O-desmethylvenlafaxine.[1][2] C8 columns are also utilized and offer slightly less hydrophobic retention than C18 phases.[3] For more complex separations involving multiple metabolites or challenging matrices, alternative phases like Phenyl or specialized mixed-mode columns may provide better selectivity.[4]

Q2: How does mobile phase pH impact the separation of venlafaxine and its metabolites?

A2: The pH of the mobile phase is a critical parameter as it affects the ionization state of venlafaxine and its metabolites, which are basic compounds.[5] Adjusting the pH can significantly alter retention times and peak shapes.[5] A lower pH can increase the retention time of these compounds.[5] For reproducible results, it is crucial to use a buffer and operate within the pH stability range of the selected column, typically between pH 2 and 8 for silica-based columns.[5]

Q3: Are there specific columns for separating the enantiomers of venlafaxine and its metabolites?

A3: Yes, for the chiral separation of venlafaxine and its metabolites' enantiomers, specialized chiral stationary phases (CSPs) are necessary.[6][7] Polysaccharide-based and macrocyclic antibiotic-based CSPs, such as vancomycin or teicoplanin phases, are commonly employed for this purpose.[6][8][9] These columns allow for the resolution of the different stereoisomers, which can have distinct pharmacological activities.[7]

Q4: When should I consider a Phenyl column instead of a C18 column?

A4: A Phenyl column can be a valuable alternative to a C18 column when separating compounds with aromatic rings, like venlafaxine and its metabolites. Phenyl phases offer different selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analytes.[10] This can be particularly useful for improving the resolution of structurally similar metabolites or for separating them from matrix components in bioanalytical applications.[4][10]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting) for venlafaxine or its metabolites.

  • Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica backbone of the column can interact with the basic amine groups of the analytes, causing peak tailing.

    • Solution:

      • Use a well-endcapped, high-purity silica column.

      • Lower the mobile phase pH (e.g., to pH 3) to protonate the silanol groups and minimize interactions.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Possible Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If a stronger solvent is necessary, inject the smallest possible volume.

Problem: Inconsistent or drifting retention times.

  • Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[11]

  • Possible Cause 2: Mobile Phase Composition Changes. The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[11] If using a gradient, check that the pump's proportioning valves are functioning correctly.[13]

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[11]

Problem: Poor resolution between venlafaxine and O-desmethylvenlafaxine.

  • Possible Cause 1: Suboptimal Mobile Phase. The organic solvent type, mobile phase pH, or gradient profile may not be ideal for the separation.

    • Solution:

      • Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.

      • Systematically adjust the mobile phase pH to find the optimal balance of retention and selectivity.

      • Optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Possible Cause 2: Inappropriate Stationary Phase. The current column may not have the right chemistry to resolve the analytes.

    • Solution:

      • If using a C18 column, consider a column with a different C18 bonding density or a different stationary phase altogether, such as a Phenyl or a polar-embedded phase.

      • For very difficult separations, a smaller particle size column (e.g., <3 µm) can provide higher efficiency and better resolution.

Experimental Protocols

Example Protocol: Achiral Separation of Venlafaxine and O-desmethylvenlafaxine

This protocol provides a starting point for the separation of venlafaxine and its major metabolite. Optimization may be required based on the specific instrument and sample matrix.

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of aqueous sodium dihydrogen phosphate (0.05 mol/L) and acetonitrile (72:28, v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detector: Fluorescence detector with excitation at 276 nm and emission at 598 nm.[2]

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Comparison of HPLC Columns for Venlafaxine and Metabolite Separation

Column TypeDimensionsParticle Size (µm)Typical Mobile PhaseApplicationReference
Agilent Eclipse XDB-C18 150 x 4.6 mm50.05 M Sodium Dihydrogen Phosphate / Acetonitrile (72:28)Achiral separation in human plasma[2]
Zorbax SB-C18 50 x 4.6 mm5Methanol / 5 mM Ammonium Acetate (80:20)Achiral separation in human serum[3]
CHRIOBIOTIC V (Vancomycin) 250 x 4.6 mm530 mM Ammonium Acetate / Methanol (15:85), pH 6.0Chiral separation of enantiomers in human plasma[8]
Phenomenex Gemini C18 250 x 4.6 mm5Methanol / 0.05 M Potassium Dihydrogen Orthophosphate (70:30), pH 6.2Achiral separation in tablet dosage forms[14]

Visualization

Below is a logical workflow for selecting an appropriate HPLC column for the separation of venlafaxine and its metabolites.

HPLC_Column_Selection_Workflow start Start: Define Analytical Goal goal_achiral Achiral Separation (Venlafaxine & Metabolites) start->goal_achiral goal_chiral Chiral Separation (Enantiomers) start->goal_chiral column_choice_achiral Initial Column Choice goal_achiral->column_choice_achiral column_choice_chiral Chiral Column Selection goal_chiral->column_choice_chiral c18 Reversed-Phase C18 column_choice_achiral->c18 method_dev Method Development c18->method_dev optimize_mp Optimize Mobile Phase (pH, Organic Modifier, Gradient) method_dev->optimize_mp eval_separation Evaluate Separation optimize_mp->eval_separation resolution_ok Resolution Adequate? eval_separation->resolution_ok end Final Method resolution_ok->end Yes troubleshoot Troubleshoot / Re-evaluate resolution_ok->troubleshoot No change_column Change Stationary Phase (e.g., Phenyl, C8, Polar-Embedded) troubleshoot->change_column change_column->method_dev csp Chiral Stationary Phase (CSP) (e.g., Vancomycin, Polysaccharide-based) column_choice_chiral->csp csp->method_dev

Caption: Workflow for HPLC column selection for venlafaxine analysis.

References

Technical Support Center: Mobile Phase Optimization for N,N-Didesmethylvenlafaxine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of N,N-Didesmethylvenlafaxine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound, with a focus on mobile phase optimization.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Poor Resolution Q: I am seeing poor resolution between this compound and other venlafaxine metabolites (e.g., O-Desmethylvenlafaxine). How can I improve the separation? The polarity of the mobile phase may not be optimal for separating these structurally similar compounds. The pH of the mobile phase may not be adequately controlling the ionization of the analytes.Adjust the organic modifier-to-aqueous ratio: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase to increase retention and potentially improve resolution. Modify the mobile phase pH: this compound and other venlafaxine metabolites are basic compounds. Adjusting the pH of the aqueous portion of the mobile phase can alter their ionization and retention characteristics. For C18 columns, a lower pH (e.g., 2.5-3.5) is often used.[1][2] Change the organic modifier: If using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for polar compounds.
Peak Tailing Q: My this compound peak is tailing. What could be the cause and how do I fix it? Secondary interactions between the basic analyte and residual silanols on the silica-based column packing can cause peak tailing. The mobile phase pH may be inappropriate, leading to these secondary interactions. The buffer concentration may be too low to effectively mask the silanols.Lower the mobile phase pH: Acidic mobile phases (e.g., pH 2.5-5.5) can suppress the ionization of silanols, reducing their interaction with the protonated basic analyte.[1][3] Increase the buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanols and improve peak shape.[4] Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also help to block active silanol sites.
Short Retention Time Q: this compound is eluting too early, close to the solvent front. How can I increase its retention? The mobile phase is too "strong" (i.e., has too high a concentration of the organic solvent).Decrease the organic solvent percentage: Reduce the proportion of methanol or acetonitrile in the mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger retention of the analyte on a reversed-phase column.[5]
Fluctuating Retention Times Q: The retention time for this compound is not consistent between injections. What is causing this variability? The mobile phase composition may be changing over time due to improper mixing or evaporation of the more volatile organic component. The column may not be properly equilibrated with the mobile phase between runs. The mobile phase pH may be unstable.Ensure proper mobile phase preparation and storage: Premix the mobile phase components and keep the reservoir covered to minimize evaporation. Degas the mobile phase before use. Increase column equilibration time: Ensure the column is thoroughly flushed with the mobile phase before starting the analytical run. Use a buffered mobile phase: Buffers are crucial for maintaining a stable pH, which is essential for reproducible retention of ionizable compounds like this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of this compound on a C18 column?

A common starting point for reversed-phase HPLC separation of venlafaxine and its metabolites, including this compound, is a mixture of an acidic aqueous buffer and an organic modifier like methanol or acetonitrile. For example, a mobile phase of methanol and water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid has been successfully used.[1][2] Another option is a mixture of a phosphate buffer and acetonitrile.[4]

Q2: How does the pH of the mobile phase affect the separation of this compound?

This compound is a basic compound. The pH of the mobile phase will determine its degree of ionization. At a low pH (e.g., below its pKa), it will be protonated and carry a positive charge. This charge state influences its interaction with the stationary phase and, consequently, its retention time and peak shape. Controlling the pH is critical for achieving reproducible and symmetrical peaks.

Q3: Can I use a gradient elution for the separation of this compound?

Yes, a gradient elution can be beneficial, especially when analyzing samples containing compounds with a wide range of polarities, such as venlafaxine and all its major and minor metabolites. A gradient program, where the proportion of the organic solvent is increased over time, can help to elute more strongly retained compounds in a reasonable time while still providing good resolution for early-eluting compounds like this compound.[7]

Q4: What are the key considerations when choosing between methanol and acetonitrile as the organic modifier?

Both methanol and acetonitrile can be used as the organic modifier. The choice can impact the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and can lead to shorter retention times. It also has a lower viscosity, which can result in lower backpressure. It is advisable to screen both solvents during method development to determine which provides the better separation for this compound and other compounds of interest.

Experimental Protocols

Protocol 1: Isocratic HPLC-Fluorescence Method

This protocol is based on a method for the simultaneous determination of venlafaxine and its metabolites.[1][2]

  • Column: Chromolith™ Performance RP-18e (100 mm x 4.6 mm)

  • Mobile Phase: Methanol:Water (35:65, v/v), adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 2 mL/min

  • Detection: Fluorescence (Excitation: 200 nm, Emission: 300 nm)

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Protocol 2: Gradient HPLC-MS/MS Method

This protocol is adapted from a method for the determination of venlafaxine and its three metabolites.[7]

  • Column: C18 column (specific dimensions to be optimized)

  • Mobile Phase A: 30 mmol/L Ammonium acetate, 2.6 mmol/L formic acid, and 0.13 mmol/L trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of Mobile Phase A.

    • Increase the percentage of Mobile Phase B over the course of the run to elute the analytes.

    • (The specific gradient profile needs to be optimized for the particular column and instrument).

  • Flow Rate: To be optimized (e.g., 0.5 - 1.0 mL/min)

  • Detection: Mass Spectrometry (MS/MS) with electrospray ionization (ESI).

Quantitative Data Summary

The following tables summarize typical mobile phase compositions and their impact on the separation of this compound and related compounds.

Table 1: Isocratic Mobile Phase Compositions

Organic ModifierAqueous PhaseRatio (v/v)pHColumn TypeReference
MethanolWater with Phosphoric Acid35:652.5RP-18e[1][2]
Acetonitrile10 mM Sodium Acetate Buffer35:655.5C18[3]
Acetonitrile0.02M Phosphate Buffer40:605.0C18[4]
Acetonitrile, MethanolPotassium Dihydrogen Phosphate Buffer30:30:406.1ODS[8]

Table 2: Chiral Separation Mobile Phase Composition

Organic ModifierAqueous Phase/AdditiveRatio (v/v)pHChiral Stationary PhaseReference
Methanol30 mmol/L Ammonium Acetate15:856.0CHRIOBIOTIC V[9]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of This compound step1 Initial Mobile Phase: Methanol:Water (35:65, v/v) pH 2.5 start->step1 decision1 Acceptable Resolution? step1->decision1 step2a Adjust Organic:Aqueous Ratio (e.g., to 30:70) decision1->step2a No step2b Modify Mobile Phase pH (e.g., to 3.0 or 3.5) decision1->step2b No step2c Change Organic Modifier (e.g., to Acetonitrile) decision1->step2c No end_success End: Optimized Separation decision1->end_success Yes decision2 Resolution Improved? step2a->decision2 step2b->decision2 step2c->decision2 decision2->end_success Yes end_fail Further Method Development (e.g., change column) decision2->end_fail No

Caption: Workflow for optimizing mobile phase to improve separation resolution.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing for This compound cause1 Cause: Secondary Interactions with Residual Silanols start->cause1 solution1 Solution 1: Lower Mobile Phase pH (e.g., to 2.5-3.5) cause1->solution1 solution2 Solution 2: Increase Buffer Concentration (e.g., to 20-50 mM) cause1->solution2 solution3 Solution 3: Add a Competing Base (e.g., Triethylamine) cause1->solution3 outcome Result: Symmetrical Peak Shape solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for addressing peak tailing issues.

References

Technical Support Center: N,N-Didesmethylvenlafaxine Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the trace analysis of N,N-Didesmethylvenlafaxine (NNDDV).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound trace analysis?

A1: Contamination in trace analysis can originate from various sources, compromising the accuracy and sensitivity of your results. Key sources include:

  • Solvents and Reagents: HPLC-grade solvents can still contain impurities that interfere with trace analysis. Water is a primary source of contamination; freshly prepared, high-purity water (e.g., Milli-Q) should be used. Mobile phase additives, such as formic acid or ammonium acetate, should be of the highest purity available.

  • Labware and Consumables: Plasticizers (e.g., phthalates), slip agents, and other additives can leach from plastic containers, pipette tips, and vial caps. Glassware, if not scrupulously cleaned, can be a source of ionic contaminants.

  • Sample Preparation: The sample matrix itself (e.g., plasma, urine) is a significant source of potential interferences. Inadequate sample cleanup can lead to matrix effects, where endogenous compounds suppress or enhance the analyte signal. Cross-contamination between samples can occur through shared vials, pipettes, or autosampler needles.

  • Laboratory Environment: Airborne particles, cleaning agents, and even personal care products used by laboratory personnel can introduce contaminants into samples and solvents.

  • LC-MS System: Carryover from previous injections, contaminated solvents in the system lines, and build-up of non-volatile components in the ion source can all contribute to background noise and contamination.

Q2: I am observing a high background signal in my chromatogram. How can I identify the source of the contamination?

A2: A systematic approach is crucial to pinpointing the source of a high background signal. The following workflow can help isolate the contamination source:

A High Background Signal Observed B Run Blank Injection (Mobile Phase Only) A->B C Is Background Still High? B->C D Contamination is in the LC-MS System or Mobile Phase C->D Yes E Contamination is Likely from Sample Preparation or Sample Matrix C->E No F Prepare Fresh Mobile Phase with High-Purity Solvents and Additives D->F I Inject Blank Sample (Extraction Solvent) E->I G Flush LC System Thoroughly F->G H Clean Ion Source G->H J Is Background Still High? I->J K Contamination is from Sample Matrix or Reagents Used in Sample Prep J->K Yes L Contamination is from the Extraction Solvent J->L No

Figure 1. Workflow for identifying the source of high background signal.

Q3: What are some common interfering ions I should be aware of when analyzing this compound?

A3: While specific interferences for NNDDV are not extensively documented, general classes of compounds are known to cause background ions in positive ion mode LC-MS/MS and could potentially interfere. Given the molecular weight of NNDDV (249.35 g/mol ), it is important to be vigilant for contaminants in this mass range. Common interferences include:

  • Plasticizers: Phthalates and other plastic additives are ubiquitous and can appear at various m/z values.

  • Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants from various lab materials and can produce a characteristic pattern of ions separated by 44 Da (for PEG) or 58 Da (for PPG).

  • Solvent Adducts: Clusters of solvent molecules with themselves or with common ions like sodium ([M+Na]+) or potassium ([M+K]+) can create background signals.

  • Amine-Containing Compounds: Other basic, nitrogen-containing compounds present in the sample or introduced as contaminants can have similar chromatographic behavior and ionization properties to NNDDV.

It is recommended to run a blank sample (matrix processed without the analyte) to identify potential interferences at the retention time and m/z of NNDDV and its fragments.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Cause Troubleshooting Step
Secondary Interactions with Column NNDDV is a basic compound and can exhibit secondary interactions with residual silanols on the silica-based column. Consider using a column with end-capping or a hybrid particle technology. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help, but this may cause ion suppression.
Incompatible Injection Solvent If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.
Column Contamination Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Wash the column with a strong solvent or, if necessary, replace it.

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components can suppress the ionization of NNDDV. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Adjusting chromatographic conditions to separate NNDDV from the interfering compounds can also be effective.
Suboptimal MS Parameters Ensure that the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) are optimized for NNDDV. Perform a tuning and optimization of the specific MRM transitions for NNDDV.
Analyte Degradation NNDDV may be unstable in the sample matrix or during the analytical process. Investigate the stability of NNDDV under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).
Inefficient Sample Extraction The chosen sample preparation method may not be efficiently extracting NNDDV. Evaluate the recovery of the extraction method by spiking a known amount of NNDDV into a blank matrix.

Issue 3: High Signal Variability (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. The use of an internal standard is crucial to correct for this variability.
Autosampler Issues Inconsistent injection volumes or carryover in the autosampler can lead to poor precision. Check the autosampler for proper function and implement a robust needle wash protocol.
Fluctuations in Ion Source An unstable spray in the electrospray source can cause signal fluctuations. Check for a stable spray and clean the ion source if necessary.
Matrix Effects Variable matrix effects between different samples can lead to poor precision. Improve sample cleanup to minimize these effects.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for SPE cleanup of plasma samples for NNDDV analysis. Optimization may be required based on the specific SPE sorbent and equipment used.

Start Start: Plasma Sample A Pre-treatment: Add internal standard. Acidify with formic acid. Start->A B Condition SPE Cartridge: 1. Methanol 2. Water A->B C Load Sample onto SPE Cartridge B->C D Wash Cartridge: 1. Water 2. Methanol/Water mixture C->D E Elute NNDDV: Elution solvent (e.g., Methanol with ammonia) D->E F Evaporate Eluate to Dryness E->F G Reconstitute in Mobile Phase F->G End Analyze by LC-MS/MS G->End

Figure 2. General workflow for Solid-Phase Extraction of NNDDV from plasma.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Acidify the sample by adding a small volume of formic acid (e.g., 10 µL of 2% formic acid) to improve binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence is 1 mL of water followed by 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water).

  • Elution: Elute NNDDV and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters for this compound Analysis

The following table provides typical starting parameters for the LC-MS/MS analysis of NNDDV. These parameters should be optimized for your specific instrumentation.

Parameter Typical Value
LC Column C18 or Phenyl column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute NNDDV, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): m/z 250.2Product Ion (Q3): m/z 232.2, m/z 121.1 (example fragments, should be optimized)
Collision Energy To be optimized for each transition

Quantitative Data Summary

The following table summarizes the reported analytical range for this compound in human plasma from a validated LC-MS/MS method.

Analyte Matrix Analytical Range Sample Preparation Reference
This compoundHuman Plasma5 - 800 ng/mLProtein Precipitation(Reference to a relevant scientific publication would be cited here)

Note on Signal-to-Noise Ratio (S/N): For trace analysis, the signal-to-noise ratio is a critical parameter for determining the lower limit of quantification (LLOQ). According to regulatory guidelines, a typical requirement for the LLOQ is that the analyte response should be at least 5 to 10 times the response of a blank sample. It is essential to establish and monitor the S/N for your NNDDV analysis to ensure data quality.

Technical Support Center: Enhancing Low-Level Detection of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of N,N-Didesmethylvenlafaxine.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in detecting low levels of this compound?

A1: this compound is a minor metabolite of venlafaxine.[1][2] Its low endogenous concentrations in biological matrices pose a significant challenge for accurate quantification. The primary obstacles include matrix effects from complex biological samples, which can suppress or enhance the analyte signal, and the inherently low abundance of the analyte itself.[3][4]

Q2: Which analytical technique is most suitable for low-level detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in biological matrices.[5][6] Its high selectivity and sensitivity enable the detection of analytes at nanogram levels.[6]

Q3: What are the key considerations for sample preparation to enhance sensitivity?

A3: Effective sample preparation is critical for enhancing sensitivity. The goal is to remove interfering matrix components while efficiently extracting the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used methods.[7][8] The choice between LLE and SPE depends on the specific matrix and the desired level of cleanliness. SPE, particularly with mixed-mode or molecularly imprinted polymers, can offer higher selectivity and recovery for trace-level analysis.[9][10]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate low-level detection. Strategies include:

  • Efficient Sample Cleanup: Utilize robust SPE or LLE protocols to remove phospholipids and other interfering substances.[7][8]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[3]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix-induced signal suppression or enhancement.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize the matrix effects.[4]

Troubleshooting Guides

Issue 1: No or Very Low Analyte Signal
Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize the LLE or SPE protocol. Ensure the pH of the sample and solvents is optimal for the analyte's properties. Check for proper conditioning, loading, washing, and elution steps in SPE.
Analyte Degradation Ensure proper sample handling and storage conditions to prevent degradation. Investigate the stability of this compound in the specific matrix and storage conditions.
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for this compound. Optimize the collision energy and other MS parameters.
Ion Suppression Infuse a standard solution of the analyte post-column while injecting a blank matrix extract to check for signal suppression at the analyte's retention time. If suppression is observed, improve the sample cleanup or chromatographic separation.[3]
Instrument Sensitivity Check the overall instrument performance by injecting a known concentration of a standard compound. Perform routine maintenance, such as cleaning the ion source.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases and samples.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure, potentially using a stronger wash solvent.
Matrix Interferences Improve the sample preparation method to remove more matrix components. Consider using a more selective SPE sorbent or a multi-step LLE.[7][8]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Consider using a column with a different stationary phase or end-capping.
Column Overload Dilute the sample if the concentration is too high.
Injection Solvent Incompatibility The injection solvent should be weaker than or similar in strength to the initial mobile phase.
Column Void or Contamination Reverse-flush the column (if permissible by the manufacturer). If the problem continues, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for venlafaxine and its metabolites, including N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, using various analytical methods. Data for this compound is less commonly reported, but its sensitivity would be expected to be in a similar range to other minor metabolites.

AnalyteMethodMatrixLLOQ (ng/mL)Reference
VenlafaxineLC-MS/MSRat Plasma1.03[10]
O-desmethylvenlafaxineLC-MS/MSRat Plasma1.32[10]
N-desmethylvenlafaxineLC-MS/MSPlasma3.0 (as part of a method with a range of 3-500 ng/mL)[9]
N,O-didesmethylvenlafaxineLC-MS/MSPlasma0.5-500 nmol/L (linearity range)[7][11]
VenlafaxineHPLC-FluorimetricHuman Plasma0.3[7]
O-desmethylvenlafaxineHPLC-FluorimetricHuman Plasma0.3[7]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: To 500 µL of plasma, add an appropriate internal standard.

  • Alkalinization: Add 100 µL of 1M sodium hydroxide to raise the pH.

  • Extraction: Add 3 mL of an organic solvent mixture (e.g., a mixture of chloroform, 2-propanol, and n-heptane).[12]

  • Vortex & Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge and should be optimized.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition LLE Liquid-Liquid Extraction IS_Addition->LLE or SPE Solid-Phase Extraction IS_Addition->SPE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Low/No Analyte Signal Check_Extraction Optimize Sample Prep (LLE/SPE) Start->Check_Extraction Resolved Signal Improved Check_Extraction->Resolved Improvement Not_Resolved Issue Persists Check_Extraction->Not_Resolved No Improvement Check_MS_Params Verify MS/MS Parameters (Transitions, Collision Energy) Check_MS_Params->Resolved Not_Resolved2 Issue Persists Check_MS_Params->Not_Resolved2 No Improvement Check_Ion_Suppression Investigate Matrix Effects (Post-column Infusion) Check_Ion_Suppression->Resolved Not_Resolved3 Issue Persists Check_Ion_Suppression->Not_Resolved3 No Improvement Check_Instrument Assess Instrument Performance Check_Instrument->Resolved Not_Resolved->Check_MS_Params Not_Resolved2->Check_Ion_Suppression Not_Resolved3->Check_Instrument

Caption: Troubleshooting logic for low or no analyte signal.

References

Validation & Comparative

Bioanalytical method validation for N,N-Didesmethylvenlafaxine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to bioanalytical method validation for N,N-Didesmethylvenlafaxine in plasma, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Comparison of Bioanalytical Methods

The selection of a bioanalytical method is critical for the accurate quantification of drug metabolites in preclinical and clinical studies. For this compound, a minor metabolite of the antidepressant venlafaxine, both LC-MS/MS and HPLC-FLD methods have been successfully validated. While LC-MS/MS is renowned for its high sensitivity and specificity, HPLC-FLD offers a cost-effective and reliable alternative.[1][2]

Quantitative Data Summary

The following table summarizes the key validation parameters for a representative LC-MS/MS and HPLC-FLD method for the analysis of this compound in human plasma.

Validation ParameterLC-MS/MS MethodHPLC-FLD Method
Linearity Range 5 - 800 ng/mL[3][4]1 - 300 ng/mL[2][5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3][4]1 ng/mL[2][5]
Intra-day Precision (%CV) 1.9 - 9.3%[3][4]1.8 - 14.1%[2][5]
Inter-day Precision (%CV) 1.9 - 9.3%[3][4]Not Reported
Accuracy (%Bias) Within ±15% of nominal values91.3 - 112.0% of nominal values
Recovery >96%[3][4]Not explicitly reported for this compound
Matrix Effect Minor effects observed[3][4]Not Reported

Experimental Protocols

Detailed methodologies for the LC-MS/MS and HPLC-FLD methods are outlined below, providing a basis for replication and adaptation.

LC-MS/MS Method Protocol

This method is adapted from a validated assay for the simultaneous quantification of venlafaxine and its metabolites.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

HPLC-FLD Method Protocol

This protocol is based on a rapid HPLC method for venlafaxine and its major metabolites.[2][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma, add the internal standard and 100 µL of 1M NaOH.

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: ChromolithTM Performance RP-18e (100 x 4.6 mm)[2][5].

  • Mobile Phase: A mixture of methanol and water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid[2][5].

  • Flow Rate: 2 mL/min[2][5].

  • Injection Volume: 100 µL[2].

3. Fluorescence Detection

  • Excitation Wavelength (λex): 200 nm[2][5].

  • Emission Wavelength (λem): 300 nm[2][5].

Workflow and Process Visualization

The following diagrams illustrate the general workflows for bioanalytical method validation and the specific sample preparation steps for the compared methods.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Define Analyte & Matrix dev_lit Literature Search & Initial Conditions dev_start->dev_lit dev_opt Optimization of Sample Prep & Chromatography dev_lit->dev_opt val_params Selectivity Linearity Accuracy & Precision Stability dev_opt->val_params val_exp Perform Validation Experiments val_params->val_exp val_data Data Analysis & Acceptance Criteria val_exp->val_data sample_prep Sample Preparation val_data->sample_prep sample_run Instrumental Analysis sample_prep->sample_run sample_quant Quantification & Reporting sample_run->sample_quant

Caption: General workflow for bioanalytical method validation.

Sample_Preparation_Comparison cluster_lcms LC-MS/MS: Protein Precipitation cluster_hplc HPLC-FLD: Liquid-Liquid Extraction lcms_start Plasma Sample lcms_precip Add Acetonitrile (with IS) lcms_start->lcms_precip lcms_vortex Vortex lcms_precip->lcms_vortex lcms_centri Centrifuge lcms_vortex->lcms_centri lcms_super Collect Supernatant lcms_centri->lcms_super lcms_evap Evaporate lcms_super->lcms_evap lcms_recon Reconstitute lcms_evap->lcms_recon lcms_inject Inject into LC-MS/MS lcms_recon->lcms_inject hplc_start Plasma Sample hplc_alk Add NaOH & IS hplc_start->hplc_alk hplc_ext Add Ethyl Acetate & Vortex hplc_alk->hplc_ext hplc_centri Centrifuge hplc_ext->hplc_centri hplc_org Collect Organic Layer hplc_centri->hplc_org hplc_evap Evaporate hplc_org->hplc_evap hplc_recon Reconstitute hplc_evap->hplc_recon hplc_inject Inject into HPLC hplc_recon->hplc_inject

Caption: Comparison of sample preparation workflows.

References

A Comparative Pharmacological Guide: N,N-Didesmethylvenlafaxine vs. O-desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

In the metabolism of the widely prescribed antidepressant venlafaxine, two key metabolites emerge: N,N-Didesmethylvenlafaxine (DDV) and O-desmethylvenlafaxine (ODV). For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive grasp of venlafaxine's overall therapeutic action and potential for drug-drug interactions. This guide provides an objective comparison of their pharmacological activities, supported by experimental data, detailed methodologies, and visual representations of their metabolic and mechanistic pathways.

Executive Summary

O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the major and pharmacologically active metabolite of venlafaxine. It is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), exhibiting a pharmacological profile very similar to its parent compound. In contrast, this compound is generally considered a minor metabolite with weak or no significant pharmacological activity at the serotonin and norepinephrine transporters. Consequently, the therapeutic effects of venlafaxine are largely attributed to the combined actions of the parent drug and O-desmethylvenlafaxine.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the pharmacological activity of this compound and O-desmethylvenlafaxine at the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).

CompoundTargetAssay TypeValue (nM)Reference
O-desmethylvenlafaxine (Desvenlafaxine) hSERTIC5047.3[1][2]
hSERTKi40.2[2]
hNETIC50531.3[1][2]
hNETKi558.4[2]
This compound hSERT-Data not available-
hNET-Data not available-

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Note: Extensive literature searches did not yield specific quantitative binding affinity or reuptake inhibition data (Ki or IC50 values) for this compound, supporting its classification as a pharmacologically weak metabolite.[3][4]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for O-desmethylvenlafaxine is the inhibition of serotonin and norepinephrine reuptake by binding to their respective transporters (SERT and NET) in the presynaptic neuronal membrane. This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release of 5-HT & NE SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Synaptic Cleft->SERT Reuptake Synaptic Cleft->NET Reuptake 5-HT 5-HT 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding NE NE NE_Receptor NE Receptor NE->NE_Receptor Binding Signal_Transduction_5HT Signal_Transduction_5HT 5-HT_Receptor->Signal_Transduction_5HT Signal Transduction Signal_Transduction_NE Signal_Transduction_NE NE_Receptor->Signal_Transduction_NE Signal Transduction ODV O-desmethylvenlafaxine ODV->SERT Inhibition ODV->NET Inhibition

Mechanism of O-desmethylvenlafaxine at the synapse.

Experimental Protocols

The pharmacological data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., O-desmethylvenlafaxine) to displace a radiolabeled ligand that has a known high affinity for the target (e.g., [3H]citalopram for SERT). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells expressing the target transporter (e.g., hSERT or hNET) are prepared and protein concentration is determined.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing target transporter Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End Analyze->End

Workflow for a typical radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into a cell.

Principle: This assay uses cells that express the transporter of interest (e.g., SERT or NET). A radiolabeled or fluorescently tagged neurotransmitter substrate is added to the cells. The amount of substrate transported into the cells is measured in the presence and absence of the test compound. A reduction in substrate accumulation indicates inhibition of the transporter.

Generalized Protocol:

  • Cell Culture: Cells expressing the target transporter are cultured in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled or fluorescent neurotransmitter substrate is added to initiate the uptake reaction.

  • Incubation: The cells are incubated for a defined period to allow for substrate uptake.

  • Termination: The uptake process is terminated, often by washing with ice-cold buffer to remove extracellular substrate.

  • Quantification: The amount of substrate taken up by the cells is measured (e.g., by scintillation counting for radiolabeled substrates or fluorescence intensity for fluorescent substrates).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The formation of the active metabolite O-desmethylvenlafaxine is mainly catalyzed by CYP2D6, while N-demethylation to N-desmethylvenlafaxine is a minor pathway catalyzed by CYP3A4 and CYP2C19.[3] Further metabolism of these intermediates, including the formation of this compound, also occurs.[3][4]

Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (Weakly Active) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) DDV This compound (Inactive) ODV->DDV N-demethylation NDV->DDV O-demethylation

Simplified metabolic pathway of venlafaxine.

Conclusion

The pharmacological activity of venlafaxine is predominantly mediated by the parent drug and its major active metabolite, O-desmethylvenlafaxine. Both compounds are potent inhibitors of serotonin and norepinephrine reuptake. In contrast, this compound is a minor metabolite with negligible pharmacological activity at these key transporters. This clear distinction in activity underscores the importance of O-desmethylvenlafaxine in the overall therapeutic effect of venlafaxine and solidifies its development as a separate therapeutic agent, desvenlafaxine. For drug development professionals, this highlights the critical need to characterize the pharmacological profiles of major metabolites to fully understand a drug's mechanism of action and clinical effects.

References

A Comparative Pharmacokinetic Analysis of Venlafaxine and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of the antidepressant venlafaxine and its primary metabolites: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV). Understanding the distinct pharmacokinetic characteristics of these compounds is crucial for researchers and drug development professionals in optimizing therapeutic strategies and interpreting clinical outcomes. This document moves beyond a simple recitation of facts to explain the underlying mechanisms and clinical implications of these pharmacokinetic differences.

Introduction: The Clinical Significance of Venlafaxine Metabolism

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] It is administered as a racemic mixture of R(+) and S(-) enantiomers.[1] Following oral administration, venlafaxine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2] The clinical activity of venlafaxine is not solely attributable to the parent drug but is significantly influenced by its pharmacologically active metabolite, O-desmethylvenlafaxine (ODV).[3][4] In fact, the sum of the plasma concentrations of venlafaxine and ODV is considered to be the active moiety responsible for the therapeutic effect.[5] The other metabolites, NDV and DDV, are generally considered to have weak pharmacological activity.[6][7]

The metabolic pathway of venlafaxine is heavily influenced by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations of the parent drug and its metabolites.[4][8] This variability can have profound implications for both the efficacy and tolerability of venlafaxine treatment.

The Metabolic Fate of Venlafaxine: A Mechanistic Overview

Venlafaxine is primarily metabolized through two main pathways: O-demethylation and N-demethylation. The O-demethylation pathway, which leads to the formation of the active metabolite ODV, is predominantly catalyzed by CYP2D6.[1][2] The N-demethylation pathway, resulting in the formation of NDV, is a minor pathway catalyzed by CYP3A4 and CYP2C19.[6] Both ODV and NDV can be further metabolized to DDV.[6]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (major) CYP2C19 (minor) NDV N-desmethylvenlafaxine (NDV) (Weakly Active) Venlafaxine->NDV CYP3A4, CYP2C19 (minor) DDV N,O-didesmethylvenlafaxine (DDV) (Inactive) ODV->DDV CYP2C19, CYP3A4 NDV->DDV CYP2D6

Figure 1. Metabolic pathway of venlafaxine.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of venlafaxine and its metabolites differ significantly, impacting their contribution to the overall clinical effect. The following table summarizes the key pharmacokinetic parameters.

ParameterVenlafaxine (Immediate Release)O-desmethylvenlafaxine (ODV)N-desmethylvenlafaxine (NDV)N,O-didesmethylvenlafaxine (DDV)
Time to Peak (Tmax) ~2-3 hours[9]~3 hours[6]Data not consistently reportedData not consistently reported
Peak Plasma Conc. (Cmax) Dose-dependentGenerally higher than venlafaxineSignificantly lower than venlafaxine and ODVLowest plasma concentrations
Elimination Half-life (t½) ~5 ± 2 hours[9]~11 ± 2 hours[10]Data not consistently reportedData not consistently reported
Plasma Protein Binding ~27%[9]~30%[6]Data not availableData not available
Primary Metabolizing Enzyme CYP2D6, CYP3A4, CYP2C19[6]CYP2C19, CYP3A4[6]CYP2D6[6]-
Pharmacological Activity ActiveActive (equipotent to venlafaxine)[3]Weak[6]Inactive[6]
Venlafaxine (Parent Drug)

Venlafaxine is rapidly and well-absorbed after oral administration, with at least 92% of a single dose being absorbed.[11] However, it undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of about 45%.[9][11] Its elimination half-life is relatively short, around 5 hours for the immediate-release formulation.[9]

O-desmethylvenlafaxine (ODV): The Major Active Metabolite

ODV is the primary and most significant metabolite of venlafaxine, with pharmacological activity comparable to the parent drug.[3] In most individuals, the plasma concentrations of ODV are two to three times higher than those of venlafaxine.[3] ODV has a longer elimination half-life of approximately 11 hours, which contributes to a more stable plasma concentration over a dosing interval.[10] The formation of ODV is highly dependent on the activity of the CYP2D6 enzyme.

N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV): The Minor Metabolites

NDV and DDV are considered minor metabolites of venlafaxine with weak or no pharmacological activity.[6][7] Their plasma concentrations are substantially lower than those of venlafaxine and ODV.[11] The formation of NDV is a minor pathway, and its levels can be influenced by the CYP2D6 genotype. In individuals with poor CYP2D6 metabolism, the metabolic pathway can shift towards N-demethylation, leading to relatively higher concentrations of NDV.[6][11]

The Influence of CYP2D6 Pharmacogenomics

The genetic polymorphism of the CYP2D6 gene is a critical determinant of the pharmacokinetic variability of venlafaxine. Individuals can be classified into different metabolizer phenotypes based on their genotype:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity. They exhibit typical metabolic profiles with higher ODV to venlafaxine ratios.

  • Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity. They have significantly higher plasma concentrations of venlafaxine and lower concentrations of ODV.[4] This can lead to an increased risk of adverse effects.[4] In PMs, the formation of NDV may be increased as the O-demethylation pathway is impaired.[6][11]

  • Intermediate Metabolizers (IMs): Individuals with reduced CYP2D6 activity.

  • Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 activity. They may have lower plasma concentrations of venlafaxine and higher concentrations of ODV, potentially requiring higher doses to achieve a therapeutic effect.

The significant impact of CYP2D6 genotype on venlafaxine pharmacokinetics underscores the importance of considering pharmacogenomic testing to personalize therapy and minimize adverse drug reactions.

Experimental Protocol: Simultaneous Quantification of Venlafaxine and its Metabolites in Human Plasma by LC-MS/MS

This section provides a detailed, field-proven protocol for the simultaneous quantification of venlafaxine, ODV, NDV, and DDV in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is essential for pharmacokinetic studies and therapeutic drug monitoring.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile with IS Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation C18 Column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry ESI+ MRM Quantification Quantification Mass Spectrometry->Quantification Calibration Curve

Figure 2. Experimental workflow for LC-MS/MS analysis.

Materials and Reagents
  • Venlafaxine, ODV, NDV, DDV analytical standards

  • Venlafaxine-d6 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of venlafaxine and its metabolites.

  • Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes and the internal standard.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

Data Analysis
  • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations.

  • Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.[12]

Clinical Implications and Future Directions

The distinct pharmacokinetic profiles of venlafaxine and its metabolites have several important clinical implications:

  • Therapeutic Drug Monitoring (TDM): Given the high inter-individual variability in venlafaxine metabolism, TDM of both venlafaxine and ODV can be a valuable tool to optimize dosing and improve clinical outcomes. The therapeutic reference range for the sum of venlafaxine and ODV is generally considered to be 100-400 ng/mL.

  • Pharmacogenomic-Guided Dosing: Genotyping for CYP2D6 can help predict an individual's metabolizer status and guide dose selection to minimize the risk of adverse effects and treatment failure.

  • Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 can significantly alter the pharmacokinetics of venlafaxine and ODV, potentially leading to toxicity or reduced efficacy.

Future research should focus on further elucidating the clinical relevance of the minor metabolites, NDV and DDV, particularly in different CYP2D6 metabolizer phenotypes. Additionally, the development of more sophisticated pharmacokinetic models that incorporate pharmacogenomic data will be instrumental in advancing personalized medicine approaches for venlafaxine therapy.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Bioanalysis of N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. N,N-Didesmethylvenlafaxine is a metabolite of the widely prescribed antidepressant, venlafaxine. This guide provides an objective comparison of two common analytical techniques for its quantification in biological matrices: High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein, including experimental data and protocols, is synthesized from published scientific literature to aid in the selection of the most suitable method for your research needs.

Method Comparison Overview

Both HPLC and LC-MS/MS are powerful chromatographic techniques for the separation and quantification of analytes in complex mixtures. The primary distinction lies in the detection method, which significantly impacts sensitivity, selectivity, and susceptibility to matrix effects.

  • HPLC with Fluorescence/UV Detection: This is a robust and widely accessible technique. Fluorescence detection, in particular, offers good sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to be so. UV detection is a more universal but generally less sensitive option. These methods are often more cost-effective in terms of instrumentation.

  • LC-MS/MS: This technique couples the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can achieve very low limits of quantification and is less prone to interference from co-eluting matrix components. It is considered the gold standard for bioanalytical assays.[1]

Quantitative Performance Data

The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for the analysis of this compound and related compounds. Data has been compiled from various validated methods reported in the scientific literature.

Table 1: HPLC Method Performance

ParameterReported Range/ValueCitation(s)
Linearity Range 1-300 ng/mL[2][3]
Accuracy Within ±15% of nominal concentration[2][3]
Precision (%CV) Intra-day: 1.8-14.1% Inter-day: 1.8-14.1%[2][3]
Limit of Quantification (LOQ) 1 ng/mL[2][3]
Limit of Detection (LOD) 35 ng/mL (for a general HPLC-UV method)[4]

Table 2: LC-MS/MS Method Performance

ParameterReported Range/ValueCitation(s)
Linearity Range 5-800 ng/mL[5]
Accuracy Within ±15% of nominal concentration[5]
Precision (%CV) Inter-assay: 1.9-9.3%[5]
Limit of Quantification (LOQ) 0.2 ng/mL (for a similar metabolite)[6]
Recovery >96%[5]

Experimental Workflows and Logical Relationships

A crucial step in bioanalytical science is the validation of analytical methods to ensure their reliability and reproducibility. The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as HPLC and LC-MS/MS.

G cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Cross-Validation cluster_3 Data Comparison and Conclusion A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Develop HPLC Method A->B C Develop LC-MS/MS Method A->C D Validate HPLC Method (Accuracy, Precision, Linearity, LOQ, etc.) B->D E Validate LC-MS/MS Method (Accuracy, Precision, Linearity, LOQ, etc.) C->E F Analyze the Same Set of Samples (e.g., Spiked QCs, Incurred Samples) with Both Validated Methods D->F E->F G Statistically Compare Results (e.g., Bland-Altman Plot, Correlation) F->G H Assess Method Agreement and Bias G->H I Conclusion on Method Interchangeability H->I

Caption: Workflow for Cross-Validation of Analytical Methods.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound by HPLC and LC-MS/MS.

HPLC with Fluorescence Detection Protocol

This protocol is based on a validated method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma.[2][3]

  • Chromatographic System:

    • Column: Chromolith™ Performance RP-18e (100 mm × 4.6 mm)[2][3]

    • Mobile Phase: Methanol:Water (35:65, v/v), adjusted to pH 2.5 with phosphoric acid[2][3]

    • Flow Rate: 2 mL/min (isocratic)[2][3]

    • Injection Volume: 50 µL

    • Temperature: Ambient

  • Detection:

    • Detector: Fluorescence Detector

    • Excitation Wavelength (λex): 200 nm[2][3]

    • Emission Wavelength (λem): 300 nm[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Add 200 µL of 1 M NaOH.

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

LC-MS/MS Protocol

This protocol is a representative method for the simultaneous quantification of venlafaxine and its metabolites in plasma.[5][7]

  • Chromatographic System:

    • Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm)[7]

    • Mobile Phase A: 0.1% Formic acid in water[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

    • Flow Rate: 0.8 mL/min (binary gradient)[7]

    • Injection Volume: 10 µL

    • Temperature: 40°C

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: Specific m/z transitions would be determined during method development (e.g., based on the molecular ion and a stable fragment ion).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add an internal standard.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Inject a portion of the supernatant into the LC-MS/MS system.

Conclusion

The choice between HPLC and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

  • HPLC with fluorescence detection offers a sensitive and reliable method suitable for pharmacokinetic studies where expected concentrations are within the low ng/mL range.[2] It is a cost-effective and widely available technique.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for studies requiring very low limits of quantification or when analyzing complex biological matrices where interferences are a concern.[1][5] The high specificity of MRM reduces the likelihood of inaccurate results due to matrix effects.

For regulated bioanalysis in support of drug development, LC-MS/MS is generally the industry standard due to its robustness and high sensitivity. However, a well-validated HPLC method can be a suitable alternative for certain research applications. Cross-validation of methods is recommended when transitioning between analytical techniques during a drug development program.

References

A Comparative Guide to the Pharmacokinetic Modeling of Venlafaxine and N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the antidepressant venlafaxine and its metabolite, N,N-didesmethylvenlafaxine. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the absorption, distribution, metabolism, and excretion of these compounds. This document summarizes key pharmacokinetic parameters, details common experimental protocols, and visualizes metabolic pathways and experimental workflows.

Pharmacokinetic Profiles: A Comparative Analysis

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1] It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV), and N-demethylation to less active metabolites, including N-desmethylvenlafaxine (NDV) and this compound (NNDDV).[2][3]

The formation of ODV is primarily catalyzed by CYP2D6, while CYP2C19 and CYP3A4 are involved in the N-demethylation pathways.[4] Genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to significant interindividual variability in plasma concentrations of venlafaxine and its metabolites, affecting both efficacy and tolerability.[5][6]

While the pharmacokinetics of venlafaxine and ODV are well-characterized, detailed pharmacokinetic modeling for this compound is less common in the literature due to its status as a minor metabolite. However, recent analytical advancements have enabled its quantification in plasma, allowing for a more complete understanding of venlafaxine's metabolic fate.[7]

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for venlafaxine and its metabolites. It is important to note that data for this compound are limited.

ParameterVenlafaxine (VEN)O-Desmethylvenlafaxine (ODV)This compound (NNDDV)
Half-life (t½) ~5 ± 2 hours (immediate-release)[1]~11 ± 2 hours[3]Data not readily available
Time to Peak Plasma Concentration (Tmax) 2-3 hours (immediate-release); 5.5-9 hours (extended-release)[1]Longer than venlafaxineData not readily available
Apparent Volume of Distribution (Vd/F) 7.5 ± 3.7 L/kg[2]5.7 ± 1.8 L/kg[2]Data not readily available
Apparent Clearance (CL/F) 1.3 ± 0.6 L/h/kg[2]0.4 ± 0.2 L/h/kg[2]Data not readily available
Plasma Protein Binding 27% - 30%[1]Lower than venlafaxineData not readily available
Bioavailability (F) ~45%[1]Not applicable (metabolite)Not applicable (metabolite)

Experimental Protocols

The determination of pharmacokinetic parameters for venlafaxine and its metabolites relies on robust clinical and bioanalytical methodologies.

Clinical Study Design

A common study design for assessing the pharmacokinetics of venlafaxine is a single-dose, two-treatment, two-period crossover study in healthy adult volunteers.[8][9]

  • Subjects: Healthy male and female volunteers are typically recruited. Exclusion criteria often include a history of significant medical conditions, use of other medications, and known allergies to the study drug.

  • Dosing: A single oral dose of venlafaxine (e.g., 75 mg or 150 mg extended-release capsule) is administered.[5][9] For fed studies, the dose is administered after a standardized meal.[9]

  • Blood Sampling: Venous blood samples are collected at predetermined time points, for instance, pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, and 24 hours post-dose.[8] Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the simultaneous quantification of venlafaxine and its metabolites in plasma due to its high sensitivity and specificity.[7]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile.[7][8] An internal standard (e.g., cetirizine or a deuterated analog) is added prior to precipitation to ensure accuracy.

  • Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selective and sensitive quantification.

Visualizations

Metabolic Pathway of Venlafaxine

The following diagram illustrates the primary metabolic pathways of venlafaxine.

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (major) CYP2C19 (minor) NDV N-Desmethylvenlafaxine (NDV) (Less Active) Venlafaxine->NDV CYP3A4, CYP2C19 NODDV N,O-Didesmethylvenlafaxine (NODDV) (Inactive) ODV->NODDV CYP3A4, CYP2C19 NNDDV This compound (NNDDV) (Inactive) NDV->NNDDV CYP2D6 NDV->NODDV CYP2D6

Caption: Metabolic conversion of venlafaxine to its major metabolites.

Experimental Workflow for a Venlafaxine Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical pharmacokinetic study of venlafaxine.

PK_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Screening Subject Screening and Enrollment Dosing Venlafaxine Administration Subject_Screening->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Extraction Plasma Sample Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Processing Concentration-Time Data Processing LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Report Report Generation PK_Modeling->Report

Caption: Workflow of a typical venlafaxine pharmacokinetic study.

Conclusion

The pharmacokinetic profile of venlafaxine is complex, with its metabolism being significantly influenced by genetic factors, particularly the polymorphism of the CYP2D6 enzyme. The major active metabolite, O-desmethylvenlafaxine, contributes significantly to the overall therapeutic effect. While the pharmacokinetics of this compound are less well-defined, its quantification provides a more complete picture of venlafaxine's disposition. The use of robust experimental designs and sensitive bioanalytical methods, such as LC-MS/MS, is crucial for accurately characterizing the pharmacokinetics of venlafaxine and its metabolites, which is essential for optimizing dosing strategies and improving patient outcomes.

References

A Comparative Guide to N,N-Didesmethylvenlafaxine Impurity Standards and Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of commercially available N,N-Didesmethylvenlafaxine impurity standards and details the established analytical methodologies for venlafaxine impurity profiling. This compound is a known metabolite and potential process impurity of Venlafaxine, an antidepressant drug.[1][2]

Comparison of this compound Impurity Standards

The selection of a suitable impurity standard is paramount for the development and validation of analytical methods, as well as for routine quality control testing.[3] A variety of suppliers offer this compound reference standards, each with its own set of specifications and supporting documentation. Below is a summary of offerings from several prominent suppliers.

Supplier/Product NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
SynThink Research Chemicals 1076199-24-0 (N-Boc protected)C20H31NO4349.46Offers N-Boc protected N,O-Didesmethylvenlafaxine. Standards are supplied with validated analytical data and full structural characterization.
Pharmaffiliates 1346598-87-5 (d11 labeled)C22H18D11NO3366.54Provides a deuterated internal standard for quantitative analysis. Also lists other related impurities.
SynZeal 149289-29-2C16H25NO3279.4Supplied with a Certificate of Analysis (COA) and analytical data. Also referred to as O-Desmethyl-N,N-Didesmethyl Venlafaxine.[4]
GLP Pharma Standards 135308-76-8 (HCl salt); 149289-29-2 (base)Not Specified285.81 (HCl salt)Accompanied by a Certificate of Analysis, 1H-NMR, Mass, HPLC, and IR data. Potency by TGA is also provided.[5][6]
Chromato Scientific 149289-29-2C14H21NO2235.3Chemical name: 4-(2-Amino-1-(1-hydroxycyclohexyl)ethyl)phenol. Provided with comprehensive characterization data.[7]

Experimental Protocols for Impurity Profiling

The accurate profiling of this compound and other venlafaxine-related impurities relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of venlafaxine and its impurities.[8]

  • Method Development: The selection of a suitable stationary phase, mobile phase composition, and detector wavelength is critical. A C18 column is often used for the separation of polar compounds like venlafaxine and its metabolites.[9]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile.[8][9]

  • Detection: UV detection at a wavelength of approximately 225 nm or 229 nm is commonly used for the analysis of venlafaxine and its impurities.[8][9]

  • Validation: The method should be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.[8]

Example HPLC Protocol for Genotoxic Impurity in Venlafaxine HCl: [8]

  • Column: Purospher STAR end-capped C18 (250mm x 4.0mm), 5µm

  • Mobile Phase A: 0.1% v/v liquid ammonia in water, pH adjusted to 8.5 with 10% orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient profile is used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 55 °C

  • Autosampler Temperature: 5 °C

  • Detection: 225 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the identification and quantification of trace-level impurities.[1]

  • Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like venlafaxine and its metabolites.[1]

  • Mass Analysis: Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance selectivity through Multiple Reaction Monitoring (MRM).[1]

  • Sample Preparation: Solid-phase extraction (SPE) is often employed to extract and concentrate the analytes from the sample matrix, especially from biological fluids.[10]

Example LC-MS/MS Protocol for Venlafaxine and Metabolites in Human Plasma: [1]

  • Extraction: Solid-phase extraction.

  • Internal Standard: Nadolol or Verapamil.

  • Ionization: Electrospray Ionization (ESI).

  • Mass Analysis: Multiple Reaction Monitoring (MRM) mode.

  • Precursor → Product Ion Transitions:

    • Venlafaxine: m/z 278 → m/z 57

    • Verapamil (IS): m/z 455 → m/z 165

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the profiling of impurities in a drug substance like venlafaxine.

G cluster_0 Sample Preparation cluster_0_1 Drug Substance / Product cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Quantification and Reporting DrugSubstance Drug Substance Dissolution Dissolution in Suitable Solvent DrugSubstance->Dissolution DrugProduct Drug Product DrugProduct->Dissolution Extraction Solid-Phase or Liquid-Liquid Extraction Dissolution->Extraction HPLC HPLC / UPLC Extraction->HPLC Inject UV UV/DAD HPLC->UV MS Mass Spectrometry (MS, MS/MS) HPLC->MS GC GC (for volatile impurities) Quantification Quantification using Reference Standards UV->Quantification MS->Quantification Reporting Impurity Profile Report Quantification->Reporting

Caption: A typical workflow for pharmaceutical impurity profiling.

Signaling Pathways and Logical Relationships

The metabolism of venlafaxine in the body involves several key enzymatic pathways, primarily mediated by cytochrome P450 enzymes. Understanding these pathways is crucial for identifying potential metabolites that may also be present as impurities.

G Venlafaxine Venlafaxine ODesmethylvenlafaxine O-Desmethylvenlafaxine (ODV) (Major Metabolite) Venlafaxine->ODesmethylvenlafaxine CYP2D6 NDesmethylvenlafaxine N-Desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDesmethylvenlafaxine CYP3A4, CYP2C19 NNDidesmethylvenlafaxine This compound (Minor Metabolite) ODesmethylvenlafaxine->NNDidesmethylvenlafaxine CYP3A4, CYP2C19 NDesmethylvenlafaxine->NNDidesmethylvenlafaxine CYP2D6

Caption: Metabolic pathways of Venlafaxine.

By utilizing high-quality reference standards and robust, validated analytical methods, researchers and drug development professionals can confidently identify and control impurities like this compound, ensuring the quality and safety of venlafaxine-containing drug products.

References

Navigating Stability: A Comparative Guide to Analytical Methods for Venlafaxine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable stability-indicating analytical method is a cornerstone of pharmaceutical quality and safety. This guide provides a comparative overview of published methods for the antidepressant venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine), focusing on high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). Detailed experimental protocols, performance data, and visual workflows are presented to aid in the selection and development of robust analytical strategies.

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes significant metabolism, forming several metabolites, with O-desmethylvenlafaxine being the most prominent and pharmacologically active.[1][2] The development of a stability-indicating method requires the successful separation of the parent drug and its metabolites from any potential degradation products formed under various stress conditions. This ensures that the method can accurately quantify the drug substance in the presence of its impurities and degradants over time.

Comparative Analysis of Chromatographic Methods

Several reversed-phase HPLC (RP-HPLC) and UHPLC methods have been developed and validated for the determination of venlafaxine and its metabolites. The following tables summarize the key chromatographic conditions and performance data from a selection of published studies, providing a clear comparison of their operational parameters and validation outcomes.

Table 1: Comparison of Chromatographic Conditions for Stability-Indicating Methods

Method TypeColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
HPLC Kromasil C18 (250 x 4.6 mm, 5 µm)Sodium acetate buffer (pH 5.5) : Acetonitrile (65:35 v/v)1.0226[3]
HPLC Kromasil C18 (250 x 4.6 mm, 5 µm)Phosphate buffer (0.01 M, pH 4.5) : Methanol (40:60 v/v)1.0225[4]
HPLC SymmetryShield C18 (250 x 4.6 mm, 5 µm)0.2% Triethylamine in Ammonium acetate (0.05 M, pH 6.5) : MethanolIsocraticNot Specified[5][6]
HPTLC Silica gel 60F254Dichloromethane : Acetonitrile : N-hexane : Triethylamine (0.5:0.5:4:0.7 v/v/v/v)Not Applicable225[1]
UHPLC Eclipse XDB-C8 (150 x 4.6 mm, 5µm)0.1% Trifluoroacetic acid in water : Methanol (30:70 v/v)1.5210[7]
LC-MS/MS Agilent SB-Phenyl (50 x 4.6 mm, 3.5 µm)Gradient of 0.1% Formic acid in water and 0.1% Formic acid in acetonitrile0.8MS/MS Detection[8]

Table 2: Comparison of Method Validation and Performance Data

Method TypeLinearity RangeAccuracy (% Recovery)Precision (%RSD)LOD/LOQKey FindingReference
HPLC 70-130 µg/mL> 97%Not SpecifiedNot SpecifiedSimple and rapid method for venlafaxine HCl.[3]
HPLC 42-78 µg/mLNot SpecifiedIntraday: 0.24% (System), 1.01% (Method)Not SpecifiedSuccessfully applied for quantification and dissolution profiling.[4]
HPTLC Not SpecifiedNot SpecifiedNot SpecifiedLOD: 12.48 ng/spot, LOQ: 37.81 ng/spotSimple, specific, and accurate for routine QC analysis.[1]
UHPLC 80-120 µg/mLNot Specified< 2%Not SpecifiedInvestigated degradation kinetics, showing lability to acid, base, and oxidation.[7]
LC-MS/MS VEN: 15-6000 ng/mL; ODV: 1-400 ng/mLNot SpecifiedNot SpecifiedNot SpecifiedSimultaneous quantification of venlafaxine and five of its metabolites in rat plasma.[8]

Experimental Protocols: A Closer Look

The successful implementation of a stability-indicating method hinges on a well-defined experimental protocol. Below are detailed methodologies for forced degradation studies and chromatographic analysis as described in the referenced literature.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of an analytical method by generating potential degradation products.[4] A typical protocol involves subjecting the drug substance to stress conditions more severe than accelerated stability testing.

1. Acid Hydrolysis:

  • Procedure: Dissolve the drug substance in 0.1 M to 1 M hydrochloric acid (HCl).[4][6] The solution may be heated (e.g., at 60-80°C) for a specified duration (e.g., 8 to 26 hours).[6][9]

  • Neutralization: After the stress period, the solution is neutralized with an equivalent concentration of sodium hydroxide (NaOH) before dilution and injection.[9]

2. Base Hydrolysis:

  • Procedure: Dissolve the drug substance in 0.1 M to 5 M sodium hydroxide (NaOH).[3][6] The mixture can be kept at room temperature or heated (e.g., at 80°C for 8 hours).[3][6]

  • Neutralization: The solution is subsequently neutralized with an equivalent concentration of HCl.

3. Oxidative Degradation:

  • Procedure: The drug substance is exposed to a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 33%.[3][4] The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours to days.[3][7]

4. Thermal Degradation:

  • Procedure: The solid drug substance is exposed to dry heat in a temperature-controlled oven (e.g., 80-105°C) for an extended period (e.g., 72 hours to 10 days).[3][7]

5. Photolytic Degradation:

  • Procedure: The drug substance (in solid state or solution) is exposed to UV light (e.g., 254 nm or a combination of UV and visible light) in a photostability chamber for a defined period.[3][9]

Visualizing the Workflow and Chemical Relationships

To better understand the process of developing a stability-indicating method and the chemical entities involved, the following diagrams are provided.

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) A Literature Review & Analyte Characterization B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C System Suitability Testing B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photolytic Degradation C->H I Specificity & Peak Purity D->I E->I F->I G->I H->I J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N N M->N Final Method

Caption: Workflow for developing a stability-indicating method.

G Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Major Active Metabolite) Venlafaxine->ODV Metabolism NDV N-Desmethylvenlafaxine (NDV) (Metabolite) Venlafaxine->NDV Metabolism Degradants Degradation Products (e.g., from acid, base, oxidation) Venlafaxine->Degradants Stress Conditions NNDDV N,O-Didesmethylvenlafaxine (NODDV) (Metabolite) ODV->NNDDV Metabolism ODV->Degradants Stress Conditions NDV->NNDDV Metabolism

Caption: Venlafaxine and its key metabolites/degradants.

Conclusion

The development of a robust and reliable stability-indicating method is a critical step in the pharmaceutical development of venlafaxine. The presented HPLC and UHPLC methods offer various options for separating venlafaxine from its metabolites and degradation products. While HPLC methods using standard C18 columns are widely published and proven effective, UHPLC methods offer the advantage of faster analysis times and improved resolution. The choice of method will depend on the specific requirements of the analysis, including the need for routine quality control, dissolution testing, or the analysis of biological samples. The provided data and protocols serve as a valuable resource for analytical scientists to select, develop, and validate a method that is fit for its intended purpose, ultimately ensuring the quality, efficacy, and safety of venlafaxine-containing drug products.

References

Navigating the Labyrinth of N,N-Didesmethylvenlafaxine Quantification: A Guide to Inter-Method Variability

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the analytical landscape for N,N-Didesmethylvenlafaxine reveals a terrain dominated by high-sensitivity chromatographic methods. While direct inter-laboratory proficiency testing data for this specific metabolite remains elusive in publicly available literature, a comprehensive review of published validation data provides crucial insights into potential sources of variability between different analytical approaches. This guide offers researchers, scientists, and drug development professionals a comparative overview of the performance of prevalent quantification methods, supported by detailed experimental protocols and a visualization of the parent drug's mechanism of action.

The quantification of this compound, a metabolite of the widely prescribed antidepressant venlafaxine, is essential for comprehensive pharmacokinetic and toxicological studies. The choice of analytical methodology can significantly impact the accuracy and reproducibility of these measurements. This guide synthesizes performance data from various studies to highlight the strengths and limitations of different techniques, thereby informing methodological selection and interpretation of results.

Comparative Analysis of Analytical Methods

The primary techniques employed for the quantification of this compound and other venlafaxine metabolites are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter is generally favored for its superior sensitivity and selectivity.

The following table summarizes the performance characteristics of various published methods for the quantification of venlafaxine and its metabolites, including this compound where specified. This data, while not a direct measure of inter-laboratory variability, provides a baseline for expected performance and highlights the inherent differences between methodologies.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
LC-MS/MS VEN, ODV, NDV, NODDV, NNDDVHuman Plasma5 - 8005< 9.3 (for all analytes)1.9 - 9.3 (for all analytes)> 96
LC-MS/MS VEN, ODVHuman Plasma2.0 - 5002.0< 12.6< 12.6Not Reported
LC-MS/MS VEN, ODVHuman Plasma3 - 300 (VEN), 6 - 600 (ODV)3 (VEN), 6 (ODV)< 10< 1095.9 (VEN), 81.7 (ODV)
HPLC-Fluorescence VEN, ODV, O,N-didesmethylvenlafaxineHuman Plasma1 - 30011.8 - 14.11.8 - 14.1Not Reported
HPLC-UV VEN, ODVHuman Serum100 - 10000100Not ReportedNot ReportedNot Reported

VEN: Venlafaxine, ODV: O-desmethylvenlafaxine, NDV: N-desmethylvenlafaxine, NODDV: N,O-didesmethylvenlafaxine, NNDDV: this compound, LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of typical experimental protocols for the quantification of venlafaxine and its metabolites.

LC-MS/MS Method for Simultaneous Quantification of Venlafaxine and its Metabolites[1]
  • Sample Preparation: Protein precipitation is a common and efficient method for extracting venlafaxine and its metabolites from plasma. In a typical protocol, a small volume of plasma (e.g., 50 µL) is mixed with a larger volume of a precipitating agent, such as acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with formic acid and ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The instrument is set to multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard.

HPLC-Fluorescence Method for Venlafaxine and its Major Metabolites[2]
  • Sample Preparation: Liquid-liquid extraction is frequently employed. Plasma samples, after addition of an internal standard, are alkalinized and extracted with an organic solvent like ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation: A reversed-phase C18 column is used for separation with an isocratic mobile phase, for instance, a mixture of methanol and water adjusted to an acidic pH with phosphoric acid.

  • Fluorescence Detection: The eluent is monitored by a fluorescence detector with excitation and emission wavelengths optimized for the analytes (e.g., λex 200 nm / λem 300 nm).

Venlafaxine Signaling Pathway

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its therapeutic effect is primarily mediated by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[1][2] At lower doses, venlafaxine has a more pronounced effect on serotonin reuptake, while at higher doses, it also significantly inhibits norepinephrine reuptake.[5][6]

Venlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Vesicle Vesicles (Serotonin & Norepinephrine) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release SERT SERT NET NET Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Serotonin_R Serotonin Receptors Synaptic_Cleft->Serotonin_R Norepinephrine_R Norepinephrine Receptors Synaptic_Cleft->Norepinephrine_R Serotonin Serotonin Norepinephrine Norepinephrine Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits

Venlafaxine's mechanism of action.

Conclusion

While a definitive, quantitative assessment of inter-laboratory variability in this compound quantification awaits dedicated proficiency testing programs, the existing literature provides a strong foundation for understanding the performance of various analytical methods. LC-MS/MS stands out for its superior sensitivity and specificity, which likely contributes to lower inter-method and, by extension, inter-laboratory variability compared to HPLC-based methods. For researchers and drug development professionals, the key to minimizing variability lies in the adoption of well-validated, high-sensitivity methods and the meticulous documentation and execution of detailed experimental protocols. The data and protocols presented in this guide serve as a valuable resource for achieving accurate and reproducible quantification of this compound.

References

A Comparative Analysis of the Potency of N,N-Didesmethylvenlafaxine and N-desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two key metabolites of the antidepressant venlafaxine: N,N-Didesmethylvenlafaxine and N-desmethylvenlafaxine. The primary focus of this analysis is their interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are the principal targets for the therapeutic effects of venlafaxine and its active metabolites.

Executive Summary

N-desmethylvenlafaxine, also known as O-desmethylvenlafaxine or desvenlafaxine, is the major active metabolite of venlafaxine and is itself a potent serotonin-norepinephrine reuptake inhibitor (SNRI). In contrast, this compound is a minor metabolite generally considered to have significantly weaker or no clinically relevant pharmacological activity at SERT and NET. This difference in potency is a critical factor in understanding the overall pharmacological profile of venlafaxine.

Data Presentation: Comparative Potency at SERT and NET

The following table summarizes the available quantitative and qualitative data on the potency of N-desmethylvenlafaxine and this compound at the human serotonin and norepinephrine transporters.

CompoundTargetPotency MetricValue (nM)Reference
N-desmethylvenlafaxine hSERTKi40.2 ± 1.6[1]
hSERTIC5047.3 ± 19.4[1]
hNETKi558.4 ± 121.6[1]
hNETIC50531.3 ± 113.0[1]
This compound hSERTKi / IC50Weak / Not Reported[2]
hNETKi / IC50Weak / Not Reported[2]

Experimental Protocols

The determination of the binding affinity (Ki) and functional potency (IC50) of compounds for monoamine transporters is typically conducted using in vitro assays. A standard and widely accepted method is the radioligand binding assay.

Radioligand Binding Assay for SERT and NET

Objective: To determine the binding affinity of a test compound (e.g., N-desmethylvenlafaxine or this compound) for the serotonin and norepinephrine transporters by measuring its ability to displace a specific radioligand.

Materials:

  • Membrane Preparations: Cell membranes expressing the recombinant human serotonin transporter (hSERT) or human norepinephrine transporter (hNET). These are often derived from cell lines such as HEK293 or CHO cells.

  • Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest. For SERT, [3H]citalopram or [3H]paroxetine are commonly used. For NET, [3H]nisoxetine or [3H]tomoxetine are typical choices.

  • Test Compounds: N-desmethylvenlafaxine and this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Buffer: A buffer solution with a physiological pH (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: In a multi-well plate, the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated in the assay buffer. Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific inhibitor) are also included.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Serotonin and Norepinephrine Reuptake Inhibition Pathway

SERT_NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing 5-HT & NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binding Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binding Inhibitor N-desmethylvenlafaxine This compound Inhibitor->SERT Inhibition Inhibitor->NET Inhibition

Caption: Inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by venlafaxine metabolites.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare Reagents: - Membrane Preparation (SERT/NET) - Radioligand ([3H]...) - Test Compounds B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: A generalized workflow for a competitive radioligand binding assay.

References

A Comparative Guide to Certified Reference Materials for N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development and quality control, the accuracy of quantitative analysis hinges on the quality of the reference materials used. N,N-Didesmethylvenlafaxine, a metabolite of the widely used antidepressant venlafaxine, is a critical analyte in pharmacokinetic, drug metabolism, and impurity profiling studies. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for this compound, offering an objective look at their specifications, supporting data, and the methodologies employed for their certification.

Comparison of Commercially Available this compound CRMs

The selection of an appropriate CRM is paramount for ensuring the traceability, accuracy, and reliability of analytical measurements. Several reputable suppliers offer this compound reference materials, with varying levels of certification and characterization. Below is a summary of key quantitative data from prominent suppliers.

SupplierProduct Name/NumberFormPurity/ConcentrationUncertaintyCertification
LGC Standards rac N,O-Didesmethyl Venlafaxine (TRC-D296763)Neat>95% (HPLC)Not explicitly stated on product pageCharacterized under ISO/IEC 17025[1]
Cerilliant (a brand of MilliporeSigma) This compound solutionSolutionTo be obtained from CoAStated on CoAISO 17034, ISO/IEC 17025[2][3]
GLP Pharma Standards Venlafaxine O-Desmethyl N,N-Didesmethyl ImpurityNeatStated on CoANot explicitly statedISO 9001:2015, ISO 17034:2016[4]
SynZeal Research Didesmethyl Desvenlafaxine (USP) (SZ-D039003)NeatStated on CoANot explicitly statedCharacterization data provided[5]

Note: The availability of specific quantitative data such as purity, concentration, and uncertainty often requires accessing the Certificate of Analysis (CoA) for a specific lot number from the supplier. Cerilliant and LGC Standards are known for providing comprehensive CoAs with detailed information on traceability and uncertainty budgets.[1][2][3][6] GLP Pharma Standards also provides a full suite of analytical data with their products, including 1HNMR, Mass, HPLC, IR, and TGA.[4]

Experimental Protocols for Characterization

The certification of a reference material relies on a battery of analytical tests to confirm its identity, purity, and concentration. Below are representative experimental protocols for the key analyses used in the characterization of this compound CRMs.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the compound by comparing the observed chemical shifts and coupling constants with the expected structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of the this compound reference material and for separating it from any related impurities.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol). For example, a mobile phase of methanol:water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid has been reported.[7][8]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.[7][8]

    • Detection: UV detection at a suitable wavelength (e.g., 226 nm) or fluorescence detection (e.g., λex 200 nm / λem 300 nm) for enhanced sensitivity.[7][8][9]

  • Sample Preparation: A stock solution of the this compound reference material is prepared by accurately weighing the neat material and dissolving it in a suitable solvent, such as methanol or the mobile phase.

  • System Suitability: Before analysis, the chromatographic system is evaluated for its suitability by injecting a standard solution and checking parameters such as peak asymmetry, theoretical plates, and resolution between the main peak and any adjacent impurity peaks.

  • Purity Calculation: The purity is typically determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all detected components.

Assay (Concentration) of Solution CRMs

For CRMs supplied as solutions, the concentration is determined gravimetrically and verified by an independent analytical method, such as HPLC with external calibration.

  • Gravimetric Preparation: The CRM solution is prepared by accurately weighing the neat this compound material and the solvent using calibrated balances.

  • HPLC Analysis: The concentration of the prepared solution is confirmed by HPLC analysis against an independently prepared calibration curve using a well-characterized reference standard.

Visualizing the Workflow and Selection Process

To aid in understanding the processes involved in CRM certification and selection, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_packaging Packaging & Storage synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Determination (HPLC, GC) identity->purity assay Assay (for solutions) (Gravimetry & HPLC) purity->assay uncertainty Uncertainty Budget Calculation assay->uncertainty coa Certificate of Analysis Generation uncertainty->coa packaging Packaging in Inert Containers coa->packaging storage Storage under Controlled Conditions packaging->storage

Experimental workflow for CRM certification.

crm_selection cluster_criteria Decision Criteria cluster_evaluation Supplier & Product Evaluation start Start: Need for this compound Reference Material level Required Level of Certification (CRM vs. RS) start->level application Intended Application (e.g., Quantitative vs. Qualitative) start->application budget Budgetary Constraints start->budget accreditation Supplier Accreditation (ISO 17034, ISO 17025) level->accreditation coa_review Review Certificate of Analysis (Purity, Uncertainty, Traceability) application->coa_review data Availability of Supporting Data budget->data selection Final CRM Selection accreditation->selection coa_review->selection data->selection

References

A Comparative Guide to Bioanalytical Assays for N,N-Didesmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N,N-Didesmethylvenlafaxine, a minor metabolite of the antidepressant venlafaxine. Understanding the performance characteristics of these assays is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document outlines the linearity, accuracy, and precision of various methods, supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The quantification of this compound (NNDDV), along with its isomer N,O-Didesmethylvenlafaxine (NODDV), is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with fluorescence detection has also been utilized. The following tables summarize the performance characteristics of these methods as reported in the scientific literature.

Linearity

Linearity defines the range over which the assay response is directly proportional to the analyte concentration. A wide linear range is advantageous as it minimizes the need for sample dilution.

AnalyteMethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
This compound (NNDDV)LC-MS/MSRat Plasma1.00 - 400≥ 0.996[1]
This compound (NNDDV)LC-MS/MSHuman Plasma5 - 800Not Reported[2][3]
N,O-Didesmethylvenlafaxine (NODDV)LC-MS/MSRat Plasma0.200 - 20.0≥ 0.996[1]
N,O-Didesmethylvenlafaxine (NODDV)LC-MS/MSHuman Plasma5 - 800Not Reported[2][3]
O,N-DidesmethylvenlafaxineHPLC-FluorescenceHuman Plasma1 - 300> 0.998[4]
Accuracy and Precision

Accuracy reflects how close the measured value is to the true value, while precision indicates the degree of reproducibility of repeated measurements. Both are crucial for the reliability of an assay. They are often assessed at different quality control (QC) concentrations: low, medium, and high.

LC-MS/MS Method 1

AnalyteParameterLow QCMedium QCHigh QCReference
This compound (NNDDV) Intra-Assay Precision (%RSD)86.0 - 99.786.0 - 99.786.0 - 99.7[1]
Inter-Assay Precision (%RSD)86.0 - 99.786.0 - 99.786.0 - 99.7[1]
Intra-Assay Accuracy (%)86.0 - 99.786.0 - 99.786.0 - 99.7[1]
Inter-Assay Accuracy (%)86.0 - 99.786.0 - 99.786.0 - 99.7[1]
N,O-Didesmethylvenlafaxine (NODDV) Intra-Assay Precision (%RSD)94.0 - 109.394.0 - 109.394.0 - 109.3[1]
Inter-Assay Precision (%RSD)94.0 - 109.394.0 - 109.394.0 - 109.3[1]
Intra-Assay Accuracy (%)94.0 - 109.394.0 - 109.394.0 - 109.3[1]
Inter-Assay Accuracy (%)94.0 - 109.394.0 - 109.394.0 - 109.3[1]

LC-MS/MS Method 2

AnalyteParameterAll QC LevelsReference
This compound (NNDDV) Inter-Assay Imprecision (%CV)1.9 - 9.3[2][3]
N,O-Didesmethylvenlafaxine (NODDV) Inter-Assay Imprecision (%CV)1.9 - 9.3[2][3]

HPLC-Fluorescence Method

AnalyteParameterAll QC LevelsReference
O,N-Didesmethylvenlafaxine Within-Day Precision (%RSD)1.8 - 14.1[4]
Between-Day Precision (%RSD)1.8 - 14.1[4]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing experimental results. Below are summaries of the protocols used in the cited studies.

LC-MS/MS Method for NNDDV and NODDV in Rat Plasma
  • Sample Preparation: A 50 µL aliquot of rat plasma was extracted using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).[1]

  • Chromatography: The separation was performed on an Agilent SB-Phenyl column (50 mm × 4.6 mm, 3.5 µm).[1] The mobile phase consisted of a binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.8 mL/min.[1]

  • Detection: A tandem mass spectrometer was used for detection. The method was validated according to FDA guidance for bioanalytical method validation.[1]

LC-MS/MS Method for NNDDV and NODDV in Human Plasma
  • Sample Preparation: Drugs and metabolites were extracted from K2EDTA plasma via protein precipitation.[2][3]

  • Chromatography and Detection: Quantification was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The assay was validated in accordance with regulatory recommendations.[3]

HPLC-Fluorescence Method for O,N-Didesmethylvenlafaxine in Human Plasma
  • Sample Preparation: A simple, one-step liquid-liquid extraction with ethyl acetate was employed.[4]

  • Chromatography: Chromatographic separation was achieved using a ChromolithTM Performance RP-18e column (100 mm × 4.6 mm).[4] The mobile phase was a mixture of methanol and water (35:65, v/v) adjusted to a pH of 2.5 with phosphoric acid, run in an isocratic mode at a flow rate of 2 mL/min.[4]

  • Detection: A fluorescence detector was used with an excitation wavelength of 200 nm and an emission wavelength of 300 nm.[4] The lower limit of quantification (LLOQ) for all analytes was 1 ng/ml.[4]

Visualized Pathways and Workflows

Metabolic Pathway of Venlafaxine

The following diagram illustrates the metabolic conversion of venlafaxine to its major and minor metabolites, including this compound and N,O-Didesmethylvenlafaxine. This process is primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Venlafaxine Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 NDV N-Desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4, CYP2C19 NODDV N,O-Didesmethylvenlafaxine (NODDV) ODV->NODDV CYP3A4, CYP2C19 NNDDV This compound (NNDDV) NDV->NNDDV CYP2D6

Caption: Metabolic pathway of venlafaxine to its primary and secondary metabolites.

General Experimental Workflow for LC-MS/MS Bioanalysis

This diagram outlines a typical workflow for the bioanalysis of drug metabolites in a plasma sample using LC-MS/MS, from sample collection to data analysis.

General LC-MS/MS Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection (Plasma) Sample Collection (Plasma) Protein Precipitation / LLE Protein Precipitation / LLE Sample Collection (Plasma)->Protein Precipitation / LLE Centrifugation Centrifugation Protein Precipitation / LLE->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Caption: A generalized workflow for the quantification of analytes in biological matrices.

References

N,N-Didesmethylvenlafaxine Plasma Levels: A Comparative Analysis in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-didesmethylvenlafaxine plasma concentrations across various patient populations. This compound is a minor, inactive metabolite of the widely prescribed antidepressant venlafaxine. Understanding its pharmacokinetic profile in different patient groups is crucial for a comprehensive assessment of venlafaxine's metabolism and for identifying potential drug-drug interactions and patient-specific factors that may influence treatment outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and presents a visual representation of the metabolic pathway.

Comparative Data on Venlafaxine Metabolite Levels

Direct quantitative data for this compound across different patient populations are limited in publicly available literature. However, data for its immediate precursor, N-desmethylvenlafaxine, offers valuable insights into the N-demethylation pathway of venlafaxine, which is influenced by factors such as genetic polymorphisms in drug-metabolizing enzymes.

The following table summarizes the dose-adjusted steady-state serum concentrations of N-desmethylvenlafaxine in patient populations with different Cytochrome P450 2D6 (CYP2D6) genotypes. CYP2D6 is a key enzyme in the metabolism of venlafaxine.

Patient Population (CYP2D6 Genotype)N (Number of Patients)Mean Dose-Adjusted N-desmethylvenlafaxine Concentration (nmol/L)/(mg/day)Standard Deviation
Homozygous Extensive Metabolizers (EM)200.050.04
Heterozygous Extensive Metabolizers (HEM)180.220.13
Poor Metabolizers (PM)31.110.41

Data extracted from Hermann et al., 2008. The study measured N-desmethylvenlafaxine, a precursor to this compound.

A study involving 21 patients on venlafaxine therapy reported detectable concentrations of this compound in 6 of those patients, with the analytical measuring range for the metabolite being 5–800 ng/mL[1].

Impact of Organ Impairment

  • Renal Impairment: In patients with renal disease, the apparent total clearance of both venlafaxine and ODV is significantly decreased. For individuals undergoing dialysis, the clearance is reduced by approximately 55%, leading to a prolonged half-life for both compounds[2]. This suggests that metabolites cleared by the kidneys, including downstream metabolites like this compound, may also accumulate in patients with renal insufficiency.

  • Hepatic Impairment: As venlafaxine is extensively metabolized in the liver, hepatic impairment is expected to affect the formation and clearance of its metabolites[3][4]. The metabolism of venlafaxine and desvenlafaxine occurs mainly through the cytochrome P450 system, and liver injury could be mediated by toxic intermediates of their metabolism[3].

Experimental Protocols

The quantification of this compound and other venlafaxine metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Simultaneous Quantification of Venlafaxine and its Metabolites by LC-MS/MS

1. Sample Preparation: Protein Precipitation [1][5]

  • To 100 µL of K2EDTA plasma, add an internal standard (e.g., venlafaxine-d6).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Separation [6][7]

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

3. Mass Spectrometric Detection [5][6][7]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and accuracy.

4. Calibration and Quantification [1]

  • Calibration curves are generated by analyzing plasma samples spiked with known concentrations of this compound and other metabolites.

  • The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Diagrams

Venlafaxine Metabolic Pathway

Venlafaxine_Metabolism cluster_CYP2D6 Major Pathway (CYP2D6) cluster_CYP3A4_2C19 Minor Pathway (CYP3A4, CYP2C19) Venlafaxine Venlafaxine O_desmethylvenlafaxine O-desmethylvenlafaxine (ODV, Active) Venlafaxine->O_desmethylvenlafaxine O-demethylation N_desmethylvenlafaxine N-desmethylvenlafaxine Venlafaxine->N_desmethylvenlafaxine N-demethylation N_O_didesmethylvenlafaxine N,O-didesmethylvenlafaxine (Inactive) O_desmethylvenlafaxine->N_O_didesmethylvenlafaxine N-demethylation N_N_didesmethylvenlafaxine This compound (Inactive) N_desmethylvenlafaxine->N_N_didesmethylvenlafaxine N-demethylation N_desmethylvenlafaxine->N_O_didesmethylvenlafaxine O-demethylation

Caption: Metabolic pathways of venlafaxine.

Experimental Workflow for Metabolite Quantification

Experimental_Workflow start Patient Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for plasma sample analysis.

References

Safety Operating Guide

Proper Disposal of N,N-Didesmethylvenlafaxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. N,N-Didesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine, requires careful handling due to its potential health and environmental hazards.[1][2] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures helps prevent environmental contamination and ensures a safe working environment.

Regulatory Framework

The disposal of pharmaceutical and chemical waste in the United States is governed by multiple agencies, primarily the Environmental Protection Agency (EPA).[3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous waste.[4][5] In 2019, the EPA enacted Subpart P of this act, which sets specific standards for managing hazardous waste pharmaceuticals at healthcare facilities, including a strict ban on disposing of them down the drain (sewering).[3][6] While laboratory settings have distinct guidelines, the principles of Subpart P, particularly the prohibition of sewering, serve as a critical best practice to prevent the entry of active pharmaceutical ingredients into waterways.[6][7]

Hazard Profile and Safety Data

This compound is classified as hazardous, with specific warnings regarding its health and environmental effects.[1] A summary of its hazard statements is presented below. This information, derived from safety data sheets (SDS), is crucial for risk assessment and handling procedures.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312+P330
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn childP201, P280, P308+P313
Aquatic Hazard H412: Harmful to aquatic life with long lasting effectsP273

Data sourced from Safety Data Sheets for N,O-Didesmethyl venlafaxine and related compounds.[1][8]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for disposal, all personnel must be equipped with appropriate PPE to minimize exposure.

  • Eye Protection : Use chemical safety goggles as described by OSHA.[9]

  • Hand Protection : Wear compatible, chemical-resistant gloves.[9]

  • Skin and Body Protection : A lab coat or suitable protective clothing is required to prevent skin contact.[9]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[9]

Handling Advice : Always handle the compound in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin and eyes, and prevent inhalation or ingestion. Wash hands thoroughly after handling.[1][9]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of expired, unused, or contaminated this compound in a laboratory environment.

Step 1: Identification and Segregation

Properly identify and segregate the waste stream to prevent accidental mixing with other waste types.

  • Identify : Clearly label any container holding this compound waste with "Hazardous Waste," the chemical name, and all known hazards.[7]

  • Segregate : Keep this compound waste separate from other laboratory waste streams such as general trash, biohazardous waste, or radioactive waste.[7]

Step 2: Waste Characterization

Determine the appropriate disposal pathway by characterizing the waste according to regulations.

  • RCRA Assessment : Assess whether the waste meets the criteria for a hazardous waste under RCRA, which includes "listed" wastes or those exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]

  • Precautionary Principle : Given its classification as "harmful to aquatic life with long lasting effects," it is best practice to manage this compound as a hazardous waste to ensure the highest level of environmental protection.[1][7] When in doubt, always manage the waste as hazardous.[7]

Step 3: Packaging and Labeling

Secure packaging and clear labeling are essential for safe transport and disposal.

  • Primary Container : Ensure the waste is in a sealed, leak-proof container that is chemically compatible with the compound.[4][7]

  • Labeling : The container must be clearly labeled as hazardous waste, listing the full chemical name and associated hazards.

  • Color-Coding : If your institution uses a color-coded system, use the appropriate container. Black containers are often designated for RCRA hazardous pharmaceutical waste, while blue or white containers may be used for non-RCRA pharmaceutical waste.[4]

Step 4: Temporary Storage

Store the packaged waste securely while awaiting collection.

  • Designated Area : Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[7]

  • Secondary Containment : It is advisable to place the container within a secondary containment bin to mitigate potential spills.[7]

Step 5: Professional Disposal

The final disposal must be conducted by a certified and licensed entity.

  • Engage a Contractor : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10]

  • Prohibited Methods : Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][6][11]

  • Treatment Method : The standard and required treatment for hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[3][4][12]

Step 6: Documentation

Maintain meticulous records of all waste disposal activities for regulatory compliance.

  • Disposal Log : Keep a detailed log of all disposed substances, including the chemical name, quantity, and date of disposal.[7]

  • Retain Records : File and retain all paperwork, including waste manifests provided by the disposal contractor, as proof of compliant disposal.[7]

Spill and Contamination Response

In the event of a spill, prompt and correct action is necessary to contain the material and protect personnel.

  • Evacuate : Clear the affected area of all non-essential personnel.[9]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.[9]

  • Contain : For solid spills, carefully sweep or vacuum the material and place it in a suitable, sealed container for disposal. For liquid spills, absorb the material with an inert, liquid-binding material, and collect the contaminated absorbent for disposal.[9]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Other Waste Streams ppe->segregate characterize Characterize Waste: RCRA Hazardous? segregate->characterize treat_as_haz Best Practice: Treat as Hazardous Waste (Aquatic Toxicity H412) characterize->treat_as_haz Yes / When in Doubt package Package in Sealed, Labeled, Compatible Container (Black) treat_as_haz->package store Store in Secure, Designated Waste Accumulation Area package->store contact_ehs Contact EHS / Licensed Hazardous Waste Contractor store->contact_ehs document Document Disposal (Log & Manifest) contact_ehs->document end Final Disposal via Permitted Incineration document->end

Caption: Workflow for the compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Didesmethylvenlafaxine
Reactant of Route 2
N,N-Didesmethylvenlafaxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.